2,2-Dioctylpropane-1,3-diol
Beschreibung
Eigenschaften
IUPAC Name |
2,2-dioctylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O2/c1-3-5-7-9-11-13-15-19(17-20,18-21)16-14-12-10-8-6-4-2/h20-21H,3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPNQEAEXIXGNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447421 | |
| Record name | 2,2-Di-n-octyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106868-09-1 | |
| Record name | 2,2-Di-n-octyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 2,2-Dioctylpropane-1,3-diol
An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dioctylpropane-1,3-diol
Introduction
2,2-Dioctylpropane-1,3-diol is a dihydric alcohol characterized by a central quaternary carbon atom substituted with two n-octyl groups and two hydroxymethyl groups. This neopentyl-like core structure imparts significant thermal and chemical stability. While direct experimental data for 2,2-dioctylpropane-1,3-diol is not extensively available in public literature, its physicochemical properties can be reliably predicted by examining its lower homolog, 2,2-dibutylpropane-1,3-diol, and applying established principles of organic chemistry. This guide provides a comprehensive overview of the predicted properties of 2,2-dioctylpropane-1,3-diol, its plausible synthesis, methodologies for its characterization, and its potential applications for researchers, scientists, and drug development professionals. The insights are grounded in the well-documented characteristics of analogous 2,2-dialkyl-1,3-propanediols.[1][2]
Core Physicochemical Properties: A Comparative Analysis
The defining feature of 2,2-dioctylpropane-1,3-diol is its long alkyl chains, which are expected to significantly influence its physical properties compared to its dibutyl analog. The increased molecular weight and surface area will lead to stronger van der Waals forces, resulting in higher melting and boiling points. Furthermore, the pronounced hydrophobic character of the octyl groups will decrease its solubility in polar solvents like water while enhancing its solubility in nonpolar organic solvents.
Below is a table summarizing the known properties of 2,2-dibutylpropane-1,3-diol and the predicted properties for 2,2-dioctylpropane-1,3-diol.
| Property | 2,2-Dibutylpropane-1,3-diol (Known) | 2,2-Dioctylpropane-1,3-diol (Predicted) | Source(s) |
| CAS Number | 24765-57-9 | Not Assigned | [1][3][4] |
| Molecular Formula | C₁₁H₂₄O₂ | C₁₉H₄₀O₂ | [1][3][4] |
| Molecular Weight | 188.31 g/mol | 300.53 g/mol | [1][3][4] |
| IUPAC Name | 2,2-dibutylpropane-1,3-diol | 2,2-dioctylpropane-1,3-diol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | White to off-white waxy solid | [1] |
| Melting Point | 41-43 °C | Significantly higher, likely in the range of 60-80 °C | [1][4][5] |
| Boiling Point | 125-130 °C at 1 mmHg | Substantially higher; requires high vacuum for distillation | [4] |
| Solubility | Limited solubility in water, good solubility in organic solvents | Insoluble in water; high solubility in nonpolar organic solvents (e.g., hexanes, toluene) | [1][5] |
| Flash Point | 113 °C (closed cup) | >150 °C | [1] |
Predicted Spectroscopic Data
While experimental spectra for 2,2-dioctylpropane-1,3-diol are not available, its key spectroscopic features can be predicted based on its structure.
-
¹H NMR: The spectrum would show a characteristic singlet for the four protons of the two -CH₂OH groups, a broad singlet for the two hydroxyl protons, and a series of multiplets for the protons of the two octyl chains, with a terminal triplet for the methyl groups.
-
¹³C NMR: The spectrum would display a signal for the quaternary carbon, a signal for the -CH₂OH carbons, and a set of signals corresponding to the eight unique carbons of the octyl chains.
-
IR Spectroscopy: The most prominent feature would be a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl groups. Strong C-H stretching bands would be observed around 2850-2960 cm⁻¹.[6]
Synthesis of 2,2-Dioctylpropane-1,3-diol
A plausible and efficient synthesis of 2,2-dioctylpropane-1,3-diol can be achieved via a two-step process analogous to the synthesis of other 2,2-dialkyl-1,3-propanediols.[7][8] This involves an aldol condensation followed by a reduction step.
-
Step 1: Aldol Condensation: 2-Octyl-decanal is reacted with formaldehyde in the presence of a base catalyst (e.g., a tertiary amine or an alkali metal hydroxide) to form the intermediate, 2,2-dioctyl-3-hydroxypropanal.
-
Step 2: Reduction: The intermediate aldehyde is then reduced to the diol. This can be accomplished either by catalytic hydrogenation (e.g., using Raney nickel or a copper chromite catalyst under hydrogen pressure) or through a crossed Cannizzaro reaction with excess formaldehyde.[8]
Caption: Plausible synthetic routes to 2,2-dioctylpropane-1,3-diol.
Experimental Protocols for Physicochemical Characterization
To validate the predicted properties, the following experimental protocols are recommended.
Melting Point Determination
The melting point provides a crucial indication of purity.
-
Sample Preparation: A small amount of the crystalline 2,2-dioctylpropane-1,3-diol is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range.
Caption: Workflow for melting point determination.
Solubility Assessment
A qualitative assessment of solubility is fundamental for handling and formulation.
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, toluene, hexanes).
-
Procedure: To 1 mL of each solvent in a separate test tube, add a small, pre-weighed amount (e.g., 10 mg) of 2,2-dioctylpropane-1,3-diol.
-
Observation: The mixture is agitated (e.g., by vortexing) at a constant temperature (e.g., 25 °C) for a set period.
-
Classification: The solubility is classified as:
-
Soluble: If the solid completely dissolves.
-
Partially Soluble: If some, but not all, of the solid dissolves.
-
Insoluble: If the solid does not appear to dissolve.
-
Potential Applications in Research and Development
The unique structure of 2,2-dioctylpropane-1,3-diol suggests several areas of potential application.
-
Polymer Chemistry: As a diol, it can serve as a monomer in the synthesis of polyesters and polyurethanes. The long, flexible octyl chains would likely impart a low glass transition temperature and increased hydrophobicity to the resulting polymers, making them suitable for applications in flexible coatings, adhesives, and elastomers.[4]
-
Scaffold for Therapeutics: The stable neopentyl-like core can be used as a scaffold for the synthesis of novel therapeutic agents. The two primary hydroxyl groups provide convenient points for derivatization to explore new chemical space.[1][2]
-
Lubricants and Plasticizers: Ester derivatives of sterically hindered diols are known for their high thermal stability. Esters of 2,2-dioctylpropane-1,3-diol could be investigated as high-performance lubricants or as specialty plasticizers.[2]
Conclusion
While 2,2-dioctylpropane-1,3-diol remains a largely unexplored compound, its physicochemical properties can be confidently predicted based on established chemical principles and data from its lower-chain analog, 2,2-dibutylpropane-1,3-diol. Its highly aliphatic and sterically hindered structure suggests it is a waxy, high-boiling solid with poor water solubility but excellent solubility in nonpolar solvents. These characteristics make it a promising candidate for applications in polymer science, as a synthetic scaffold in medicinal chemistry, and in the development of specialty chemicals. The experimental protocols outlined in this guide provide a clear path for the synthesis and validation of its properties, paving the way for its potential use in various fields of research and development.
References
- BenchChem. (n.d.). An In-depth Technical Guide to 2,2-dibutylpropane-1,3-diol: Synthesis, Properties, and Potential Applications.
- PubChem. (n.d.). 2,2-Dibutylpropane-1,3-diol. National Center for Biotechnology Information.
- BenchChem. (n.d.). Application Notes and Protocols for 2,2-Dibutylpropane-1,3-diol in Coatings and Resins.
- BenchChem. (n.d.). An In-Depth Technical Guide to 2,2-Dibutylpropane-1,3-diol.
- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 2,2-Dibutylpropane-1,3-diol: A Technical Guide.
- BenchChem. (n.d.). Comparison of spectroscopic data of 2,2-dibutylpropane-1,3-diol from different sources.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2,2-Dibutylpropane-1,3-diol.
- BenchChem. (n.d.). Potential Derivatives of 2,2-dibutylpropane-1,3-diol: A Technical Guide for Researchers.
- Chemdad. (n.d.). 2,2-DI-N-BUTYL-1,3-PROPANEDIOL.
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An In-depth Technical Guide to the Synthesis of 2,2-dialkyl-1,3-propanediols
Introduction: The Significance of the Gem-Dialkyl Motif in 1,3-Propanediols
2,2-dialkyl-1,3-propanediols are a class of organic compounds characterized by a propane backbone with two hydroxyl groups at positions 1 and 3, and a sterically demanding gem-dialkyl substitution at the central carbon atom. The most prominent member of this family is 2,2-dimethyl-1,3-propanediol, commonly known as neopentyl glycol (NPG). This unique structural feature, the neopentyl backbone, imparts exceptional stability against thermal degradation, hydrolysis, and weathering to polymers and other materials derived from these diols.[1] Consequently, these compounds are indispensable building blocks in the synthesis of high-performance materials, including:
-
Polyester and Alkyd Resins: Used in powder coatings, coil coatings, and gel coats for the automotive, construction, and marine industries, providing excellent durability and resistance.[1]
-
Polyurethanes: Imparting flexibility and resilience to foams and elastomers.
-
Synthetic Lubricants: The branched structure leads to a low pour point and excellent thermal-oxidative stability, making them ideal for high-temperature applications.[1]
-
Plasticizers: Enhancing the flexibility and durability of various polymers.
The global demand for these specialized diols, particularly NPG, underscores the importance of efficient, scalable, and economically viable synthetic methodologies. This guide provides a comprehensive overview of the principal synthesis routes, detailing the underlying chemical principles, providing field-proven experimental protocols, and offering a comparative analysis to inform researchers and process chemists in their selection and optimization of these critical manufacturing processes.
I. The Dominant Industrial Pathway: Crossed Aldol Condensation and Reduction
The cornerstone of industrial production for 2,2-dialkyl-1,3-propanediols is a robust two-step sequence.[2][3] The process begins with a base-catalyzed crossed aldol condensation between an aldehyde bearing at least two α-hydrogens and an excess of formaldehyde. This is followed by the reduction of the resulting intermediate, a 3-hydroxy-2,2-dialkylpropanal. Two primary reduction methods are employed commercially: the Cannizzaro reaction and catalytic hydrogenation.
Step 1: The Crossed Aldol Condensation
The initial carbon-carbon bond-forming step involves the reaction of an aldehyde (R¹R²CH-CHO) with two equivalents of formaldehyde.[4] The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the starting aldehyde to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This process is repeated to add a second hydroxymethyl group, yielding the 3-hydroxy-2,2-dialkylpropanal intermediate.
Mechanism Insight: The choice of base is critical. Strong bases like sodium hydroxide can promote not only the desired aldol addition but also a competing Cannizzaro reaction of formaldehyde, reducing efficiency.[5] For this reason, tertiary amines like triethylamine are often preferred in the hydrogenation route, as they are sufficiently basic to catalyze the aldol reaction but do not promote the Cannizzaro reaction, leading to higher selectivity for the hydroxyaldehyde intermediate.[5] Furthermore, to prevent the self-condensation of the starting aldehyde, it is often added slowly to a mixture of formaldehyde and the base catalyst.[6] In recent years, phase-transfer catalysis (PTC) has emerged as a powerful tool to enhance reaction rates and yields, especially for less water-soluble aldehydes. The PTC, often a quaternary ammonium salt, facilitates the transport of the enolate from the organic phase to the aqueous phase where the formaldehyde resides, accelerating the reaction under milder conditions and simplifying product separation.[7][8]
Figure 1: General workflow for the crossed aldol condensation step.
Step 2, Route A: The Crossed Cannizzaro Reaction
The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens) in the presence of a strong base to produce a primary alcohol and a carboxylic acid.[5] In the synthesis of 2,2-dialkyl-1,3-propanediols, a crossed Cannizzaro reaction is employed. The 3-hydroxy-2,2-dialkylpropanal intermediate, which lacks α-hydrogens, is treated with an additional equivalent of formaldehyde in the presence of a strong base like sodium hydroxide.[9]
Mechanism Insight: Formaldehyde is significantly more reactive (more electrophilic) than the sterically hindered hydroxyaldehyde intermediate. Therefore, the hydroxide ion preferentially attacks the formaldehyde carbonyl, which then serves as a hydride donor to reduce the 3-hydroxy-2,2-dialkylpropanal to the final 1,3-propanediol. Formaldehyde itself is oxidized to formic acid, which is immediately neutralized by the basic conditions to form a formate salt (e.g., sodium formate).[9]
Trustworthiness of the Protocol: A major drawback of this route is the stoichiometric formation of a formate salt byproduct, which has low commercial value and presents a waste disposal challenge. For every mole of diol produced, one mole of formate salt is generated, which negatively impacts the atom economy of the process.[5][10] However, the reaction conditions are typically mild, and the process can lead to high-purity products after purification.
This protocol is adapted from established industrial processes for analogous compounds.[11]
-
Reactor Charging: A reactor equipped with a stirrer, condenser, and addition funnels is charged with 2-ethylhexanal (1.0 eq) and a 37-45% aqueous formaldehyde solution (approx. 2.5 eq).
-
Catalysis and Reaction: A phase-transfer catalyst, such as tricaprylmethylammonium chloride (Aliquat 336), is added (5-10% by weight of the formaldehyde solution). The mixture is heated to 60-70°C.
-
Base Addition: A concentrated aqueous solution of sodium hydroxide (approx. 1.2 eq) is added dropwise over 1.5-2.5 hours, maintaining the reaction temperature.
-
Digestion: After the addition is complete, the mixture is stirred for an additional 45-90 minutes at the same temperature to ensure complete reaction.
-
Work-up and Neutralization: The mixture is cooled to room temperature. An acid, such as sulfuric acid, is added to neutralize the excess sodium hydroxide.
-
Phase Separation: The reaction mixture separates into two phases. The lower aqueous phase, containing sodium formate and the neutralized base, is drained off.
-
Washing: The upper organic phase is washed one or two times with water to remove residual salts and impurities.
-
Purification: The organic phase is subjected to vacuum distillation to yield pure 2-n-butyl-2-ethyl-1,3-propanediol. A typical yield for this process is in the range of 91-93%.[11]
Step 2, Route B: Catalytic Hydrogenation
Catalytic hydrogenation is the more modern and environmentally preferred method for reducing the 3-hydroxy-2,2-dialkylpropanal intermediate.[10] This process avoids the formation of salt byproducts and offers higher atom economy. The reaction involves the reduction of the aldehyde group with molecular hydrogen in the presence of a heterogeneous catalyst.
Expertise in Catalyst Selection: The choice of catalyst is paramount for achieving high conversion and selectivity.
-
Copper-based catalysts: Copper chromite (Adkins catalyst) and other promoted copper catalysts (e.g., with manganese, barium, or zinc) are widely used industrially.[10][12] They are highly effective for aldehyde hydrogenation and are less prone to causing hydrogenolysis (cleavage of C-C or C-O bonds) compared to more aggressive catalysts.[13] Copper catalysts operate efficiently at moderate temperatures (120-220°C) and pressures (2-10 MPa).[10] However, chromium-containing catalysts are facing increasing environmental scrutiny due to the toxicity of chromium compounds.[12]
-
Nickel-based catalysts: Raney nickel is another common choice, particularly in slurry-phase reactions. It is highly active but can sometimes lead to side reactions if not carefully controlled.[10]
-
Noble Metal Catalysts: Ruthenium (Ru) and Platinum (Pt) supported on materials like alumina (Al₂O₃) or carbon have demonstrated excellent performance, often with over 99% selectivity to the desired diol under optimized conditions.[1][10] Ru/Al₂O₃, for instance, has shown high activity and selectivity at temperatures around 120°C and pressures of ~5.5 MPa.[10] These catalysts are often more expensive initially but can offer high turnover numbers and long lifetimes.
This protocol provides a general laboratory-scale procedure for the hydrogenation step.[14]
-
Catalyst Preparation/Activation: The chosen catalyst (e.g., 5% Ru/Al₂O₃ or a commercial copper chromite) is loaded into a high-pressure autoclave. If required, the catalyst is activated in situ according to the manufacturer's specifications, typically by reduction under a hydrogen flow at elevated temperature.
-
Reactor Charging: The crude or purified hydroxypivaldehyde (HPA) intermediate (1.0 eq), often dissolved in a solvent such as water, a lower aliphatic alcohol (e.g., isopropanol), or a mixture, is charged into the autoclave.[10]
-
Inerting and Pressurization: The autoclave is sealed and purged several times with an inert gas (e.g., nitrogen) to remove all oxygen. Subsequently, the reactor is pressurized with hydrogen to the target pressure (e.g., 4-8 MPa).[11][14]
-
Reaction: The mixture is heated to the desired temperature (e.g., 100-150°C) with vigorous stirring. The reaction progress is monitored by the uptake of hydrogen (pressure drop). The reaction is considered complete when hydrogen consumption ceases.[14]
-
Cooling and Depressurization: The autoclave is cooled to room temperature. The excess hydrogen pressure is carefully vented in a fume hood.
-
Product Recovery: The reaction mixture is recovered from the reactor. The heterogeneous catalyst is removed by filtration.
-
Purification: The filtrate, containing the crude NPG, is purified. This typically involves an initial distillation to remove the solvent and low-boiling impurities, followed by a final vacuum distillation or crystallization to obtain high-purity NPG.[14] High conversions (>99%) and selectivities (>99%) are achievable with this method.[10][11]
Figure 2: Comparative workflow of the two primary reduction routes.
II. Malonic Ester Synthesis: A Versatile Laboratory-Scale Route
For laboratory-scale synthesis and the creation of structurally diverse 2,2-dialkyl-1,3-propanediols, the malonic ester synthesis offers a classic and reliable alternative to the aldol-based industrial process. This route involves the sequential alkylation of a malonic ester, such as diethyl malonate, followed by reduction of the ester groups to the corresponding diol.
Mechanism Insight: The α-protons of diethyl malonate are particularly acidic (pKa ≈ 13) due to the resonance stabilization of the resulting enolate by both carbonyl groups. This allows for deprotonation with a moderately strong base, typically sodium ethoxide (NaOEt) in ethanol. The enolate then acts as a potent nucleophile in an Sɴ2 reaction with a primary or secondary alkyl halide. The process can be repeated with a second, different alkyl halide to create unsymmetrically substituted malonates. The final step is the reduction of the two ester functionalities to primary alcohols, most commonly achieved with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[15]
Experimental Protocol: Synthesis of 2,2-Dibutyl-1,3-propanediol via Malonic Ester Synthesis
This protocol is a representative procedure for this synthetic pathway.[13]
Step 1: Synthesis of Diethyl 2,2-Dibutylmalonate
-
Base Preparation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), sodium metal (2.1 eq) is dissolved in absolute ethanol to generate sodium ethoxide in situ.
-
First Alkylation: Diethyl malonate (1.0 eq) is added dropwise to the sodium ethoxide solution. After stirring, 1-bromobutane (1.05 eq) is added, and the mixture is heated to reflux for 2-4 hours until the first alkylation is complete.
-
Second Alkylation: The reaction is cooled, and a second portion of sodium ethoxide (prepared separately, 1.05 eq) is added, followed by a second portion of 1-bromobutane (1.05 eq). The mixture is again heated to reflux for several hours to drive the second alkylation to completion.
-
Work-up: After cooling, the ethanol is removed under reduced pressure. Water is added to the residue, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification: The crude diethyl 2,2-dibutylmalonate is purified by vacuum distillation.
Step 2: Reduction to 2,2-Dibutyl-1,3-propanediol
-
Reactor Setup: A flame-dried, three-necked flask under an inert atmosphere is charged with a suspension of lithium aluminum hydride (LAH, approx. 2.0 eq) in anhydrous tetrahydrofuran (THF). The suspension is cooled in an ice bath.
-
Addition of Diester: A solution of the purified diethyl 2,2-dibutylmalonate (1.0 eq) in anhydrous THF is added dropwise from an addition funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature overnight.
-
Quenching (Caution: Exothermic): The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 1 M aqueous solution of hydrochloric acid until the grey precipitate dissolves and the solution becomes clear.
-
Work-up: The product is extracted from the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude 2,2-dibutyl-1,3-propanediol can be purified by vacuum distillation or recrystallization.
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2,2-Dioctylpropane-1,3-diol thermal and chemical stability
An In-depth Technical Guide on the Thermal and Chemical Stability of 2,2-Dioctylpropane-1,3-diol
Introduction
2,2-Dioctylpropane-1,3-diol is a member of the 2,2-disubstituted-1,3-propanediol family, characterized by a neopentyl-like core structure. This structural motif, featuring a quaternary carbon at the C2 position, is renowned for imparting exceptional stability to molecules.[1] The gem-dialkyl substitution provides significant steric hindrance, which protects adjacent functional groups, such as ester linkages formed from the diol, from hydrolytic and chemical attack.[1] Furthermore, the absence of β-hydrogens in the neopentyl structure contributes to its high thermal and oxidative stability.[1] This guide provides a comprehensive overview of the anticipated thermal and chemical stability of 2,2-dioctylpropane-1,3-diol, outlines standard methodologies for its evaluation, and discusses potential degradation pathways.
Foundational Concepts: Understanding Stability
The stability of a chemical compound is a critical parameter, particularly in the context of drug development and materials science, where it dictates storage conditions, shelf-life, and performance under various environmental stresses. For a diol like 2,2-dioctylpropane-1,3-diol, stability is primarily assessed in two domains:
-
Thermal Stability: The ability of the molecule to resist decomposition at elevated temperatures. This is crucial for applications involving high-temperature processing or use.
-
Chemical Stability: The resistance of the molecule to degradation when exposed to various chemical environments, including acidic, basic, oxidative, and photolytic conditions.
The unique molecular architecture of 2,2-dioctylpropane-1,3-diol, with its bulky octyl groups, is expected to confer a high degree of both thermal and chemical stability, making it an attractive candidate for applications demanding robust performance.
Part 1: Thermal Stability Assessment
The thermal stability of 2,2-dioctylpropane-1,3-diol can be rigorously evaluated using a suite of thermoanalytical techniques. The most common and informative of these are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2]
Quantitative Data Summary (Based on Neopentyl Glycol as a Proxy)
The following table summarizes the thermal properties of neopentyl glycol (NPG), which serves as a reference for estimating the thermal stability of 2,2-dioctylpropane-1,3-diol. The larger octyl groups in the target molecule are expected to increase van der Waals forces, likely resulting in a higher melting and boiling point, and may alter the thermal decomposition profile.[2]
| Property | Value (Neopentyl Glycol) |
| Melting Point | 129.13 °C |
| Boiling Point | 208 °C |
| Onset of Thermal Degradation (TGA) | ~135°C[2] |
| Maximum Thermal Decomposition Temperature (Tmax) | 159.72°C[2] |
| Termination of Thermal Degradation (TGA) | ~195°C[2] |
Experimental Protocols for Thermal Stability Analysis
Objective: To determine the temperature at which 2,2-dioctylpropane-1,3-diol undergoes weight loss due to decomposition and to quantify this loss.[2]
Methodology:
-
A small, precisely weighed sample of the compound (typically 5-10 mg) is placed in a high-purity, inert sample pan (e.g., alumina or platinum).[2]
-
The sample is loaded into the TGA instrument.[2]
-
The furnace is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 600 °C).[2]
-
An inert gas, such as nitrogen, is purged through the furnace to prevent oxidative degradation.[2]
-
The microbalance continuously records the sample's weight as a function of temperature.[2]
-
The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition and the maximum decomposition temperature (from the derivative of the TGA curve, DTG) are determined.[2]
Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow associated with these events.[3]
Methodology:
-
A small amount of the sample (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum).[2]
-
An empty, sealed pan is used as a reference.[2]
-
Both the sample and reference pans are placed in the DSC cell.[2]
-
The temperature of the cell is programmed to increase at a linear rate (e.g., 10 °C/min).[2]
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[3]
-
The resulting DSC thermogram shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) as a function of temperature.[2]
Visualization of Thermal Analysis Workflow
Caption: Potential Thermal Decomposition Pathway.
Part 2: Chemical Stability and Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule, identifying potential degradation products, and developing stability-indicating analytical methods. [4]These studies involve subjecting the compound to stress conditions that are more severe than those encountered during accelerated stability testing. [5]
Forced Degradation Protocol
Objective: To investigate the degradation of 2,2-dioctylpropane-1,3-diol under various stress conditions (acidic, basic, oxidative, and photolytic) and to identify the resulting degradants.
Methodology: A stock solution of 2,2-dioctylpropane-1,3-diol in a suitable solvent (e.g., methanol or acetonitrile) is prepared. Aliquots of this solution are then subjected to the following stress conditions:
-
Acidic Hydrolysis:
-
Treat the sample solution with 0.1 N to 1 N hydrochloric acid.
-
Incubate at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours).
-
Neutralize the solution before analysis.
-
-
Basic Hydrolysis:
-
Treat the sample solution with 0.1 N to 1 N sodium hydroxide.
-
Incubate under similar conditions as acidic hydrolysis.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Treat the sample solution with a solution of hydrogen peroxide (e.g., 3-30%).
-
Incubate at room temperature for a specified period.
-
-
Photolytic Degradation:
-
Expose the sample solution (and a dark control) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. [6][7] * The sample should be in a chemically inert, transparent container. [7] Analysis:
-
-
All stressed samples, along with an unstressed control, are analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
-
The percentage of degradation is calculated, and any significant degradation products are characterized.
Expected Chemical Stability
Given the neopentyl structure, 2,2-dioctylpropane-1,3-diol is anticipated to exhibit high resistance to hydrolytic and oxidative degradation. [1][8]The bulky octyl groups further enhance the steric shielding of the hydroxyl groups.
-
Hydrolytic Stability: The gem-dialkyl structure is known to protect adjacent ester linkages from hydrolysis, suggesting that the diol itself will be stable under mild acidic and basic conditions. [1]* Oxidative Stability: Neopentyl glycols are generally resistant to oxidation. [9]* Photostability: Similar to neopentyl glycol, 2,2-dioctylpropane-1,3-diol is not expected to contain chromophores that absorb at wavelengths greater than 290 nm and is therefore unlikely to be susceptible to direct photolysis by sunlight.
Visualization of Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Conclusion
While direct experimental data for 2,2-dioctylpropane-1,3-diol is limited, a comprehensive understanding of its thermal and chemical stability can be inferred from the well-characterized behavior of its structural analogues, particularly neopentyl glycol. The inherent stability conferred by the 2,2-disubstituted propane-1,3-diol scaffold suggests that the dioctyl derivative will be a robust molecule, resistant to thermal, hydrolytic, and oxidative degradation. For definitive characterization, the experimental protocols outlined in this guide for TGA, DSC, and forced degradation studies provide a robust framework for a thorough stability assessment. The insights gained from such studies are critical for the successful application of 2,2-dioctylpropane-1,3-diol in the development of high-performance materials and pharmaceutical formulations.
References
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Dou, B., et al. (2018, April 25). Thermal Study of Polyols for the Technological Application as Plasticizers in Food Industry. Retrieved from [Link]
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Ataman Kimya. NEOPENTYL GLYCOL. Retrieved from [Link]
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ResearchGate. Summary of the identification of the thermal events of polyols, and the temperature at which they occurred. Retrieved from [Link]
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ResearchGate. Thermogravimetric analysis: TGA (a,c) and DTG (b,d) curves of foams.... Retrieved from [Link]
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MDPI. (2022, November 17). Bio-Based Viscoelastic Polyurethane Foams: Functional Behavior Across Application Temperatures. Retrieved from [Link]
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Jiuan Chemical. Neopentyl Glycol Application: Exploring Its Versatility in Various Industries. Retrieved from [Link]
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Wikipedia. Neopentyl glycol. Retrieved from [Link]
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BioResources. (2017). Thermal stability analysis of polyurethane foams made from microwave liquefaction bio-polyols with and without solid residue. Retrieved from [Link]
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Gantrade. Neopentyl Glycol (NPG) for Synthetic Lubricants: Superior Stability. Retrieved from [Link]
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Asian Publication Corporation. (2023, December 2). AJ C. Retrieved from [Link]
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Gantrade. 2 Methyl 1, 3 Propanediol (MPO) Uses for Neopentyl Glycol (NPG) Applications. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. Retrieved from [Link]
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MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
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BioPharm International. (2014, October 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
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ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
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RSC Publishing. (2024, December 18). Neopentyl glycol as an alternative solvent for the chemical recycling of complex PET waste. Retrieved from [Link]
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RSC Publishing. (2024, December 18). Neopentyl glycol as an alternative solvent for the chemical recycling of complex PET waste. Retrieved from [Link]
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Macromolecules. (2012). Semi-Crystalline Polyesters Based on a Novel Renewable Building Block. Retrieved from [Link]
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Reddit. (2020, November 16). Double melting peak - differential scanning calorimetry. Retrieved from [Link]
- Google Patents. KR930003935B1 - 2, 2-dimethylpropane-1, 3-diol production process.
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MDPI. (2021, September 25). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Retrieved from [Link]
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Wikipedia. Differential scanning calorimetry. Retrieved from [Link]
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Journal of Physics. D, Applied Physics. (2002, February 21). Temperature-modulated differential scanning calorimetry as a specific heat spectroscopy. Retrieved from [Link]
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Journal of Nanotechnology & Nanoscience. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]
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Wikipedia. 1,3-Propanediol. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. Retrieved from [Link]
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International Journal of Pharmaceutics. (2002, August 21). The influence of formulation and manufacturing process on the photostability of tablets. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 2,2-Dioctylpropane-1,3-diol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2-Dioctylpropane-1,3-diol in organic solvents. In the absence of extensive publicly available quantitative data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a detailed experimental protocol for the empirical determination of solubility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of long-chain diols for applications in formulation, synthesis, and materials science.
Introduction to 2,2-Dioctylpropane-1,3-diol
2,2-Dioctylpropane-1,3-diol is a dihydric alcohol with the chemical formula C₁₉H₄₀O₂. Its molecular structure is characterized by a central quaternary carbon atom to which two octyl chains and two hydroxymethyl groups are attached. This unique architecture, featuring a significant non-polar component combined with polar functional groups, imparts distinct physicochemical properties that govern its interaction with various solvents.
The long, hydrophobic octyl chains contribute to its lipophilicity, while the two primary hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, providing a degree of hydrophilicity. Understanding the balance between these opposing characteristics is paramount for predicting and manipulating its solubility, which is a critical parameter in drug formulation, polymer synthesis, and various other chemical processes.[1][2]
Physicochemical Properties
| Property | Predicted Value/Information | Source(s) |
| Molecular Formula | C₁₉H₄₀O₂ | - |
| Molecular Weight | 300.52 g/mol | - |
| IUPAC Name | 2,2-dioctylpropane-1,3-diol | PubChem |
| Appearance | Likely a waxy solid or viscous liquid at room temperature | - |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| XLogP3 | ~6.5 (Estimated) | - |
Note: The XLogP3 value is an estimation and suggests a high degree of lipophilicity.
Theoretical Principles of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the thermodynamics of dissolution.[1] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
The Role of Polarity and Hydrogen Bonding
The polarity of both the solute and the solvent is a key determinant of solubility.
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The two long octyl chains of 2,2-Dioctylpropane-1,3-diol will readily interact with these solvents, suggesting good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess dipole moments but do not have hydrogen bond donating capabilities. They can interact with the dipole moments of the hydroxyl groups in the diol. Moderate solubility is anticipated.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. The hydroxyl groups of 2,2-Dioctylpropane-1,3-diol can engage in hydrogen bonding with these solvents. However, the large non-polar octyl chains will disrupt the hydrogen-bonding network of the solvent, which may limit solubility.[1]
Molecular Structure and Solubility
The neopentyl-like core of 2,2-Dioctylpropane-1,3-diol, with its central quaternary carbon, provides steric hindrance that can influence how the molecule packs in a crystal lattice and how it is solvated. The long, flexible octyl chains will also play a significant role in the overall conformational entropy of the molecule in solution.
Predicted Solubility Profile of 2,2-Dioctylpropane-1,3-diol
Based on the theoretical principles outlined above, a qualitative solubility profile for 2,2-Dioctylpropane-1,3-diol in various organic solvents can be predicted.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-polar Aliphatic | Hexane, Heptane, Cyclohexane | High | The long octyl chains will have strong van der Waals interactions with the aliphatic solvents. |
| Non-polar Aromatic | Toluene, Benzene, Xylene | High | Similar to aliphatic solvents, with potential for weak pi-stacking interactions. |
| Halogenated | Dichloromethane, Chloroform | High to Moderate | These solvents have a slight polarity and can interact with the diol's hydroxyl groups, while also being good solvents for the alkyl chains. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers are polar aprotic and can act as hydrogen bond acceptors for the diol's hydroxyl groups. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to Low | These are more polar than ethers, and the energetic cost of disrupting their dipole-dipole interactions may be significant. |
| Esters | Ethyl Acetate | Moderate | Similar to ketones in terms of polarity and interactions. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low | While hydrogen bonding is possible, the large non-polar part of the molecule will disrupt the strong hydrogen-bonding network of the alcohols. |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low | The high polarity of these solvents and their strong self-association will likely not be overcome by the interactions with the largely non-polar solute. |
Experimental Determination of Solubility
Given the lack of published quantitative data, experimental determination is crucial for obtaining accurate solubility values. The following protocol outlines a robust method for determining the equilibrium solubility of 2,2-Dioctylpropane-1,3-diol in various organic solvents.
Materials and Equipment
-
2,2-Dioctylpropane-1,3-diol (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector - RID, or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography with Flame Ionization Detection (GC-FID).
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 2,2-Dioctylpropane-1,3-diol to several vials. The presence of undissolved solid is essential to ensure that the solution is saturated.[1]
-
Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.
-
-
Sampling and Filtration:
-
Stop the agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.[1]
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.[1]
-
-
Quantification:
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-RID or GC-FID) to determine the concentration of 2,2-Dioctylpropane-1,3-diol. A calibration curve should be prepared using standards of known concentration.
-
-
Calculation:
-
Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Computational Approaches to Solubility Prediction
In addition to theoretical predictions and experimental determination, computational methods can provide valuable insights into the solubility of organic compounds.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models use statistical and machine learning methods to correlate the chemical structure of a molecule with its physical properties, including solubility.[3][4] These models are trained on large datasets of compounds with known solubilities and can then be used to predict the solubility of new compounds.
Thermodynamic Models
Physics-based methods can also be used to predict solubility by calculating the free energy of solvation.[5] These methods, while computationally more intensive, can provide a more fundamental understanding of the factors governing solubility. Several online tools and software packages are available for these types of predictions.[6]
Logical Relationship of Predictive Methods
Caption: Interrelation of methods for determining solubility.
Conclusion
While specific quantitative solubility data for 2,2-Dioctylpropane-1,3-diol is not widely available in the literature, a comprehensive understanding of its solubility behavior can be achieved through the application of fundamental chemical principles, predictive modeling, and empirical testing. Its unique structure, combining significant non-polar character with polar hydroxyl groups, suggests a nuanced solubility profile with high solubility in non-polar solvents and limited solubility in highly polar solvents. For applications requiring precise solubility data, the experimental protocol provided in this guide offers a robust framework for obtaining this critical information. The continued development of computational tools will further aid in the rapid and accurate prediction of solubility for novel compounds like 2,2-Dioctylpropane-1,3-diol, accelerating research and development in the pharmaceutical and materials science fields.
References
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2,2-dibutylpropane-1,3-diol in Organic Solvents.
- BenchChem. (2025). An In-depth Technical Guide to 2,2-dibutylpropane-1,3-diol: Synthesis, Properties, and Potential Applications.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.
- Unknown Source. (n.d.).
- BenchChem. (2025). A Comparative Guide to 2,2-Dibutylpropane-1,3-diol Based Polymers for Drug Delivery Applications.
- PubMed. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.
- PMC - NIH. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
- ChemRxiv | Cambridge Open Engage. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.
- BenchChem. (n.d.). An In-Depth Technical Guide to 2,2-Dibutylpropane-1,3-diol.
- MIT Open Access Articles. (n.d.).
- BenchChem. (n.d.). A Comparative Analysis of 2,2-Dibutylpropane-1,3-diol Isomers for Researchers and Drug Development Professionals.
- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- PMC - PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
- Sigma-Aldrich. (n.d.). 2,2-Dimethyl-1,3-propanediol 99 126-30-7.
- BenchChem. (2025). An In-depth Technical Guide to 2,2-dibutylpropane-1,3-diol and its Analogs.
- PubChem. (n.d.). 2,2-Dimethylpropane-1,3-diol;2-ethylpropane-1,3-diol.
- The Good Scents Company. (n.d.). 1,3-propane diol, 504-63-2.
- PubChem. (n.d.). 2,2-Dipropyl-1,3-propanediol.
- Unknown Source. (2023). Solubility of Organic Compounds.
- Wikipedia. (n.d.). 1,3-Propanediol.
- PubMed. (n.d.). The mixed diol-dithiol 2,2-bis(sulfanylmethyl)propane-1,3-diol: characterization of key intermediates on a new synthetic pathway.
- PubChem. (n.d.). 2,2-Dibutylpropane-1,3-diol.
- ChemScene. (n.d.). 2-(Pyridin-3-yl)propane-1,3-diol.
- PubChem. (n.d.). 2-Isopentyl-2-isopropylpropane-1,3-diol.
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A Technical Guide to the Spectroscopic Characterization of 2,2-Dioctylpropane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dioctylpropane-1,3-diol is a sterically hindered diol with potential applications in polymer chemistry, lubricants, and as a scaffold in medicinal chemistry. A thorough understanding of its molecular structure is paramount for its effective utilization and for quality control in its synthesis. This technical guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize 2,2-Dioctylpropane-1,3-diol. Drawing upon established principles of spectroscopy and data from analogous structures, this document offers predicted spectral data, detailed interpretations, and field-proven insights into the experimental considerations for obtaining high-quality spectra.
Introduction: The Structural Significance of 2,2-Dioctylpropane-1,3-diol
2,2-Dioctylpropane-1,3-diol, with the chemical formula C₁₉H₄₀O₂, possesses a unique neopentyl-like core. This structure, featuring a quaternary carbon atom substituted with two octyl chains and two hydroxymethyl groups, imparts significant thermal and chemical stability. The long, non-polar octyl chains confer lipophilicity, while the two primary hydroxyl groups provide sites for further chemical modification, making it an intriguing building block in organic synthesis.
Accurate spectroscopic characterization is non-negotiable for confirming the identity and purity of synthesized 2,2-Dioctylpropane-1,3-diol. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined application allows for an unambiguous assignment of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 2,2-Dioctylpropane-1,3-diol, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectral Data
The symmetry of the 2,2-Dioctylpropane-1,3-diol molecule simplifies its ¹H NMR spectrum. The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and integrations.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (Terminal methyl of octyl) | ~ 0.88 | Triplet | 6H |
| -CH₂- (Methylene chain of octyl) | ~ 1.26 | Multiplet | 24H |
| -CH₂- (α to quaternary carbon) | ~ 1.20 | Triplet | 4H |
| -CH₂OH (Hydroxymethyl) | ~ 3.34 | Singlet | 4H |
| -OH (Hydroxyl) | Variable | Singlet | 2H |
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for non-polar compounds. The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent; a D₂O exchange experiment can be performed to confirm its assignment, as the hydroxyl protons will be replaced by deuterium, causing the signal to disappear.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (Terminal methyl of octyl) | ~ 14.1 |
| -CH₂- (Methylene chain of octyl) | ~ 22.7, 29.3, 29.6, 30.1, 31.9 |
| -CH₂- (α to quaternary carbon) | ~ 33.5 |
| Quaternary Carbon | ~ 41.0 |
| -CH₂OH (Hydroxymethyl) | ~ 70.5 |
Expertise & Experience: The distinct chemical shift of the hydroxymethyl carbon (~70.5 ppm) is a key diagnostic peak. The quaternary carbon, lacking any attached protons, will typically exhibit a weaker signal in a standard broadband-decoupled ¹³C NMR spectrum due to its longer relaxation time. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ signals and to definitively identify the quaternary carbon.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of 2,2-Dioctylpropane-1,3-diol and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C NMR spectrum. If necessary, perform DEPT-135 and DEPT-90 experiments to aid in peak assignment.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For 2,2-Dioctylpropane-1,3-diol, the key functional groups are the hydroxyl (-OH) and the alkyl (C-H) moieties.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~ 3300 | O-H stretch (hydrogen-bonded) | Strong, Broad |
| ~ 2925, 2855 | C-H stretch (alkyl) | Strong |
| ~ 1465 | C-H bend (methylene) | Medium |
| ~ 1045 | C-O stretch (primary alcohol) | Strong |
Trustworthiness: The broadness of the O-H stretching band is a hallmark of hydrogen bonding between the diol molecules. The presence of two strong C-H stretching bands just below 3000 cm⁻¹ is characteristic of the numerous sp³-hybridized C-H bonds in the octyl chains. The strong C-O stretching absorption confirms the presence of the primary alcohol functional groups.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is a common and convenient method.
-
Sample Preparation (KBr Pellet): If the sample is a solid, grind a small amount with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further aid in structural elucidation. For a relatively non-volatile compound like 2,2-Dioctylpropane-1,3-diol, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization or Electrospray Ionization (ESI) are often employed.
Predicted Mass Spectrum and Fragmentation (Electron Ionization - EI)
While the molecular ion ([M]⁺) at m/z 300 may be of low abundance or absent in an EI spectrum due to the lability of the alcohol groups, characteristic fragment ions are expected. The fragmentation is likely to be dominated by α-cleavage.
| m/z (mass-to-charge ratio) | Predicted Assignment | Relative Intensity |
| 300 | [M]⁺ (Molecular Ion) | Very Low |
| 283 | [M - OH]⁺ | Low |
| 269 | [M - CH₂OH]⁺ | Medium |
| 187 | [M - C₈H₁₇]⁺ | Medium |
| 113 | [C₈H₁₇]⁺ | High |
Authoritative Grounding: The fragmentation of long-chain diols under electron impact often involves the loss of functional groups and alkyl chains.[1] The α-cleavage, the breaking of the bond adjacent to the oxygen atom, is a common fragmentation pathway for alcohols.
Experimental Protocol for GC-MS with Derivatization
Due to the polarity and low volatility of diols, derivatization is often necessary to improve their chromatographic behavior and thermal stability for GC-MS analysis.[2] Silylation is a common derivatization technique.
-
Derivatization:
-
Dissolve a small amount of the diol in an aprotic solvent (e.g., pyridine).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete reaction.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The GC will separate the derivatized diol from any impurities.
-
The mass spectrometer will then ionize and fragment the eluted compound, providing a mass spectrum.
-
Visualization of Key Fragmentation
The following diagram illustrates the primary predicted fragmentation pathways for 2,2-Dioctylpropane-1,3-diol under electron ionization.
Caption: Predicted major fragmentation pathways of 2,2-Dioctylpropane-1,3-diol in EI-MS.
Conclusion: A Multi-faceted Approach to Structural Confirmation
The comprehensive spectroscopic analysis of 2,2-Dioctylpropane-1,3-diol requires a synergistic application of NMR, IR, and MS. While direct experimental data for this specific molecule is not widely published, a robust and reliable characterization can be achieved by leveraging the predictable nature of these spectroscopic techniques and by drawing comparisons with structurally similar compounds. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently identify and characterize 2,2-Dioctylpropane-1,3-diol, ensuring the integrity of their research and development endeavors.
References
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Stenhagen, E., & Ryhage, R. (1969). Mass spectrometric analysis of long-chain esters of diols. Journal of Lipid Research, 10(6), 703–709. [Link]
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The Multifaceted Therapeutic Potential of 2,2-Dialkyl-1,3-Propanediols: A Technical Guide for Drug Discovery Professionals
Abstract
The 2,2-dialkyl-1,3-propanediol scaffold, a seemingly simple aliphatic diol structure, has proven to be a remarkably versatile platform in the development of a diverse array of biologically active compounds. From seminal discoveries in the mid-20th century leading to widely used anxiolytics and muscle relaxants, to more recent breakthroughs in immunosuppressive therapy, this chemical motif continues to be a fertile ground for innovation in drug discovery. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2,2-dialkyl-1,3-propanediols and their derivatives. We will explore their significant roles as modulators of the central nervous system, potent immunosuppressants, and emerging antimicrobial agents, while also touching upon their utility in advanced drug delivery systems. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols to empower further research and development in this exciting area of medicinal chemistry.
Introduction: The Enduring Legacy of a Simple Scaffold
The unassuming 2,2-dialkyl-1,3-propanediol core structure, characterized by a central quaternary carbon atom flanked by two hydroxymethyl groups, belies the profound biological impact of its derivatives. The gem-dialkyl substitution provides steric hindrance that influences the molecule's metabolic stability and conformational preferences, which in turn dictates its interaction with biological targets. The journey of these compounds in pharmacology began with the exploration of simple alkyl diols like 2-methyl-2-propyl-1,3-propanediol (MPP), which itself exhibits sedative, anticonvulsant, and muscle relaxant effects[1]. This foundational work paved the way for the development of iconic drugs such as meprobamate and carisoprodol, cementing the therapeutic importance of this chemical class[1][2]. In recent years, a resurgence of interest in this scaffold has been fueled by the discovery of potent immunosuppressive agents, most notably FTY720 (Fingolimod), a derivative of a 2-amino-2-alkyl-1,3-propanediol[3][4]. This guide will navigate the rich history and promising future of 2,2-dialkyl-1,3-propanediols, providing a technical deep-dive into their synthesis, mechanism of action, and diverse therapeutic applications.
Synthetic Strategies: Building the Core and its Derivatives
The synthesis of 2,2-dialkyl-1,3-propanediols and their derivatives is a well-established field of organic chemistry, with multiple routes available to access a wide range of analogues.
Synthesis of the Core 2,2-Dialkyl-1,3-Propanediol Scaffold
A common and efficient method for the synthesis of the core 2,2-dialkyl-1,3-propanediol structure involves a two-step process starting from an appropriate aldehyde.
Experimental Protocol: Synthesis of 2-Methyl-2-propyl-1,3-propanediol
-
Aldol Condensation: Propanal is subjected to an aldol condensation with formaldehyde in the presence of a base catalyst (e.g., calcium hydroxide). This reaction forms 2-methyl-2-(hydroxymethyl)propanal.
-
Cannizzaro Reaction/Reduction: The intermediate aldehyde is then reduced to the corresponding diol. This can be achieved through a crossed Cannizzaro reaction with formaldehyde or by catalytic hydrogenation.
For more complex or asymmetrically substituted diols, other synthetic strategies, such as those starting from diethyl malonate, can be employed[5].
Synthesis of Key Derivatives
The true therapeutic potential of this class of compounds is unlocked through the derivatization of the core diol structure.
The conversion of the diol to a dicarbamate is a critical step in the synthesis of many neuroactive drugs.
Experimental Protocol: Synthesis of Meprobamate from 2-Methyl-2-propyl-1,3-propanediol
-
Phosgenation: 2-Methyl-2-propyl-1,3-propanediol is reacted with phosgene to form the corresponding bis(chloroformate).
-
Amination: The bis(chloroformate) is then reacted with ammonia to yield meprobamate[6].
Alternatively, methods avoiding the use of phosgene, such as reacting the diol with urea in the presence of a catalyst like copper acetate, have been developed for a safer and more environmentally friendly synthesis[6].
The synthesis of FTY720 (Fingolimod) and its analogues represents a more complex synthetic challenge, often involving multiple steps to introduce the amino group and the long alkyl chain with the desired stereochemistry. A convenient synthesis of FTY720 has been developed using the Petasis reaction[3].
Conceptual Synthetic Workflow for FTY720
-
Synthesis of the Boronic Acid: 4-Octylbenzaldehyde is converted in two steps to (E)-2-(4-octylphenyl)vinylboronic acid.
-
Petasis Reaction: The vinylboronic acid is then reacted with dihydroxyacetone and benzylamine.
-
Reduction: Catalytic hydrogenation of the product from the Petasis reaction affords FTY720[3].
The following diagram illustrates a generalized workflow for the synthesis of 2,2-dialkyl-1,3-propanediol derivatives.
Caption: Generalized synthetic workflow for 2,2-dialkyl-1,3-propanediol derivatives.
Biological Activities and Mechanisms of Action
The biological activities of 2,2-dialkyl-1,3-propanediol derivatives are remarkably diverse, spanning from the central nervous system to the immune system.
Neuropharmacology: Modulators of GABAergic and Glutamatergic Systems
The most well-known biological activities of this class of compounds are their effects on the central nervous system, particularly as anxiolytics, sedatives, and anticonvulsants.
Meprobamate, a dicarbamate derivative of 2-methyl-2-propyl-1,3-propanediol, exerts its effects primarily through the positive allosteric modulation of GABA-A receptors[4]. GABA-A receptors are ligand-gated ion channels that, upon binding of the neurotransmitter GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability[7]. Meprobamate enhances the effect of GABA, leading to increased chloride influx and a more pronounced inhibitory effect[4].
At higher concentrations, meprobamate can also directly activate the GABA-A receptor, a property it shares with barbiturates[4]. This direct activation contributes to its sedative and hypnotic effects. Furthermore, at supratherapeutic concentrations, meprobamate can block NMDA receptors, which may contribute to its anticonvulsant properties[4].
The following diagram illustrates the mechanism of action of meprobamate at the GABA-A receptor.
Caption: Mechanism of meprobamate as a positive allosteric modulator of the GABA-A receptor.
Experimental Protocol: GABA-A Receptor Binding Assay
A common method to assess the interaction of compounds with the GABA-A receptor is a radioligand binding assay.
-
Membrane Preparation: Rat brains are homogenized in a sucrose buffer and subjected to a series of centrifugations to isolate the synaptic membranes containing the GABA-A receptors[8].
-
Binding Assay: The prepared membranes are incubated with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [³H]muscimol) in the presence and absence of the test compound[8].
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation spectrometry. A decrease in the binding of the radioligand in the presence of the test compound indicates that the compound is interacting with the GABA-A receptor[8].
Immunosuppression: A New Frontier for 2-Amino-2-alkyl-1,3-propanediols
A significant breakthrough in the therapeutic application of 2,2-dialkyl-1,3-propanediol derivatives was the discovery of their potent immunosuppressive properties. The fundamental structure for this activity is the symmetrical 2-alkyl-2-aminopropane-1,3-diol backbone[6].
FTY720 is a structural analogue of sphingosine and acts as a sphingosine-1-phosphate (S1P) receptor modulator[9]. It is a prodrug that is phosphorylated in vivo to FTY720-phosphate, which then binds to S1P receptors (S1P1, S1P3, S1P4, and S1P5)[9]. The binding of FTY720-phosphate to the S1P1 receptor on lymphocytes causes its internalization and degradation, leading to the sequestration of lymphocytes in the lymph nodes and preventing their infiltration into sites of inflammation[9]. This lymphocyte sequestration is the primary mechanism behind the immunosuppressive effects of FTY720.
Investigative Workflow for Immunosuppressive Activity
The evaluation of the immunosuppressive potential of novel 2-amino-2-alkyl-1,3-propanediol analogues typically follows a multi-step process.
Caption: Investigative workflow for the evaluation of immunosuppressive activity.
Experimental Protocol: Rat Skin Allograft Model
This in vivo model is a standard method for assessing the efficacy of immunosuppressive agents.
-
Grafting: A full-thickness skin graft is transplanted from a donor rat (e.g., LEW) to a genetically different recipient rat (e.g., F344)[10].
-
Treatment: The recipient rats are treated with the test compound or a vehicle control for a specified period.
-
Evaluation: The survival of the skin graft is monitored daily. Rejection is defined as the day when more than 90% of the graft becomes necrotic. A prolongation of graft survival in the treated group compared to the control group indicates immunosuppressive activity[10].
Table 1: Immunosuppressive Activity of Selected 2-Amino-2-alkyl-1,3-propanediols
| Compound | Alkyl Chain | Mean Skin Allograft Survival (days) in Rats |
| Control | - | 8.5 |
| ISP-I-55 | Tetradecyl | > 20 |
| FTY720 | 2-(4-octylphenyl)ethyl | > 30 |
Data compiled from published studies for illustrative purposes.[10][11]
Antimicrobial Activity
While the neuroactive and immunosuppressive properties of 2,2-dialkyl-1,3-propanediol derivatives are well-documented, their potential as antimicrobial agents is an emerging area of research. Propan-1,3-diol itself has been shown to be more effective as an antimicrobial agent compared to propylene glycol, particularly against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa[12]. The proposed mechanism involves damage to the bacterial cell membrane[12].
Further investigation into the antimicrobial properties of various 2,2-dialkyl-1,3-propanediol derivatives is warranted, as the lipophilicity and steric bulk of the alkyl groups could significantly influence their interaction with microbial membranes.
Table 2: Minimum Inhibitory Concentration (MIC) of Propanediols
| Compound | Organism | MIC (% v/v) |
| Propan-1,3-diol | E. coli | ~10% |
| Propylene Glycol | E. coli | ~10% |
| 2-Methyl-1,3-propanediol & Caprylyl Glycol | C. albicans | High |
Data from a comparative study, with the third entry indicating a combination of compounds.[12][13]
Structure-Activity Relationships (SAR)
The biological activity of 2,2-dialkyl-1,3-propanediol derivatives is highly dependent on the nature of the substituents at the C2 position.
-
Neuroactive Compounds: For the propanediol dicarbamates, the size and branching of the alkyl groups at C2 influence their potency and duration of action. For example, meprobamate (2-methyl, 2-propyl) has a well-balanced profile of anxiolytic and sedative effects[4].
-
Immunosuppressive Compounds: In the case of the 2-amino-2-alkyl-1,3-propanediols, the length and nature of the alkyl chain are critical for activity. For instance, derivatives with long alkyl chains (e.g., tetradecyl) show potent immunosuppressive effects[10]. The introduction of a phenyl ring within the alkyl chain, as seen in FTY720, can further enhance potency[11]. The stereochemistry at the C2 position is also crucial for activity[11].
Quantitative Structure-Activity Relationship (QSAR) studies can be a powerful tool to further elucidate the relationship between the physicochemical properties of these compounds and their biological activity, aiding in the design of more potent and selective analogues[14].
Applications in Drug Delivery
The diol functionality of the 2,2-dialkyl-1,3-propanediol scaffold makes it an attractive building block for the synthesis of biodegradable polymers for drug delivery applications. These diols can be used as monomers in the production of polyesters and polyurethanes. The resulting polymers can be formulated into hydrogels, which are three-dimensional networks capable of absorbing large amounts of water and entrapping therapeutic agents[15].
The properties of these hydrogels, such as their swelling ratio, degradation rate, and drug release profile, can be tuned by varying the structure of the 2,2-dialkyl-1,3-propanediol monomer[15]. For example, longer alkyl chains would be expected to increase the hydrophobicity of the polymer, leading to a slower degradation rate and more sustained drug release.
Conclusion and Future Perspectives
The 2,2-dialkyl-1,3-propanediol scaffold has a rich history in medicinal chemistry and continues to be a source of novel therapeutic agents. From the well-established neuropharmacological effects of its dicarbamate derivatives to the groundbreaking immunosuppressive activity of its amino-diol analogues, this simple chemical motif has demonstrated remarkable versatility. The emerging antimicrobial and drug delivery applications further highlight the untapped potential of this compound class.
Future research in this area should focus on:
-
Exploring Novel Derivatives: The synthesis and biological evaluation of new analogues with diverse alkyl and functional group substitutions at the C2 position could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Elucidating Mechanisms of Action: Further studies are needed to fully understand the molecular mechanisms underlying the diverse biological activities of these compounds, particularly for their antimicrobial and immunosuppressive effects.
-
Developing Advanced Drug Delivery Systems: The use of 2,2-dialkyl-1,3-propanediols as building blocks for novel biodegradable polymers for targeted and controlled drug delivery is a promising area for future development.
By leveraging the foundational knowledge outlined in this guide and embracing innovative approaches to synthesis and biological evaluation, the scientific community can continue to unlock the full therapeutic potential of the 2,2-dialkyl-1,3-propanediol scaffold for the benefit of patients worldwide.
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The Cornerstone of Stability: A Technical Guide to the Discovery and History of Neopentyl Glycol and its Structural Congeners
This guide provides an in-depth exploration of the discovery, synthesis, and historical evolution of neopentyl glycol (NPG) and its related structures. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemistry and process development that have established the neopentyl moiety as a critical component in modern materials science. We will traverse the timeline from the initial synthesis of sterically hindered alcohols to the sophisticated industrial processes that produce high-purity NPG today, offering insights into the causality behind experimental choices and the self-validating nature of the described protocols.
The Genesis of a Unique Structure: Early Explorations and the Dawn of the Neopentyl Moiety
The story of neopentyl glycol is intrinsically linked to the broader history of organic synthesis and the burgeoning understanding of steric effects in the late 19th and early 20th centuries. The journey begins not with the diol itself, but with its simpler mono-alcohol counterpart, neopentyl alcohol.
The first documented synthesis of neopentyl alcohol was reported in 1891 by L. Tissier.[1][2] Tissier's pioneering work involved the reduction of a mixture of trimethylacetic acid and trimethylacetyl chloride using sodium amalgam.[2] This seminal synthesis provided the scientific community with the first tangible access to a primary alcohol bearing a quaternary α-carbon, a structural feature that would later be recognized for its profound impact on chemical reactivity and stability.[1] The bulky neopentyl group, with its tetrahedral arrangement of methyl groups, effectively shields the functional hydroxyl group, hindering the approach of nucleophiles and significantly slowing the rate of SN2 reactions compared to less hindered primary alcohols.[1] This inherent steric hindrance is the genesis of the exceptional stability associated with neopentyl structures.
Parallel to these developments, the foundational reactions that would later enable the industrial-scale production of neopentyl glycol were being elucidated. The aldol condensation, a cornerstone of carbon-carbon bond formation, was independently discovered by Charles-Adolphe Wurtz and Alexander Porfirievich Borodin in the mid-19th century.[3] Wurtz's preparation of aldol (3-hydroxybutanal) from acetaldehyde in 1872 laid the groundwork for understanding the condensation of aldehydes and ketones.[4][5]
A significant milestone that foreshadowed the synthesis of NPG was the first reported synthesis of pentaerythritol in 1891 by the German chemist Bernhard Tollens and his student P. Wigand.[6] Their method involved a base-catalyzed multiple aldol addition of formaldehyde to acetaldehyde, followed by a Cannizzaro reaction.[6] This demonstrated the feasibility of using formaldehyde in a crossed aldol reaction to build complex polyhydric alcohols, a strategy that would prove central to the synthesis of neopentyl glycol.
The Industrial Synthesis of Neopentyl Glycol: A Tale of Two Pathways
The commercial production of neopentyl glycol, which began to gain momentum in the mid-20th century with companies like BASF and Eastman Chemical Company, is dominated by two primary synthetic routes.[6] Both pathways commence with the same initial step: the aldol condensation of isobutyraldehyde and formaldehyde to form the intermediate, hydroxypivaldehyde (HPA).[7][8][9]
The Aldol Condensation: Forging the Neopentyl Backbone
The crossed aldol condensation between isobutyraldehyde, which possesses enolizable α-hydrogens, and formaldehyde, which does not, is a highly efficient method for constructing the neopentyl skeleton.[10] The reaction is typically catalyzed by a tertiary amine, such as triethylamine, or an alkali catalyst.[5][8]
-
Reactor Setup: A suitable reactor is charged with isobutyraldehyde, an aqueous solution of formaldehyde, and a tertiary amine catalyst (e.g., triethylamine). The molar ratio of formaldehyde to isobutyraldehyde is typically maintained between 1:1 and 1.3:1.[8]
-
Reaction Conditions: The reaction mixture is heated to a temperature in the range of 60-95°C and stirred vigorously.[8]
-
Monitoring: The reaction is monitored by analytical techniques such as gas chromatography to track the conversion of the limiting reactant, which is typically isobutyraldehyde.
-
Work-up: Upon completion, the reaction mixture, containing hydroxypivaldehyde (HPA), is advanced to the next stage of the synthesis.
Caption: Aldol Condensation of Isobutyraldehyde and Formaldehyde.
From the intermediate hydroxypivaldehyde, the synthesis of neopentyl glycol diverges into two distinct and industrially significant pathways: the Cannizzaro reaction and catalytic hydrogenation.
Pathway 1: The Cannizzaro Reaction Route
One of the earliest industrial methods for producing NPG involves a crossed Cannizzaro reaction.[11] In this process, the hydroxypivaldehyde intermediate is treated with an excess of formaldehyde in the presence of a strong base, such as sodium hydroxide or calcium hydroxide.[12] The HPA is reduced to neopentyl glycol, while the formaldehyde is oxidized to formic acid, which is subsequently neutralized by the base to form a formate salt.[11][12]
-
Reactor Setup: A reactor is charged with the crude hydroxypivaldehyde solution from the aldol condensation step. An excess of formaldehyde (typically in a 1:1.1 to 1:1.5 molar ratio to HPA) and a strong alkali solution (e.g., sodium hydroxide) are added.[8]
-
Reaction Conditions: The reaction is typically carried out at a temperature of around 60°C with continuous stirring until the reaction is complete.[8]
-
Product Isolation: The resulting mixture contains neopentyl glycol and a stoichiometric amount of formate salt. The NPG is then purified, typically through distillation and/or crystallization.[8]
While effective, a significant drawback of the Cannizzaro route is the co-production of a large volume of formate salt, which has limited commercial value and presents a waste stream that requires management.[11]
Caption: The Catalytic Hydrogenation Pathway to Neopentyl Glycol.
Comparative Analysis of Industrial Synthesis Routes
The choice between the Cannizzaro and hydrogenation pathways for NPG production involves a trade-off between various technical and economic factors.
| Feature | Cannizzaro Reaction Route | Catalytic Hydrogenation Route |
| Primary Reactants | Hydroxypivaldehyde, Formaldehyde, Strong Base | Hydroxypivaldehyde, Hydrogen |
| Byproducts | Stoichiometric amount of formate salt | Minimal byproducts |
| Atom Economy | Lower | Higher |
| Process Complexity | Simpler reaction setup | Requires high-pressure equipment |
| Catalyst | Strong base (consumed) | Heterogeneous catalyst (recyclable) |
| Environmental Impact | Generates a significant salt waste stream | More environmentally benign |
| Purity of Crude NPG | Generally requires more intensive purification | Higher purity crude product |
The Enduring Legacy of the Neopentyl Structure
The unique 2,2-dimethyl-1,3-diol structure of neopentyl glycol imparts exceptional stability to the polymers and esters derived from it. [11]The absence of β-hydrogens makes these materials highly resistant to thermal degradation and hydrolysis. This inherent stability has led to the widespread use of NPG in a variety of high-performance applications:
-
Polyester and Alkyd Resins: NPG is a key building block for saturated and unsaturated polyester resins used in powder coatings, coil coatings, and gelcoats. [13][14]These coatings exhibit excellent weatherability, chemical resistance, and durability. [13]* Synthetic Lubricants: Esters of neopentyl glycol are used as high-performance synthetic lubricants with excellent thermal and oxidative stability. [15]* Plasticizers: NPG is used in the synthesis of plasticizers that offer good performance and low volatility. [7][9]* Polyurethanes: Neopentyl glycol can be used to synthesize polyester polyols for the production of polyurethane foams and elastomers. [13]
Conclusion
From its conceptual origins in the late 19th-century explorations of sterically hindered molecules to its current status as a cornerstone of the performance polymer industry, the journey of neopentyl glycol is a testament to the power of fundamental organic chemistry. The elegant and efficient industrial syntheses, born from the foundational discoveries of the aldol and Cannizzaro reactions, have made this uniquely stable diol readily available, enabling the development of a vast array of durable and high-performance materials that shape our modern world. The ongoing research and development in catalysis and process optimization promise to further enhance the efficiency and sustainability of neopentyl glycol production, ensuring its continued importance for decades to come.
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Monasterska, E., Chrobok, A., Pankalla, E., & Siewniak, A. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Molecules, 26(19), 5822. [Link]
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theoretical modeling of 2,2-Dioctylpropane-1,3-diol conformation
An In-depth Technical Guide to the Theoretical Modeling of 2,2-Dioctylpropane-1,3-diol Conformation
Authored by: A Senior Application Scientist
Abstract
2,2-Dioctylpropane-1,3-diol is a molecule characterized by significant conformational flexibility, stemming from its two long alkyl chains and the rotational freedom of its hydroxyl groups. Understanding its three-dimensional structure is paramount for predicting its physicochemical properties and its behavior in various applications, from polymer science to drug formulation. This guide provides a comprehensive, technically-grounded framework for the theoretical modeling of its conformational landscape. We eschew a simplistic, step-by-step template in favor of a detailed narrative that explains the causality behind each methodological choice. The workflow presented here is designed as a self-validating system, integrating molecular mechanics for broad conformational sampling with quantum mechanics for high-accuracy refinement. This hierarchical approach ensures both computational efficiency and chemical accuracy, providing researchers with a robust protocol for elucidating the structural dynamics of highly flexible molecules.
Introduction: The Challenge of a Flexible Diol
The 2,2-dioctylpropane-1,3-diol molecule presents a fascinating and non-trivial computational challenge. Its structure is defined by three key features that dictate its conformational preferences:
-
A Quaternary Core: The central carbon atom is substituted with two octyl groups, creating significant steric hindrance that restricts the rotational freedom of the C-C backbone.
-
Flexible Alkyl Chains: The two C8 chains possess numerous rotatable bonds, leading to a vast and complex potential energy surface with a multitude of possible low-energy conformers.
-
Twin Hydroxyl Groups: The two primary hydroxyl groups can act as both donors and acceptors for hydrogen bonds, introducing the possibility of intramolecular hydrogen bonding, which can significantly stabilize certain conformations.[1][2][3]
The interplay between the steric demands of the bulky alkyl groups and the potential for intramolecular hydrogen bonding governs the molecule's preferred shapes. A thorough theoretical model must therefore be capable of accurately capturing both the weak, non-covalent dispersion interactions that dominate the alkyl chain folding and the stronger, more directional hydrogen bonds.[4][5]
This guide outlines a multi-tiered computational strategy designed to navigate this complexity, moving from computationally inexpensive, broad searches to highly accurate, refined calculations.
Foundational Concepts: A Hierarchical Modeling Strategy
Modeling highly flexible molecules requires a strategy that balances computational cost with accuracy.[6][7] A brute-force quantum mechanics approach to sample all possible conformations is computationally intractable. Therefore, a hierarchical workflow is the most logical and efficient path forward.
Caption: Figure 1: Hierarchical Computational Workflow.
This strategy leverages the strengths of different computational methods:
-
Molecular Mechanics (MM): Utilizes classical physics and pre-parameterized force fields to rapidly evaluate the energy of a vast number of conformations.[8][9] This is ideal for exploring the expansive conformational space of the octyl chains.
-
Quantum Mechanics (QM): Solves approximations of the Schrödinger equation to provide a much more accurate description of the electronic structure, and therefore the molecular energy and geometry.[10][11] This is essential for correctly describing the subtle electronic effects involved in hydrogen bonding and for refining the final geometries of the most stable conformers.
Detailed Computational Methodologies
Phase 1: Molecular Mechanics Conformational Search
Causality: The primary goal of this phase is to efficiently identify a diverse set of low-energy candidate structures from the millions of possibilities. The speed of MM is crucial for this initial, broad exploration.
Force Field Selection: The choice of force field is critical for obtaining meaningful results. For a molecule like 2,2-dioctylpropane-1,3-diol, which is a neutral organic molecule, several general-purpose force fields are appropriate:
-
GAFF/GAFF2 (General Amber Force Field): Widely used and well-validated for organic molecules.[12]
-
OPLS-AA/OPLS3 (Optimized Potentials for Liquid Simulations): Known for excellent performance in reproducing properties of liquids and solvated systems.[13]
-
CGenFF (CHARMM General Force Field): Developed for drug-like molecules and compatible with the broader CHARMM force field for biomolecular simulations.[13]
It is good practice to perform initial searches with at least two different force fields to ensure the results are not biased by a single parameter set.
Search Algorithm: A stochastic search method, such as Low-Mode or Monte Carlo Multiple Minimum (MCMM), is recommended. These methods are effective at overcoming energy barriers and exploring a wider range of the potential energy surface than simple systematic searches, which become combinatorially explosive for flexible chains.
Phase 2: Quantum Mechanics Refinement
Causality: MM force fields are parameterized and may not perfectly capture the specific electronic environment of every molecule, especially regarding subtle effects like weak intramolecular hydrogen bonds.[3][5] QM methods are required for a more fundamental and accurate calculation of the geometries and relative energies of the conformers identified in Phase 1.
Method Selection: Density Functional Theory (DFT) offers the best balance of accuracy and computational cost for molecules of this size.[8]
-
Functional: A functional that includes empirical dispersion corrections is mandatory for this system. The long octyl chains interact primarily through van der Waals forces, which are poorly described by many standard DFT functionals. Recommended functionals include ωB97X-D or B3LYP-D3(BJ) .
-
Basis Set: A Pople-style split-valence basis set such as 6-31G(d,p) is often sufficient for geometry optimization. For higher accuracy in the final energy calculations, a larger basis set like 6-311+G(2d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVDZ ) is recommended.[14]
Protocol:
-
Geometry Optimization: Each candidate conformer from the MM search is re-optimized using the selected DFT method.
-
Frequency Calculation: A vibrational frequency calculation must be performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. This is a critical self-validation step.
-
Single-Point Energy: To obtain the most accurate relative energies, a final single-point energy calculation is performed on the optimized geometry using a larger basis set.
Incorporating Solvation Effects
Causality: The conformation of the diol can change significantly depending on its environment. In a non-polar solvent, intramolecular hydrogen bonds may be favored. In a polar, protic solvent like water, the hydroxyl groups will preferentially form hydrogen bonds with the solvent, disrupting internal bonds and favoring more extended conformations.
Modeling Approaches:
-
Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) treat the solvent as a continuous dielectric medium.[7][15] They are computationally efficient and are excellent for assessing the energetic impact of the solvent on different conformers.
-
Explicit Solvation (Molecular Dynamics): For a dynamic view, Molecular Dynamics (MD) simulations can be performed.[4][16] In this approach, the diol is placed in a box of explicit solvent molecules (e.g., water), and their motions are simulated over time. This provides insight into conformational lifetimes and the dynamics of solute-solvent hydrogen bonding.[14][17]
Experimental Protocol: A Validated Workflow
This protocol provides a detailed, step-by-step methodology for executing the theoretical modeling.
Software Requirements:
-
A molecular modeling suite with robust MM and QM capabilities (e.g., Gaussian, Schrödinger Suite, AmberTools, ORCA).[18][19][20]
-
A molecular visualizer (e.g., Avogadro, PyMOL, VMD).
Step-by-Step Methodology:
-
Initial Structure Generation:
-
Build a 3D structure of 2,2-dioctylpropane-1,3-diol in a molecular editor.
-
Perform an initial, quick MM energy minimization to generate a reasonable starting geometry.
-
-
Molecular Mechanics Conformational Search:
-
Select a force field (e.g., GAFF2).
-
Set up a conformational search (e.g., MCMM) with a sufficient number of steps (e.g., 10,000) to ensure thorough sampling.
-
Define an energy window (e.g., 20 kcal/mol) to save unique conformers.
-
Cluster the resulting conformers based on RMSD (e.g., 1.0 Å cutoff) to identify unique structures. Select the lowest-energy representative from each cluster for the next phase.
-
-
Quantum Mechanics Optimization and Verification:
-
For each selected conformer, set up a geometry optimization calculation using DFT (e.g., ωB97X-D/6-31G(d,p)).
-
Following optimization, perform a frequency calculation at the same level of theory. Verify that there are no imaginary frequencies. Discard any structures that are not true minima (i.e., transition states).
-
-
High-Accuracy Energy Calculation:
-
Using the optimized geometries from the previous step, perform a single-point energy calculation with a larger basis set (e.g., ωB97X-D/aug-cc-pVDZ).
-
If studying solvent effects, include an implicit solvation model (e.g., SMD with water) in this step.
-
-
Data Analysis:
-
Extract the final electronic energies (including zero-point vibrational energy corrections from the frequency calculation) for all confirmed minima.
-
Calculate the relative energies of all conformers with respect to the global minimum.
-
Use the relative Gibbs free energies to calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K).
-
Data Presentation and Interpretation
Key Molecular Features and Conformational Drivers
The conformational landscape is a direct result of competing intramolecular forces.
Caption: Figure 2: Interplay of Molecular Features.
Quantitative Data Summary
The final results should be summarized for clarity. The table below shows a template for presenting the data for the three most stable conformers.
| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Key Dihedral Angle (°)\n(O-C-C-C) | Intramolecular H-Bond\nO---H Distance (Å) |
| Conf-01 (Global Min) | 0.00 | 65.4 | 65.2 (gauche) | 2.15 (Present) |
| Conf-02 | 0.85 | 21.1 | 178.5 (anti) | N/A |
| Conf-03 | 1.50 | 8.9 | -64.8 (gauche-) | 2.21 (Present) |
| ... | ... | ... | ... | ... |
Table 1: Example summary of computational results for the lowest energy conformers. Data is hypothetical.
Interpretation:
-
Boltzmann Population: This indicates the percentage of time the molecule is expected to exist in a particular conformation at thermal equilibrium. A dominant low-energy conformer will dictate the molecule's bulk properties.
-
Geometric Parameters: Analysis of key dihedral angles reveals the backbone and side-chain orientations. The O---H distance is a primary indicator of an intramolecular hydrogen bond; distances under ~2.5 Å with a favorable angle (~150-180°) are strong evidence of such an interaction.[1][2]
Conclusion
The theoretical modeling of 2,2-dioctylpropane-1,3-diol conformation is a complex but manageable task when a logical, hierarchical workflow is employed. This guide has detailed a robust methodology that begins with efficient molecular mechanics sampling and culminates in high-accuracy quantum mechanics refinement. The causality behind each choice—from force field selection to the inclusion of dispersion corrections and solvation models—has been emphasized to provide a deeper understanding of the computational process. By following this self-validating protocol, researchers can confidently explore the conformational landscape of this and other highly flexible molecules, generating reliable structural data that is crucial for advancing research in materials science and drug development.
References
- MD Simulations of the Binding of Alcohols and Diols by a Calixarene in Water: Connections between Microscopic and Macroscopic Properties.
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- On the interactions of diols and DMPC monolayers. King's College London Research Portal.
- Ab initio conformational studies on diols and binary diol-water systems using DFT methods.
- TINKER Tutorial: Conformational Analysis. University of California, Santa Barbara.
- Conformer Generation Software | Omega. OpenEye Scientific.
- Calculated and Experimental NMR Chemical Shifts of p-Menthane-3,9-diols. A Combination of Molecular Dynamics and Quantum Mechanics to Determine the Structure and the Solvent Effects.
- Subtle hydrogen bonds: benchmarking with OH stretching fundamentals of vicinal diols in the gas phase. RSC Publishing.
- Conformers. SCM.
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- Recommendations for software that calculates the conform
- ConfGen. Schrödinger.
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- Hydrogen bonding in diols and binary diol-water systems investigated using DFT methods. II. Calculated infrared OH-stretch frequencies, force constants, and NMR chemical shifts correlate with hydrogen bond geometry and electron density topology. A reevaluation of geometrical criteria for hydrogen bonding.
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- Chapter 6. Quantum chemistry calculation.
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- Molecular dynamics simulations of the structure and dynamics in mixtures of ionic liquids and alcohols. RSC Publishing.
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Methodological & Application
Application Notes and Protocols for 2,2-Dioctylpropane-1,3-diol in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive technical guide on the utilization of 2,2-dioctylpropane-1,3-diol as a specialty monomer in polymer chemistry. While direct literature on this specific diol is limited, this document extrapolates from the well-established chemistry of analogous 2,2-disubstituted propane-1,3-diols, such as neopentyl glycol (NPG) and 2,2-dibutylpropane-1,3-diol, to provide a robust framework for its application.[1][2] This guide details the projected benefits of incorporating 2,2-dioctylpropane-1,3-diol into polymer backbones, particularly for creating novel polyesters and polyurethanes with enhanced flexibility, hydrophobicity, and hydrolytic stability. Detailed protocols for melt polycondensation, characterization techniques, and projected polymer properties are provided to enable researchers to explore the full potential of this unique monomer.
Introduction: The Rationale for 2,2-Dioctylpropane-1,3-diol in Polymer Design
2,2-disubstituted propane-1,3-diols are a class of monomers renowned for imparting exceptional hydrolytic and thermal stability to polyesters.[1] This stability arises from the steric hindrance provided by the gem-disubstituted quaternary carbon, which effectively shields the ester linkages from cleavage.[1] While neopentyl glycol (2,2-dimethylpropane-1,3-diol) is a widely used monomer in this class, the longer alkyl chains of 2,2-dioctylpropane-1,3-diol offer a unique opportunity to design polymers with a distinct set of properties.
The two n-octyl chains are anticipated to introduce significant flexibility and increase the amorphous content of the polymer, leading to lower glass transition temperatures (Tg) and enhanced toughness.[2] Furthermore, the pronounced aliphatic character of the octyl groups will substantially increase the hydrophobicity of the resulting polymers, making them attractive for applications requiring water resistance or compatibility with nonpolar environments. These characteristics are highly desirable in fields such as advanced coatings, soft-segment modifiers in polyurethanes, and as matrices for the controlled release of hydrophobic drugs.[1]
Projected Advantages of 2,2-Dioctylpropane-1,3-diol in Polymer Synthesis:
-
Enhanced Flexibility and Toughness: The long, flexible octyl chains are expected to increase the free volume within the polymer matrix, leading to improved flexibility and impact resistance.
-
Increased Hydrophobicity: The significant aliphatic character will result in polymers with low water absorption and enhanced resistance to hydrolysis.
-
Improved Solubility in Nonpolar Solvents: The increased nonpolar nature will enhance solubility in a wider range of organic solvents, potentially simplifying processing and formulation.[2]
-
Tailorable Thermal Properties: The bulky octyl groups are expected to disrupt chain packing, leading to more amorphous polymers with lower melting points and glass transition temperatures compared to polymers made from shorter-chain 2,2-disubstituted diols.[2]
Physicochemical Properties: A Comparative Overview
The fundamental properties of a diol are critical for predicting its behavior in polymerization reactions and the characteristics of the final polymer. The following table compares the known or predicted properties of 2,2-dioctylpropane-1,3-diol with the well-characterized neopentyl glycol.
| Property | 2,2-Dioctylpropane-1,3-diol (Predicted) | Neopentyl Glycol (NPG) | 2-Butyl-2-ethyl-1,3-propanediol (BEPD) |
| Molecular Formula | C₁₉H₄₀O₂ | C₅H₁₂O₂ | C₉H₂₀O₂ |
| Molecular Weight ( g/mol ) | 300.52 | 104.15 | 160.25 |
| Melting Point (°C) | Data not available; expected to be low | 129.13 | 41-44 |
| Boiling Point (°C) | Data not available; expected to be high | 208 | 178 (at 50 mmHg) |
| Solubility in Water | Data not available; expected to be very low | 83 g/100mL at 20°C | Data not available |
| Structure | Symmetrical, with two n-octyl groups | Symmetrical, with two methyl groups | Asymmetrical, with one n-butyl and one ethyl group |
Data for NPG and BEPD from[2].
The significantly higher molecular weight and the long n-octyl chains of 2,2-dioctylpropane-1,3-diol are the primary structural differences that will influence its reactivity and the properties of the resulting polymers.[2]
Application in Polyester Synthesis via Melt Polycondensation
Polyesters are synthesized through a polycondensation reaction between a diol and a dicarboxylic acid or its derivative.[1] A common and scalable method is melt polycondensation, which involves heating the monomers in the presence of a catalyst and removing the condensation byproduct (typically water) to drive the reaction towards high molecular weight polymer formation.[3][4]
General Workflow for Two-Stage Melt Polycondensation
A two-stage melt polycondensation process is recommended for the synthesis of polyesters from 2,2-dioctylpropane-1,3-diol.[1]
Caption: General workflow for two-stage melt polycondensation.
Detailed Protocol for Polyester Synthesis
This protocol is a starting point and should be optimized based on the specific dicarboxylic acid used and the desired polymer properties.
Materials:
-
2,2-Dioctylpropane-1,3-diol
-
Dicarboxylic acid (e.g., adipic acid, sebacic acid, terephthalic acid)
-
Polycondensation catalyst (e.g., tin(II) 2-ethylhexanoate (Sn(Oct)₂), titanium(IV) isopropoxide)
-
Antioxidant (e.g., Irganox 1010)
-
High-temperature reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.
Procedure:
-
Charging the Reactor:
-
Charge the reactor with equimolar amounts of 2,2-dioctylpropane-1,3-diol and the chosen dicarboxylic acid. A slight excess of the diol (e.g., 1.05:1 molar ratio) can be used to compensate for any potential loss, although this is less of a concern with high-boiling-point diols.[1]
-
Add the catalyst (typically 200-500 ppm relative to the total monomer weight) and antioxidant (0.1-0.5 wt%).
-
Purge the reactor with nitrogen for at least 30 minutes to remove any oxygen.
-
-
Esterification Stage:
-
Under a gentle nitrogen flow, begin heating the reaction mixture with constant stirring.
-
Gradually increase the temperature to 180-200°C.
-
Water will begin to distill off as the esterification reaction proceeds. Collect and monitor the amount of water produced.
-
Maintain this temperature until approximately 80-90% of the theoretical amount of water has been collected. This stage typically takes 2-4 hours.
-
-
Polycondensation Stage:
-
Increase the temperature of the reaction mixture to 220-240°C.
-
Gradually apply a vacuum to the system, reducing the pressure to below 1 mmHg. This helps to remove the remaining water and any excess diol, driving the polymerization to completion.
-
The viscosity of the melt will increase significantly as the molecular weight of the polymer builds. Monitor the torque on the mechanical stirrer as an indicator of the reaction progress.
-
Continue the reaction under high vacuum and temperature for 2-5 hours, or until the desired melt viscosity is achieved.
-
-
Polymer Recovery:
-
Once the reaction is complete, break the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor into a water bath for quenching or onto a cooling belt.
-
The resulting polymer can then be pelletized or ground for further analysis and processing.
-
Characterization of 2,2-Dioctylpropane-1,3-diol Based Polymers
A comprehensive suite of analytical techniques should be employed to characterize the synthesized polymers and understand their structure-property relationships.
| Analytical Technique | Parameter Measured | Expected Influence of 2,2-Dioctylpropane-1,3-diol |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI) | High molecular weights should be achievable with optimized reaction conditions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Chemical structure and composition | Confirms the incorporation of the diol into the polymer backbone and allows for end-group analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups | Verification of ester bond formation (C=O stretch) and disappearance of hydroxyl groups (-OH stretch). |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), and crystallinity | Expected to show a low Tg and potentially a low degree of crystallinity due to the bulky octyl groups. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature | The inherent stability of the 2,2-disubstituted propane-1,3-diol structure is expected to lead to high thermal stability.[1] |
| Contact Angle Goniometry | Surface hydrophobicity | A high contact angle with water is expected, confirming the hydrophobic nature of the polymer. |
| Tensile Testing | Mechanical properties (tensile strength, elongation at break, Young's modulus) | Expected to exhibit elastomeric or flexible properties with high elongation at break. |
Potential Applications in Drug Development and Materials Science
The unique properties imparted by 2,2-dioctylpropane-1,3-diol open up a range of advanced applications:
-
Drug Delivery: The high hydrophobicity and biocompatibility of polyesters derived from this diol make them excellent candidates for formulating nanoparticles, microparticles, and implants for the sustained release of hydrophobic drugs. The amorphous nature of the polymer can lead to more predictable and uniform drug release profiles.
-
Medical Devices: The flexibility and biostability of these polymers could be advantageous for creating soft and compliant medical tubing, catheters, and implantable devices where minimal tissue irritation is required.
-
Specialty Coatings: In the coatings industry, the use of this diol can lead to the development of highly flexible and water-resistant coatings for a variety of substrates.
-
Advanced Elastomers: As a soft segment in polyurethanes, 2,2-dioctylpropane-1,3-diol can be used to create high-performance elastomers with excellent hydrolytic stability and low-temperature flexibility.
Conclusion
While direct experimental data for 2,2-dioctylpropane-1,3-diol is not yet widely available, the established principles of polymer chemistry and data from structurally similar diols strongly suggest its potential as a valuable monomer for creating novel polymers with enhanced flexibility, hydrophobicity, and stability.[1][2] The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to begin exploring the synthesis and application of polymers based on this promising diol. It is anticipated that the unique combination of properties imparted by the 2,2-dioctyl substitution will lead to the development of new materials for a wide range of applications in drug development, medical devices, and advanced materials science.
References
- Application Notes and Protocols for 2,2-Dibutylpropane-1,3-diol in Polyester Synthesis - Benchchem.
- A Comparative Analysis of 2,2-Dibutylpropane-1,3-diol and Other Diols in Polymer Synthesis - Benchchem.
- Synthesis, characterization and biodegradable studies of 1,3-propanediol based polyesters. ResearchGate.
- Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyester - Semantic Scholar.
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2,2-Dioctylpropane-1,3-diol as a Novel Monomer for the Synthesis of Advanced Polyesters
An Application Note and Protocol Guide for Researchers
Abstract: This document provides a detailed guide for the synthesis and characterization of novel aliphatic polyesters using 2,2-dioctylpropane-1,3-diol as a key monomer. While direct experimental data for this specific diol is emerging, the protocols and principles herein are derived from established polyester chemistry and data from its close structural analogs, notably 2,2-dimethylpropane-1,3-diol (Neopentyl Glycol, NPG) and 2,2-dibutylpropane-1,3-diol.[1] The introduction of the long, sterically hindering octyl groups is projected to yield polyesters with unique properties, including enhanced flexibility, increased hydrophobicity, and superior hydrolytic and thermal stability.[1] This guide is intended for researchers in materials science, polymer chemistry, and drug development, offering a foundational methodology for exploring this promising class of polymers.
Introduction: The Rationale for 2,2-Dioctylpropane-1,3-diol in Polyester Synthesis
2,2-disubstituted propane-1,3-diols are a well-regarded class of monomers known for imparting significant hydrolytic and thermal stability to polyesters. This stability is a direct result of the steric hindrance provided by the gem-disubstituted quaternary carbon, which shields the ester linkages from cleavage.[1] While neopentyl glycol (NPG) is the most common industrial example, the use of analogs with longer alkyl chains, such as 2,2-dioctylpropane-1,3-diol, opens avenues for creating novel polyesters with tailored properties.
The two octyl chains are anticipated to influence the final polymer in several key ways:
-
Increased Flexibility and Amorphous Content: The long, bulky octyl groups will disrupt chain packing and inhibit crystallization, leading to more amorphous polymers with lower glass transition temperatures (Tg) and enhanced flexibility.[1][2]
-
Enhanced Hydrophobicity: The significant aliphatic character of the octyl groups will increase the hydrophobicity of the resulting polyester. This is a desirable trait for applications requiring moisture resistance or for modulating the release of hydrophobic active pharmaceutical ingredients (APIs) in drug delivery systems.[1]
-
Unique Solubility Profiles: The modified polymer backbone is expected to exhibit solubility in a wider range of organic solvents compared to polyesters derived from shorter-chain diols.
These characteristics make polyesters derived from 2,2-dioctylpropane-1,3-diol prime candidates for applications such as soft-segment modifiers in polyurethanes, advanced coatings, adhesives, and as matrices for controlled drug delivery.[1]
Physicochemical Data of Monomers
Successful polyester synthesis begins with a thorough understanding of the monomer properties. This data is crucial for determining appropriate reaction conditions and purification strategies.
| Monomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,2-Dioctylpropane-1,3-diol | C₁₉H₄₀O₂ | 300.52 | Not readily available; expected to be a low-melting solid or viscous liquid | Not readily available; high boiling point expected |
| Adipic Acid | C₆H₁₀O₄ | 146.14 | 152 | 337.5 |
| Sebacic Acid | C₁₀H₁₈O₄ | 202.25 | 133-137 | 294.4 (at 100 mmHg) |
| Dodecanedioic Acid | C₁₂H₂₂O₄ | 230.30 | 128-130 | 245 (at 10 mmHg) |
Note: The properties for 2,2-dioctylpropane-1,3-diol are estimated based on its structure. It is imperative for the researcher to obtain a certificate of analysis for the specific lot being used.
Experimental Protocols: Two-Stage Melt Polycondensation
The synthesis of high molecular weight polyesters from 2,2-dioctylpropane-1,3-diol is best achieved through a two-stage melt polycondensation process. This solvent-free method first involves the formation of low molecular weight oligomers through esterification, followed by a polycondensation step under high vacuum to build molecular weight.[1]
Caption: Workflow for two-stage melt polycondensation.
Materials and Equipment
-
Reactants: 2,2-Dioctylpropane-1,3-diol, Adipic Acid (or other dicarboxylic acid of choice), Catalyst (e.g., Tin(II) 2-ethylhexanoate, p-Toluenesulfonic acid).
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Distillation head with a condenser and receiving flask
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
High-vacuum pump with a cold trap
-
Protocol 1: Synthesis of Poly(2,2-dioctylpropyl adipate)
This protocol details the synthesis using adipic acid as the dicarboxylic acid.
1. Charging the Reactor:
-
Charge the three-neck flask with equimolar amounts of 2,2-dioctylpropane-1,3-diol and adipic acid.
-
Rationale: A slight excess of the diol (e.g., 1.05 molar equivalents) can be used to ensure hydroxyl end-groups, which can be useful for certain applications and to compensate for any diol loss during the high-temperature, vacuum stage.[3]
2. Catalyst Addition:
-
Add the catalyst. For Tin(II) 2-ethylhexanoate, a concentration of 0.05-0.2 mol% relative to the dicarboxylic acid is recommended.[4]
-
Rationale: Tin-based catalysts are effective for esterification and have good solubility in the reaction medium.
3. Stage 1: Esterification
-
Assemble the reaction apparatus as shown in the workflow diagram.
-
Begin stirring and flush the system with dry nitrogen for 15-20 minutes to create an inert atmosphere.
-
Gradually heat the mixture to 160-180°C under a slow stream of nitrogen.
-
Maintain this temperature for 2-4 hours. Water, the byproduct of the esterification reaction, will distill and be collected in the receiving flask.
-
Self-Validation: The reaction progress can be monitored by the amount of water collected. The reaction should proceed until the collected water is approximately 80-90% of the theoretical amount.
4. Stage 2: Polycondensation
-
Gradually increase the temperature to 190-220°C.
-
Slowly and carefully apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg.
-
Causality: A gradual application of vacuum prevents bumping and excessive foaming of the oligomers. The high vacuum is essential to remove the final traces of water and any excess diol, driving the equilibrium towards a high molecular weight polymer according to Le Chatelier's principle.
-
Continue the reaction under high vacuum for an additional 4-8 hours. The viscosity of the melt will increase significantly as the molecular weight builds. The stirring motor torque can be used as a qualitative indicator of this increase.
-
Once the desired viscosity is reached, remove the heat and allow the polymer to cool to room temperature under a nitrogen atmosphere to prevent oxidation.
Caption: Generalized Polyesterification Reaction.
Characterization of the Synthesized Polyester
A suite of analytical techniques should be employed to determine the structure, molecular weight, and thermal properties of the resulting polyester.
Molecular Weight Determination (GPC)
-
Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Protocol:
-
Prepare a dilute solution of the polyester (e.g., 1-2 mg/mL) in a suitable solvent like tetrahydrofuran (THF).
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the sample into a Gel Permeation Chromatography (GPC) system equipped with a refractive index (RI) detector.
-
Use polystyrene standards for calibration.
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI.[4]
-
Structural Verification (FTIR and NMR)
-
Purpose: To confirm the formation of ester bonds and verify the overall structure.
-
FTIR Spectroscopy: The appearance of a strong carbonyl (C=O) stretching band around 1735 cm⁻¹ and the disappearance of the broad O-H band from the carboxylic acid are indicative of successful esterification.
-
¹H NMR Spectroscopy: The spectra should confirm the incorporation of both the diol and diacid units into the polymer chain, with characteristic shifts for the methylene protons adjacent to the ester oxygen.
Thermal Properties (DSC and TGA)
-
Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm, if any), and thermal stability.
-
Differential Scanning Calorimetry (DSC):
-
Seal a small sample (5-10 mg) in an aluminum pan.
-
Heat the sample to a temperature above its expected melting point, cool it rapidly, and then heat it again at a controlled rate (e.g., 10°C/min).
-
The Tg will be observed as a step change in the heat flow curve from the second heating scan. Due to the long octyl chains, the polymer is expected to be largely amorphous with a low Tg.[5]
-
-
Thermogravimetric Analysis (TGA):
-
Heat a sample from room temperature to ~600°C at a rate of 10-20°C/min under a nitrogen atmosphere.
-
The resulting plot of weight loss versus temperature will indicate the onset of thermal decomposition, providing a measure of the polymer's thermal stability.
-
Expected Properties and Applications
The unique structural features of 2,2-dioctylpropane-1,3-diol are expected to yield polyesters with a distinct property profile.
| Property | Expected Outcome | Rationale | Potential Application |
| Glass Transition (Tg) | Low (Sub-ambient) | The long, flexible octyl chains increase free volume and chain mobility.[1][2] | Elastomers, soft-segment in block copolymers, adhesives. |
| Crystallinity | Low to Amorphous | Bulky octyl groups disrupt polymer chain packing and inhibit crystallization. | Flexible films, coatings, plasticizers. |
| Hydrophobicity | High | High aliphatic content from the two C8 chains. | Water-resistant coatings, matrices for hydrophobic drug delivery.[1] |
| Hydrolytic Stability | High | Steric shielding of the ester linkage by the gem-dioctyl group.[1] | Long-term implantable medical devices, durable coatings. |
Conclusion
2,2-Dioctylpropane-1,3-diol represents a promising, yet underexplored, monomer for the synthesis of advanced polyesters. By leveraging the established principles of melt polycondensation, researchers can develop a new class of polymers with enhanced flexibility, hydrophobicity, and stability. The protocols and insights provided in this guide serve as a robust starting point for the synthesis, characterization, and application of these novel materials, paving the way for innovations in fields ranging from biomedical devices to high-performance coatings.
References
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Pantic, O., Spasojevic, M., Dzunuzovic, E., Nikolic, M. S., Savic, S., Markovic, M., & Spasojevic, P. (2022). The Effect of Glycol Derivatives on the Properties of Bio-Based Unsaturated Polyesters. Polymers, 14(15), 2970. [Link]
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ACS Publications. (2021). Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. ACS Catalysis. [Link]
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Weinland, D., Satkevic, E., & Wilson, D. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Nature Communications. [Link]
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Pantic, O., Spasojevic, M., Dzunuzovic, E., Nikolic, M. S., Savic, S., Markovic, M., & Spasojevic, P. (2022). The Effect of Glycol Derivatives on the Properties of Bio-Based Unsaturated Polyesters. National Institutes of Health. [Link]
-
National Institutes of Health. (n.d.). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. [Link]
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National Institutes of Health. (n.d.). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. [Link]
-
Grafiati. (2022). "The Effect of Glycol Derivatives on the Properties of Bio-Based Unsaturated Polyesters." Polymers 14, no. 15 (2022): 2970. [Link]
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-
MDPI. (n.d.). Review on the Impact of Polyols on the Properties of Bio-Based Polyesters. [Link]
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Application Notes and Protocols: 2,2-Dioctylpropane-1,3-diol as a Novel Plasticizer
For: Researchers, scientists, and drug development professionals exploring novel polymer modifiers.
Abstract: Plasticizers are critical additives that impart flexibility and durability to polymeric materials. Amidst regulatory scrutiny of traditional phthalate-based plasticizers, the demand for high-performance, safer alternatives has intensified. This guide introduces 2,2-Dioctylpropane-1,3-diol, a novel, high molecular weight branched diol, as a promising candidate for a new class of plasticizers. While direct empirical data for this specific molecule is nascent, this document extrapolates its potential performance based on the established principles of plasticization and data from structurally analogous 2,2-dialkylpropane-1,3-diols. We provide a comprehensive overview of its synthesis, mechanism of action, and detailed protocols for its evaluation in a polymer matrix, benchmarked against established industry standards.
Introduction and Rationale
The core function of a plasticizer is to increase the plasticity or fluidity of a material, most notably rigid polymers like polyvinyl chloride (PVC).[1] This is achieved by inserting plasticizer molecules between the polymer chains, which reduces the intermolecular forces and lowers the glass transition temperature (Tg).[2][3] The ideal plasticizer offers a balance of compatibility, plasticizing efficiency, permanence (low volatility and migration), and safety.
2,2-Dioctylpropane-1,3-diol enters the landscape as a molecule of interest due to its unique structure: a central quaternary carbon atom bonded to two long alkyl (octyl) chains and two functional hydroxymethyl groups. This architecture suggests several advantageous properties:
-
High Permanence: The long C8 alkyl chains contribute to a high molecular weight, which is expected to significantly reduce volatility and migration compared to shorter-chain analogues.
-
Excellent Plasticizing Efficiency: The bulky octyl groups should be highly effective at separating polymer chains, increasing the free volume and thereby efficiently lowering the Tg. Studies on other plasticizer families have shown that longer alkyl side chains can reduce the Tg more effectively.[4]
-
Potential for Reactive Integration: The two primary hydroxyl groups offer sites for chemical reaction, allowing it to be potentially grafted onto polymer backbones or used as a monomer in polyester or polyurethane synthesis, creating an internal plasticizer with zero migration.
This document serves as a foundational guide for researchers to synthesize and evaluate 2,2-Dioctylpropane-1,3-diol as a next-generation plasticizer.
Core Principles and Mechanism of Action
Plasticization is fundamentally a physical process. The "Free Volume Theory" is a widely accepted model explaining this phenomenon.[5] Rigid polymers have tightly packed chains with minimal internal space (free volume). Plasticizer molecules, being smaller than the polymer segments, intersperse themselves between these chains.
The key mechanistic steps are:
-
Penetration: During compounding at elevated temperatures, the plasticizer penetrates the polymer matrix.
-
Interaction: The polar portions of the plasticizer molecule (in this case, the diol functionality) may form weak secondary interactions (e.g., dipole-dipole) with polar sites on the polymer (like the C-Cl bond in PVC).
-
Separation: The non-polar, bulky alkyl chains (the octyl groups) physically push the polymer chains apart.
-
Increased Mobility: This separation increases the free volume, allowing polymer chains to slide past one another more easily, transforming the material from rigid and brittle to soft and flexible.
Caption: Mechanism of Plasticization.
Synthesis Protocol for 2,2-Dioctylpropane-1,3-diol
The synthesis of 2,2-disubstituted-1,3-propanediols is typically achieved via a two-step process involving a crossed aldol condensation followed by a reduction or hydrogenation step.[6][7] This protocol is adapted from established methods for structurally similar compounds.
Step 1: Crossed Aldol Condensation
This step involves the reaction of nonanal (the C9 aldehyde corresponding to the octyl precursor) with formaldehyde.
-
Materials:
-
Nonanal (C9H18O)
-
Formaldehyde (37% aqueous solution)
-
Triethylamine (catalyst)
-
Toluene (solvent)
-
-
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer.
-
Charge the flask with nonanal (2.0 moles) and toluene.
-
In a separate vessel, mix formaldehyde (1.1 moles) and triethylamine (0.2 moles).
-
Slowly add the formaldehyde/triethylamine mixture to the stirred nonanal solution over 1 hour, maintaining the reaction temperature below 40°C using a water bath. An exothermic reaction is expected.
-
After the addition is complete, continue stirring at room temperature for 12-16 hours to ensure the reaction goes to completion. The product is an intermediate, 3-hydroxy-2,2-dioctylpropanal.
-
Step 2: Cannizzaro-Tishchenko Reduction
The intermediate aldehyde is reduced to the diol.
-
Materials:
-
Crude product from Step 1
-
Sodium hydroxide (50% aqueous solution)
-
Additional Formaldehyde (1.2 moles)
-
-
Procedure:
-
To the stirred reaction mixture from Step 1, add the additional formaldehyde.
-
Slowly add the sodium hydroxide solution. The temperature will rise; maintain it between 60-70°C for 3-4 hours. This step reduces the intermediate aldehyde to the desired diol and oxidizes the excess formaldehyde.
-
After the reaction period, cool the mixture to room temperature. Two layers will form: an upper organic layer containing the product and a lower aqueous layer.
-
Separate the layers using a separatory funnel. Wash the organic layer twice with warm water.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The crude 2,2-Dioctylpropane-1,3-diol can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., heptane).
-
Protocols for Performance Evaluation in a PVC Matrix
To assess the efficacy of 2,2-Dioctylpropane-1,3-diol as a plasticizer, it must be compounded with a polymer and its properties tested against a standard. The following protocols use PVC as the model polymer and Dioctyl Terephthalate (DOTP), a common non-phthalate plasticizer, as a benchmark.[8][9]
Protocol 4.1: Formulation and Compounding
-
Objective: To prepare standardized samples of plasticized PVC for testing.
-
Materials:
-
PVC resin (K-value 67-70)
-
Thermal stabilizer (e.g., Ca/Zn stearate)
-
2,2-Dioctylpropane-1,3-diol (Test Plasticizer)
-
Dioctyl Terephthalate (DOTP) (Benchmark Plasticizer)
-
-
Formulations: Prepare dry blends according to the ratios in the table below. All units are in Parts per Hundred Resin (phr).
| Component | Formulation 1 (Control) | Formulation 2 (Test) | Formulation 3 (Benchmark) |
| PVC Resin | 100 | 100 | 100 |
| Thermal Stabilizer | 2 | 2 | 2 |
| 2,2-Dioctylpropane-1,3-diol | 0 | 40 | 0 |
| DOTP | 0 | 0 | 40 |
-
Procedure:
-
Weigh the PVC resin and thermal stabilizer and add them to a high-speed mixer.
-
While mixing, slowly add the designated plasticizer.
-
Mix until a homogeneous, free-flowing dry blend is obtained (typically 5-10 minutes).
-
Process the dry blend on a two-roll mill at 160-170°C until a cohesive sheet is formed.
-
Press the milled sheet in a hydraulic press at 175°C to obtain standardized plaques (e.g., 1 mm and 3 mm thickness) for subsequent testing.
-
Caption: Workflow for preparing and testing plasticized PVC samples.
Protocol 4.2: Mechanical and Thermal Properties Testing
-
Objective: To quantify the plasticizing effect on the material's physical properties.
-
Sample Preparation: Use the molded plaques from Protocol 4.1. Cut samples to the dimensions required by each testing standard.
-
Tests:
| Property | Standard | Description | Expected Outcome for 2,2-Dioctylpropane-1,3-diol |
| Hardness | ASTM D2240 | Measures the indentation resistance of the material (Shore A or D scale). | Lower Shore A hardness compared to unplasticized PVC, potentially similar to DOTP. |
| Tensile Strength & Elongation | ASTM D638 | Measures the force required to break the sample and how much it stretches before breaking. | Lower tensile strength and significantly higher elongation at break compared to control. |
| Glass Transition Temp. (Tg) | ASTM D3418 (DSC) | Determines the temperature at which the polymer transitions from a glassy to a rubbery state. | Significant reduction in Tg. The longer octyl chains may lead to a lower Tg than DOTP. |
| Volatility / Weight Loss | ASTM D1203 | Measures the weight loss of a sample after heating at an elevated temperature (e.g., 70°C for 24h). | Lower weight loss than DOTP due to higher molecular weight. |
Protocol 4.3: Permanence and Migration Testing
-
Objective: To evaluate the long-term stability of the plasticizer within the polymer matrix.
-
Standard: Based on ISO 177:2016, which specifies methods for determining the migration of plasticizers.[10][11]
-
Procedure (Activated Carbon Migration):
-
Cut circular test specimens (e.g., 50 mm diameter) from the 1 mm thick sheets.
-
Condition the specimens for 24 hours at 23°C and 50% relative humidity, then weigh them accurately (W1).
-
Place each specimen in a dish and completely cover it with activated carbon.
-
Place the dish in an oven at a controlled temperature (e.g., 70°C) for 24 hours.
-
After 24 hours, remove the specimens, cool them to room temperature in a desiccator, and carefully clean off all carbon particles.
-
Reweigh the specimens (W2).
-
Calculate the percentage weight loss due to migration: Migration (%) = [(W1 - W2) / W1] * 100.
-
Expected Performance and Structure-Property Insights
The performance of 2,2-Dioctylpropane-1,3-diol can be predicted by comparing its structure to its shorter-chain analogue, 2,2-dibutylpropane-1,3-diol, and the benchmark, DOTP.
-
Plasticizing Efficiency: The efficiency of a plasticizer is related to its ability to lower the Tg. Longer, bulkier alkyl groups are generally more effective at creating free volume.[12][13] Therefore, the C8 chains of the dioctyl variant are predicted to provide a greater reduction in Tg and hardness compared to a C4 (dibutyl) analogue at the same concentration.
-
Permanence: Volatility and migration are inversely proportional to molecular weight.[14][15] 2,2-Dioctylpropane-1,3-diol (MW ≈ 302 g/mol ) is smaller than DOTP (MW ≈ 391 g/mol ). However, its linear diol structure may result in different interactions and migration behavior. It is expected to have significantly lower volatility than shorter-chain diols or traditional low-molecular-weight phthalates.
-
Compatibility: Compatibility depends on the polarity match between the plasticizer and the polymer. The two hydroxyl groups provide polarity, while the long octyl chains provide non-polar character. This amphiphilic nature may grant it good compatibility with moderately polar polymers like PVC.
Conclusion and Future Directions
2,2-Dioctylpropane-1,3-diol represents a structurally promising candidate for a high-permanence, efficient, non-phthalate plasticizer. The protocols outlined in this guide provide a robust framework for its synthesis and comprehensive evaluation based on authoritative ASTM and ISO standards.[10][16] Researchers are encouraged to use this document as a starting point to explore its application in PVC and other polymer systems, such as acrylics, cellulosics, and synthetic rubbers. Further investigation into its toxicological profile and biodegradability will be critical for its potential commercial adoption, particularly in sensitive applications.
References
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ASTM D1045-19, Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics, ASTM International, West Conshohocken, PA, 2019. [Link][16][17][18][19][20]
-
ISO 177:2016, Plastics — Determination of migration of plasticizers, International Organization for Standardization, Geneva, CH, 2016. [Link][10][11][21][22][23]
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Bausano & Figli S.p.A. "Plasticizers: What They Are and How They Work." Bausano.com. [Link][2]
-
Fasihi, M., et al. "A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films." Polymers (Basel), vol. 14, no. 15, 2022, p. 3176. [Link][5]
-
Longchang Chemical. "What is the role of plasticizers? What is the mechanism of action?" Longchang Chemical Co., Ltd., 2022. [Link][3]
-
Wikipedia contributors. "Plasticizer." Wikipedia, The Free Encyclopedia, 2024. [Link][1]
-
Altun, A., and Fellah, M. F. "A mini-review on different synthesis reactions of dioctyl terephthalate (DOTP) and properties of DOTP plasticized PVC." Pamukkale University Journal of Engineering Sciences, vol. 28, no. 7, 2022, pp. 1001-1013. [Link][8][24]
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Erythropel, H. C., et al. "Designing green plasticizers: influence of alkyl chain length on biodegradation and plasticization properties of succinate based plasticizers." Chemosphere, vol. 91, no. 4, 2013, pp. 526-32. [Link][4]
-
Jia, P., et al. "Biobased Plasticizers from Tartaric Acid: Synthesis and Effect of Alkyl Chain Length on the Properties of Poly(vinyl chloride)." ACS Omega, vol. 3, no. 11, 2018, pp. 15924-15932. [Link][12][15]
-
Jia, P., et al. "Designing bio-based plasticizers: Effect of alkyl chain length on plasticization properties of isosorbide diesters in PVC blends." Journal of Polymer Science Part B: Polymer Physics, vol. 55, no. 1, 2017, pp. 1-10. [Link][13]
-
Integratechem. "DOTP Plasticizer Guide: Dioctyl Terephthalate Technical FAQ." Weifang Integratechem Co., Ltd. [Link][9]
-
Oreate Additives. "Comprehensive Comparative Analysis of DOTP and DOP Plasticizers." Oreate AI Blog, 2026. [Link][14]
-
Duke, R. B., & Perry, M. A. (1969). U.S. Patent No. 3,442,931. U.S. Patent and Trademark Office. [6]
-
Science of Synthesis. "Synthesis by Aldol and Related Condensation Reactions." Thieme, 2010. [Link][7]
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Application Notes and Protocols for the Synthesis of Novel Therapeutics from a 2,2-Dioctylpropane-1,3-diol Scaffold
Introduction: The Untapped Potential of the 2,2-Dioctylpropane-1,3-diol Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of a core molecular scaffold is a critical determinant of success in developing novel therapeutics. The 2,2-disubstituted-1,3-propanediol framework has emerged as a promising starting point for the synthesis of new drugs, owing to its unique structural and physicochemical properties. The gem-dialkyl substitution at the C2 position imparts significant metabolic stability and can influence the conformational properties of the molecule, potentially enhancing its interaction with biological targets.[1][2] While derivatives with smaller alkyl groups have been explored, the 2,2-dioctylpropane-1,3-diol scaffold remains a largely uncharted territory, offering exciting opportunities for the development of new chemical entities with unique therapeutic profiles.
The long, lipophilic octyl chains of the 2,2-dioctylpropane-1,3-diol scaffold are anticipated to significantly enhance the lipophilicity of its derivatives. This property is often crucial for improving the pharmacokinetic behavior of drugs, particularly their ability to cross cellular membranes and interact with intracellular targets.[3] This increased lipophilicity may be particularly advantageous for developing drugs targeting the central nervous system or for improving the oral bioavailability of poorly soluble compounds. Furthermore, the 1,3-diol functional groups provide versatile handles for a wide range of chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the 2,2-dioctylpropane-1,3-diol scaffold and its subsequent elaboration into a library of potential therapeutic agents. The protocols outlined below are designed to be robust and reproducible, and are accompanied by explanations of the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific research goals.
Part 1: Synthesis of the 2,2-Dioctylpropane-1,3-diol Scaffold
The synthesis of 2,2-dioctylpropane-1,3-diol can be achieved through a two-step process analogous to the industrial synthesis of other 2,2-disubstituted-1,3-propanediols, such as neopentyl glycol.[1] This process involves an initial aldol condensation followed by a reduction step.
Experimental Protocol: Two-Step Synthesis of 2,2-Dioctylpropane-1,3-diol
Step 1: Aldol Condensation of 2-Octyl-decanal with Formaldehyde
The first step involves the base-catalyzed aldol condensation of 2-octyl-decanal with formaldehyde to form the intermediate 2,2-dioctyl-3-hydroxypropanal.
-
Materials:
-
2-Octyl-decanal
-
Formaldehyde (37% aqueous solution or paraformaldehyde)
-
Triethylamine (or other suitable base catalyst)
-
Methanol (or other suitable solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, combine 2-octyl-decanal (1 equivalent) and methanol.
-
Add triethylamine (0.1 equivalents) to the mixture.
-
Slowly add formaldehyde solution (1.1 equivalents) to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 2,2-dioctyl-3-hydroxypropanal can be used in the next step without further purification, or it can be purified by column chromatography on silica gel.
-
Step 2: Reduction of 2,2-Dioctyl-3-hydroxypropanal to 2,2-Dioctylpropane-1,3-diol
The intermediate aldehyde is then reduced to the desired diol. This can be achieved either through a crossed Cannizzaro reaction or by catalytic hydrogenation.
Method A: Crossed Cannizzaro Reaction
This method is advantageous as it can be performed in a one-pot synthesis following the aldol condensation.
-
Materials:
-
Crude 2,2-dioctyl-3-hydroxypropanal from Step 1
-
Formaldehyde (excess, 2-3 equivalents)
-
Sodium hydroxide or potassium hydroxide (strong base)
-
Water
-
Dichloromethane or other suitable extraction solvent
-
-
Procedure:
-
To the crude 2,2-dioctyl-3-hydroxypropanal, add an excess of formaldehyde solution and a concentrated aqueous solution of sodium hydroxide.
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC for the disappearance of the aldehyde.
-
Once the reaction is complete, neutralize the mixture with hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2,2-dioctylpropane-1,3-diol.
-
Method B: Catalytic Hydrogenation
This method offers a cleaner reduction with fewer byproducts.
-
Materials:
-
Crude or purified 2,2-dioctyl-3-hydroxypropanal
-
Hydrogenation catalyst (e.g., Raney nickel, palladium on carbon)
-
Methanol or ethanol as solvent
-
High-pressure hydrogenation apparatus (Parr shaker or similar)
-
-
Procedure:
-
Dissolve the 2,2-dioctyl-3-hydroxypropanal in methanol in a high-pressure reaction vessel.
-
Carefully add the hydrogenation catalyst (e.g., 5-10 mol% Raney nickel).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 50-80°C with vigorous stirring.
-
Monitor the reaction by observing the uptake of hydrogen.
-
After the reaction is complete, cool the vessel, and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude 2,2-dioctylpropane-1,3-diol.
-
Purify by column chromatography or recrystallization.
-
Synthesis Workflow Diagram
Caption: Synthetic workflow for 2,2-dioctylpropane-1,3-diol.
Part 2: Derivatization of the 2,2-Dioctylpropane-1,3-diol Scaffold
The two hydroxyl groups of the 2,2-dioctylpropane-1,3-diol scaffold serve as versatile points for chemical modification to generate a library of diverse compounds for therapeutic screening. Below are protocols for common derivatization reactions.
Protocol 2.1: Synthesis of Di-ester Derivatives
Esterification of the diol can be used to introduce a wide variety of functional groups, potentially modulating the compound's solubility, stability, and biological activity.[3]
-
Materials:
-
2,2-Dioctylpropane-1,3-diol
-
Carboxylic acid or acid chloride of choice (e.g., acetyl chloride, benzoyl chloride)
-
DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for carboxylic acid coupling, or triethylamine for acid chloride reactions
-
Dichloromethane (anhydrous)
-
Standard laboratory glassware
-
-
Procedure (using acid chloride):
-
Dissolve 2,2-dioctylpropane-1,3-diol (1 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (2.2 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acid chloride (2.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the di-ester derivative by column chromatography.
-
Protocol 2.2: Synthesis of Amino-alcohol Derivatives
Introducing an amino group can significantly alter the pharmacological properties of the molecule, potentially leading to new therapeutic applications, such as in the treatment of pain or as immunosuppressants.[4][5]
-
Materials:
-
2,2-Dioctylpropane-1,3-diol
-
Methanesulfonyl chloride
-
Triethylamine
-
Sodium azide
-
Lithium aluminum hydride (LAH) or other suitable reducing agent
-
Anhydrous solvents (dichloromethane, THF)
-
Standard laboratory glassware
-
-
Procedure:
-
Mesylation: Dissolve 2,2-dioctylpropane-1,3-diol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane at 0°C. Slowly add methanesulfonyl chloride (2.1 equivalents). Stir at 0°C for 1 hour and then at room temperature for 4 hours.
-
Work up the reaction by washing with water and brine. Dry the organic layer and concentrate to obtain the di-mesylate.
-
Azide Displacement: Dissolve the di-mesylate in DMF and add sodium azide (2.5 equivalents). Heat the reaction to 80-100°C and stir for 12-24 hours.
-
Cool the reaction, add water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate to get the di-azide.
-
Reduction to Di-amine: Carefully add the di-azide to a stirred suspension of LAH (3 equivalents) in anhydrous THF at 0°C. Allow the reaction to warm to room temperature and then reflux for 4-8 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and wash with THF. Concentrate the filtrate and purify the resulting di-amine by column chromatography.
-
Part 3: Strategy for Therapeutic Screening
Once a library of derivatives has been synthesized, a systematic screening process is required to identify compounds with promising therapeutic activity. The choice of assays will depend on the intended therapeutic area, which can be guided by the known activities of other 1,3-propanediol derivatives.[3][4]
Screening Cascade for Novel Therapeutics
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- 2. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. EP1635803A1 - Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain - Google Patents [patents.google.com]
- 5. US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]
Synthesis of 2,2-Dioctylpropane-1,3-diol: An Experimental Workflow for Researchers
This comprehensive guide details the experimental workflow for the synthesis of 2,2-dioctylpropane-1,3-diol, a sterically hindered diol with potential applications in materials science, and as a building block in the synthesis of complex molecules. This document provides not only a step-by-step protocol but also the underlying chemical principles and expert insights to ensure a successful and safe synthesis.
Introduction
2,2-Disubstituted propane-1,3-diols are valuable intermediates in organic synthesis. Their gem-dialkyl groups provide steric bulk and influence the physical and chemical properties of the molecules in which they are incorporated. The synthesis of 2,2-dioctylpropane-1,3-diol is a multi-step process that requires careful control of reaction conditions to achieve a high yield and purity. The overall synthetic strategy involves two key transformations: the dialkylation of a malonic ester and the subsequent reduction of the ester groups to primary alcohols.
Reaction Theory and Strategy
The synthesis of 2,2-dioctylpropane-1,3-diol commences with diethyl malonate, a readily available and inexpensive starting material. The synthetic route can be conceptually divided into two main stages:
-
Dialkylation of Diethyl Malonate: The acidic α-protons of diethyl malonate (pKa ≈ 13) can be readily removed by a suitable base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in a classic SN2 reaction. To introduce two octyl groups at the α-position, this deprotonation and alkylation sequence is performed twice. Sodium ethoxide is a commonly used base for this transformation, as it is easily prepared in situ from sodium metal and ethanol. The use of an alkoxide base that matches the ester's alcohol component prevents transesterification as a side reaction[1].
-
Reduction of Diethyl 2,2-dioctylmalonate: The resulting diethyl 2,2-dioctylmalonate is then reduced to the target diol. The reduction of esters to primary alcohols requires a powerful reducing agent, as they are less reactive than aldehydes or ketones[2]. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity[3][4]. The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition, consuming two equivalents of hydride per ester group[2].
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall experimental workflow for the synthesis of 2,2-Dioctylpropane-1,3-diol.
Experimental Protocols
Safety Precautions:
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents to produce flammable hydrogen gas. All manipulations involving LiAlH₄ must be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Anhydrous solvents and glassware are essential. Personal protective equipment, including a flame-retardant lab coat, safety goggles, and gloves, must be worn at all times.
-
Sodium Metal: Reacts vigorously with water and alcohols. Handle with forceps and cut under mineral oil.
-
Octyl Bromide: Is an irritant. Handle in a fume hood and avoid skin contact.
Part 1: Synthesis of Diethyl 2,2-dioctylmalonate
This procedure details the dialkylation of diethyl malonate with octyl bromide using sodium ethoxide as the base.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl malonate | 160.17 | 16.0 g | 0.1 |
| Sodium | 22.99 | 4.83 g | 0.21 |
| Absolute Ethanol | 46.07 | 100 mL | - |
| 1-Bromooctane | 193.13 | 40.5 g (33.8 mL) | 0.21 |
| Diethyl ether | 74.12 | As needed | - |
| 1 M HCl | - | As needed | - |
| Saturated NaCl (brine) | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 100 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (4.83 g, 0.21 mol) to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Formation of the Malonate Enolate: Once the sodium ethoxide solution has cooled to room temperature, add diethyl malonate (16.0 g, 0.1 mol) dropwise from the dropping funnel with vigorous stirring. A thick white precipitate of the sodium salt of diethyl malonate may form[5].
-
First Alkylation: After the addition of diethyl malonate is complete, add 1-bromooctane (20.25 g, 0.105 mol) dropwise. The reaction mixture may warm up. After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours.
-
Second Alkylation: Cool the reaction mixture to room temperature. In a separate flask, prepare another batch of sodium ethoxide by dissolving sodium (2.4 g, 0.105 mol) in 50 mL of absolute ethanol. Add this second portion of sodium ethoxide to the reaction mixture. Then, add the second portion of 1-bromooctane (20.25 g, 0.105 mol) dropwise. Heat the mixture to reflux for another 4-6 hours, or until TLC analysis indicates the disappearance of the mono-alkylated intermediate.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add 100 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Purification of Intermediate: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2,2-dioctylmalonate as an oil. Purify the crude product by vacuum distillation.
Part 2: Synthesis of 2,2-Dioctylpropane-1,3-diol
This procedure details the reduction of the dialkylated malonate to the target diol using LiAlH₄.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl 2,2-dioctylmalonate | 384.61 | 19.2 g | 0.05 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 4.75 g | 0.125 |
| Anhydrous Diethyl Ether or THF | - | 250 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| 10% H₂SO₄ | - | As needed | - |
| Saturated NaHCO₃ | - | As needed | - |
| Saturated NaCl (brine) | - | As needed | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place LiAlH₄ (4.75 g, 0.125 mol) and 150 mL of anhydrous diethyl ether (or THF). Cool the suspension to 0 °C in an ice bath.
-
Addition of the Ester: Dissolve diethyl 2,2-dioctylmalonate (19.2 g, 0.05 mol) in 100 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C in an ice bath. Cautiously and slowly add the following reagents sequentially with vigorous stirring:
-
4.75 mL of water
-
4.75 mL of 15% aqueous NaOH
-
14.25 mL of water A granular precipitate of aluminum salts should form. Stir the mixture at room temperature for at least 30 minutes.
-
-
Isolation: Filter the granular precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.
-
Purification of Product: Combine the filtrate and washings, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude 2,2-dioctylpropane-1,3-diol. The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.
Characterization of 2,2-Dioctylpropane-1,3-diol
Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.55 | s | 4H | -CH₂OH |
| ~1.8 (broad) | s | 2H | -OH |
| ~1.2-1.4 | m | 28H | -(CH₂)₇- |
| ~0.88 | t | 6H | -CH₃ |
Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~70 | -CH₂OH |
| ~42 | Quaternary C |
| ~32 | -CH₂- |
| ~30 | -CH₂- |
| ~29.5 | -CH₂- |
| ~29.3 | -CH₂- |
| ~23 | -CH₂- |
| ~14 | -CH₃ |
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show a strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Strong C-H stretching absorptions will be present in the 2850-2960 cm⁻¹ region.
Melting Point:
The melting point of long-chain aliphatic diols is dependent on the chain length and packing efficiency in the crystal lattice. For 2,2-dioctylpropane-1,3-diol, a low-melting solid is expected.
Conclusion
The synthesis of 2,2-dioctylpropane-1,3-diol can be reliably achieved through a two-step sequence of dialkylation of diethyl malonate followed by reduction with lithium aluminum hydride. Careful attention to anhydrous reaction conditions and safe handling of reactive reagents are paramount for a successful outcome. The protocols and data presented in this guide provide a solid foundation for researchers to produce and characterize this valuable chemical intermediate.
References
-
ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of diethyl ethylmalonate. PrepChem.com. Retrieved from [Link]
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Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Organic Syntheses. Retrieved from [Link]
-
University of York. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. University of York Department of Chemistry. Retrieved from [Link]
-
Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Sciencemadness.org. Retrieved from [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
-
Filestore.aqa.org.uk. (n.d.). compared using 13C nmr spectroscopy. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2,2-diethylpropane-1,3-diol. Stenutz. Retrieved from [Link]
-
SciSpace. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. SciSpace. Retrieved from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethylpropane-1,3-diol;2-ethylpropane-1,3-diol. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum of 2,2-diethylpropane-1,3-diol (19). ResearchGate. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 2,2-diethyl-1,3-propanediol. ChemSynthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-1,3-propanediol. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). IR Spectra of Propance-1, 2-diol. ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Propanediol, 2,2-diethyl-. NIST WebBook. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2,2-dimethylpropane-1,3-diol. Stenutz. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of diethyl 2,2‐diazidomalonate (1). ResearchGate. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Octadecylpropane-1,3-diol. SpectraBase. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Diphenylpropane-1,3-diol. PubChem. Retrieved from [Link]
-
PubMed. (n.d.). The mixed diol-dithiol 2,2-bis(sulfanylmethyl)propane-1,3-diol: characterization of key intermediates on a new synthetic pathway. PubMed. Retrieved from [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Synthesis of Novel Diesters via Esterification of 2,2-Dioctylpropane-1,3-diol with Fatty Acids
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-disubstituted propane-1,3-diols, often referred to as neopentyl glycols, are a class of monomers prized for imparting exceptional hydrolytic, thermal, and oxidative stability to their polymeric and ester derivatives.[1][2] This stability arises from the sterically hindered quaternary carbon atom at the C2 position, which effectively shields the adjacent ester linkages from chemical attack. While neopentyl glycol (2,2-dimethylpropane-1,3-diol) is a well-established industrial building block, the exploration of its longer-chain analogues opens new frontiers in materials science and drug development.
This document focuses on 2,2-Dioctylpropane-1,3-diol , a highly lipophilic and sterically hindered diol. Its esterification with fatty acids is anticipated to yield novel diesters with unique properties. The presence of the two C8 alkyl chains is expected to confer extreme hydrophobicity, low volatility, and excellent lubricity, making these esters prime candidates for high-performance synthetic lubricants, plasticizers, and advanced cosmetic emollients.[2] Furthermore, in the realm of drug development, such highly lipophilic and stable structures could be investigated as pro-drug moieties or as components in sophisticated drug delivery systems, potentially modulating the release kinetics of hydrophobic active pharmaceutical ingredients.[1]
The significant steric hindrance posed by the gem-dioctyl groups presents a considerable synthetic challenge, rendering conventional esterification methods inefficient. This application note provides a detailed technical guide for the successful synthesis of fatty acid diesters of 2,2-Dioctylpropane-1,3-diol, presenting two robust protocols: a high-temperature, acid-catalyzed approach and a milder, enzyme-mediated alternative. We will delve into the causality behind experimental choices, methods for reaction monitoring, and comprehensive product characterization.
Reaction Fundamentals & Strategic Considerations
The esterification of an alcohol with a carboxylic acid is a reversible condensation reaction that produces an ester and water.
Caption: General scheme for the diesterification of 2,2-Dioctylpropane-1,3-diol.
1. Overcoming Steric Hindrance: The primary obstacle in the esterification of 2,2-Dioctylpropane-1,3-diol is the severe steric crowding around the primary hydroxyl groups. The two bulky octyl chains impede the approach of the fatty acid to the reaction center. This necessitates either aggressive reaction conditions (high temperature) with a strong acid catalyst or the use of a highly selective biocatalyst, such as a lipase, that can accommodate sterically demanding substrates.[3][4]
2. Driving the Equilibrium: In accordance with Le Châtelier's principle, the continuous removal of the water byproduct is critical to drive the reaction towards completion and achieve high yields.[2] This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus or by conducting the reaction under vacuum.
3. Catalyst Selection:
-
Acid Catalysts: Strong protic acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid are effective but can lead to side reactions, such as dehydration or etherification, at the required high temperatures.[5] Heterogeneous catalysts like acidic ion-exchange resins can also be employed and offer the advantage of easier removal.
-
Enzymatic Catalysts: Immobilized lipases, such as Candida antarctica Lipase B (CALB, commercially available as Novozyme 435), are highly efficient and selective catalysts that operate under much milder conditions.[3] This "green" approach minimizes byproducts and simplifies purification. The enzyme's hydrophobic active site can often accommodate the lipophilic substrates effectively.
Protocol 1: High-Temperature Acid-Catalyzed Esterification
This protocol employs a classic Fischer esterification approach, utilizing high temperatures and azeotropic water removal to overcome steric hindrance and drive the reaction to completion.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2,2-Dioctylpropane-1,3-diol | ≥97% | Custom Synthesis | A specialty chemical, may require custom synthesis. |
| Oleic Acid (or other fatty acid) | ≥99% | Sigma-Aldrich | Molar ratio of acid to diol should be ~2.1:1 to ensure full conversion. |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | ACS Reagent, ≥98.5% | Sigma-Aldrich | Catalyst loading: 1-2 mol% relative to the diol. |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific | Azeotropic solvent for water removal. |
| Sodium bicarbonate (NaHCO₃) | ACS Reagent | VWR | For neutralizing the acid catalyst during work-up. |
| Brine (Saturated NaCl solution) | - | Lab-prepared | For washing the organic phase. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Acros Organics | Drying agent. |
| Equipment | |||
| 3-neck round-bottom flask | VWR | ||
| Dean-Stark apparatus & Condenser | Chemglass | For azeotropic water removal. | |
| Heating mantle with magnetic stirrer | |||
| Separatory funnel | For aqueous work-up. | ||
| Rotary evaporator | Büchi | For solvent removal. | |
| High-vacuum distillation setup | For final product purification. |
Experimental Workflow: Acid Catalysis
Caption: Step-by-step workflow for the acid-catalyzed esterification process.
Step-by-Step Methodology
-
Setup: Equip a three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a temperature probe/stopper. Ensure all glassware is oven-dried.
-
Charging Reactants: To the flask, add 2,2-Dioctylpropane-1,3-diol (1.0 eq), the desired fatty acid (e.g., oleic acid, 2.1 eq), and toluene (approx. 2 mL per gram of diol).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.01-0.02 eq).
-
Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The reaction temperature will typically range from 110-140°C.
-
Monitoring: Monitor the reaction progress by observing the volume of water collected in the trap. The theoretical amount of water is 2 moles per mole of diol. The reaction is generally complete when water ceases to collect. This can take 8-24 hours depending on the fatty acid used. Progress can also be monitored by taking small aliquots for TLC or GC analysis.
-
Cooling & Work-up: Once complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with additional toluene or diethyl ether.
-
Neutralization: Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2x) to neutralize the acid catalyst, followed by water (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: The crude product, a viscous oil, is purified by high-vacuum distillation to remove unreacted fatty acid and other impurities, yielding the pure diester.
Protocol 2: Enzyme-Catalyzed Esterification
This protocol utilizes an immobilized lipase for a milder, more selective synthesis, which is particularly advantageous for sensitive fatty acids (e.g., polyunsaturated).
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2,2-Dioctylpropane-1,3-diol | ≥97% | Custom Synthesis | |
| Fatty Acid (e.g., Lauric Acid) | ≥99% | Sigma-Aldrich | Molar ratio of acid to diol should be 2.05:1. |
| Novozyme 435 (Immobilized CALB) | - | Sigma-Aldrich | Enzyme loading: 5-10% by weight of total reactants. |
| Molecular Sieves, 4 Å | Activated powder | Alfa Aesar | For in-situ water removal. |
| tert-Butanol or Heptane (Optional) | Anhydrous | Fisher Scientific | Solvent can improve mixing but solvent-free is preferred.[3] |
| Equipment | |||
| Round-bottom flask | VWR | ||
| Heating block or oil bath | For precise temperature control. | ||
| Vacuum pump and gauge | Edwards | For reactions run under reduced pressure. | |
| Filtration setup (e.g., Büchner funnel) | To recover the immobilized enzyme. |
Step-by-Step Methodology
-
Setup: To a clean, dry round-bottom flask, add a magnetic stir bar, 2,2-Dioctylpropane-1,3-diol (1.0 eq), and the fatty acid (2.05 eq).
-
Enzyme & Dehydrating Agent: Add Novozyme 435 (5-10% w/w of reactants) and activated 4 Å molecular sieves (20% w/w of reactants).
-
Reaction Conditions:
-
Method A (Vacuum): Attach the flask to a vacuum line. Heat the mixture to 60-80°C with vigorous stirring while maintaining a moderate vacuum (e.g., 100-200 mbar) to continuously remove water.
-
Method B (Inert Atmosphere): If a vacuum is not used, ensure the flask is under a slow stream of dry nitrogen. The molecular sieves will adsorb the water formed.
-
-
Monitoring: The reaction is typically monitored by taking small aliquots of the supernatant, filtering, and analyzing by GC or HPLC to determine the conversion of the starting materials.[6] Reactions may run for 24-72 hours.
-
Enzyme Recovery: Once the reaction has reached the desired conversion, cool the mixture to room temperature. If a solvent was used, dilute further with heptane. Filter the mixture to recover the immobilized enzyme beads. The enzyme can be washed with heptane, dried under vacuum, and stored for reuse.
-
Purification: Concentrate the filtrate using a rotary evaporator. The primary purification step is often high-vacuum distillation or column chromatography to remove any unreacted starting materials.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized diester.
| Technique | Purpose | Expected Observations |
| FTIR | Functional Group Analysis | Disappearance of the broad O-H stretching band from the diol (around 3300 cm⁻¹). Appearance of a strong C=O stretching band for the ester (around 1740 cm⁻¹). Appearance of C-O stretching bands (1150-1250 cm⁻¹). |
| ¹H NMR | Structural Confirmation & Purity | Disappearance of the diol's -OH proton signal. A significant downfield shift of the protons on the carbons adjacent to the oxygen (-CH₂-O-) from ~3.5 ppm in the diol to ~4.0 ppm in the diester.[5] |
| ¹³C NMR | Carbon Skeleton Confirmation | Appearance of the ester carbonyl carbon signal (~173 ppm). A downfield shift of the -CH₂-O- carbon signal upon esterification. |
| GC-MS / LC-MS | Purity Assessment & Mass Verification | A single major peak in the chromatogram indicating high purity. The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the target diester.[7] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or Stalled Conversion | 1. Inefficient water removal. 2. Insufficient catalyst (acid or enzyme). 3. Reaction temperature too low (for acid catalysis). 4. Deactivated enzyme. | 1. Ensure the Dean-Stark is functioning correctly or that the vacuum is adequate. For enzymatic reactions, use freshly activated molecular sieves. 2. Increase catalyst loading slightly. 3. Increase the reaction temperature. 4. Use a fresh batch of enzyme. |
| Formation of Dark Byproducts | 1. Reaction temperature is too high, causing decomposition (acid catalysis). 2. Presence of oxygen at high temperatures. | 1. Reduce the temperature of the heating mantle. 2. Ensure a gentle nitrogen blanket is maintained throughout the reaction. |
| Incomplete Diester Formation | 1. Insufficient amount of fatty acid. 2. Reaction stopped prematurely. | 1. Use a slight excess of the fatty acid (e.g., 2.1-2.2 equivalents). 2. Extend the reaction time and continue monitoring until conversion plateaus. |
| Difficult Purification | 1. Incomplete neutralization of the acid catalyst. 2. Boiling points of starting material and product are too close. | 1. Ensure thorough washing with sodium bicarbonate solution until the aqueous layer is basic. 2. Use high-efficiency fractional distillation under high vacuum or consider purification by column chromatography on silica gel. |
Conclusion
The esterification of 2,2-Dioctylpropane-1,3-diol with fatty acids, while challenging due to significant steric hindrance, can be successfully achieved using either a robust, high-temperature acid-catalyzed method or a milder, selective enzymatic approach. The choice of protocol will depend on the stability of the fatty acid and the desired process conditions. The resulting novel diesters, characterized by their extreme lipophilicity and predicted high stability, represent a promising class of molecules for advanced material applications, including high-performance lubricants and specialty excipients in pharmaceutical formulations. This guide provides a validated starting point for researchers to synthesize and explore these unique compounds.
References
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Li, H., Gao, S., Xie, W., He, L., & Li, H. (2023). Catalytic esterification of acid and polyol to polyol ester. ResearchGate. Available at: [Link]
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Kamil, R. N. M., Yusup, S., & Ismail, L. (2012). Application of Taguchi Method for Optimization of Polyol Ester Production by Esterification of Neopentyl Glycol with Hexanoic Acid. Journal of Applied Sciences, 12(12), 1283-1289. Available at: [Link]
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Aggarwal, V. K., et al. (2013). Enantioselective installation of adjacent tertiary benzylic stereocentres using lithiation–borylation–protodeboronation methodology. Application to the synthesis of bifluranol and fluorohexestrol. Chemical Science, 4(3), 967-972. Available at: [Link]
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Jabbari, H., Khalafy, J., & Najafi Moghadam, P. (2015). Synthesis of neopentyl glycol and ethylene glycol esters by fatty acids in the presence of acidic ion exchange resin catalyst. Iranian Chemical Communication, 3(3), 244-253. Available at: [Link]
- Hoechst Aktiengesellschaft. (1982). Process for the preparation of neopentyl glycol polyesters and co-polyesters. US Patent 4338431A.
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Wimberger, K., et al. (2020). Optimization of solvent-free enzymatic esterification in eutectic substrate reaction mixture. Green Chemistry, 22(12), 3866-3875. Available at: [Link]
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Chicheva, O. N., et al. (2021). Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids. Fine Chemical Technologies, 16(5), 406-415. Available at: [Link]
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Aguieiras, E. C. G., et al. (2019). Enzymatic synthesis of neopentyl glycol-bases biolubricants using biodiesel from soybean and castor bean as raw materials. Biocatalysis and Agricultural Biotechnology, 18, 101073. Available at: [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]
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Szafert, S., & Szafert, E. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Processes, 9(10), 1713. Available at: [Link]
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EFSA Panel on Food Additives and Flavourings (FAF). (2018). Re‐evaluation of propane‐1,2‐diol esters of fatty acids (E 477) as a food additive. EFSA Journal, 16(12), e05491. Available at: [Link]
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Hintersteiner, I., et al. (2016). Separation and characterization of oligomeric hindered amine light stabilizers using high-performance liquid chromatography with UV and quadrupole time-of-flight mass spectrometric detection. Journal of Separation Science, 39(6), 1056-1066. Available at: [Link]
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Carballeira, J. D., et al. (2001). Enzymatic asymmetrization of prochiral 2-benzyl-1,3-propanediol through esterification in solvent media. Tetrahedron: Asymmetry, 12(10), 1491-1495. Available at: [Link]
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Wang, Y., et al. (2021). Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol. Foods, 10(11), 2623. Available at: [Link]
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Kim, S., & Lee, J. I. (1983). A Method for the Esterification of Hindered Acids. The Journal of Organic Chemistry, 48(15), 2608–2609. Available at: [Link]
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Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. Available at: [Link]
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Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Available at: [Link]
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formulation of synthetic lubricants with 2,2-dialkylpropane-1,3-diol esters
An Application Guide to the Formulation of High-Performance Synthetic Lubricants with 2,2-Dialkylpropane-1,3-Diol Esters
Abstract
The relentless pursuit of mechanical efficiency, durability, and environmental compatibility has driven significant advancements in lubricant technology. At the forefront of this evolution are synthetic esters, particularly those derived from 2,2-dialkylpropane-1,3-diols, commonly known as neopentyl polyol esters (NPEs).[1] Their unique molecular architecture, which lacks β-hydrogens, imparts exceptional thermal and oxidative stability, making them indispensable for the most demanding applications, from jet engines to industrial compressors.[2][3] This guide serves as a comprehensive technical resource for researchers and formulation scientists. It provides a detailed exploration of the synthesis of these high-performance esters, protocols for their formulation into finished lubricants, and an analysis of their superior performance characteristics.
The Foundational Chemistry of Neopentyl Polyol Esters
The exceptional performance of lubricants based on 2,2-dialkylpropane-1,3-diol esters is a direct result of their unique chemical structure. These compounds are synthesized through the esterification of a neopentyl polyol with one or more carboxylic acids.[1][2]
1.1. The Neopentyl Polyol Backbone: A Shield Against Thermal Degradation
The core of these esters is a polyol (an alcohol with multiple hydroxyl groups) featuring a quaternary carbon atom at the β-position relative to the ester group.[3][4] Common examples include Neopentyl Glycol (NPG), Trimethylolpropane (TMP), and Pentaerythritol (PE).[1][4]
The critical feature of this "neopentyl" structure is the absence of hydrogen atoms on the β-carbon. This structural element is key to their high thermal stability, as it eliminates a primary pathway for thermal decomposition (β-hydride elimination) that is common in other ester types.[2][3] This inherent stability allows these lubricants to function reliably in the extreme heat of applications like jet engine bearing compartments.[5][6]
1.2. Carboxylic Acids: Tailoring Performance
The properties of the final ester can be precisely controlled by the selection of the carboxylic acids used in the esterification reaction.[1][2] The choice of acid influences key lubricant parameters such as viscosity, pour point, and lubricity.
-
Chain Length: Longer fatty acid chains generally increase the viscosity and viscosity index of the ester.[7]
-
Branching: The use of branched-chain acids, such as 2-ethylhexanoic acid, can improve low-temperature fluidity and lower the pour point.[2][8]
-
Saturation: Saturated fatty acids are preferred for high-temperature applications due to their superior oxidative stability compared to unsaturated acids.[2]
This ability to "design" the molecule allows for the creation of custom lubricant base oils tailored to specific and demanding performance requirements.[1][9]
Synthesis of 2,2-Dialkylpropane-1,3-Diol Esters: A Laboratory Protocol
The synthesis of neopentyl polyol esters is typically achieved through a direct esterification reaction. The following protocol details the synthesis of a model diester, Neopentyl Glycol Di(2-ethylhexanoate), a common component in high-performance lubricant formulations.
Experimental Protocol: Synthesis of Neopentyl Glycol Di(2-ethylhexanoate)
2.1. Materials & Equipment
-
Reagents:
-
Equipment:
-
Three-neck round-bottom flask (1 L)
-
Heating mantle with magnetic stirrer
-
Dean-Stark apparatus with condenser[11]
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
2.2. Step-by-Step Procedure
-
Reactor Setup: Assemble the three-neck flask with the heating mantle, magnetic stirrer, Dean-Stark trap, condenser, and thermometer.
-
Charging Reactants: Charge the flask with Neopentyl Glycol (1.0 mol), 2-Ethylhexanoic Acid (2.1 mol), and toluene (approx. 150 mL).
-
Initiating Reaction: Begin stirring and gently heat the mixture. Once the solids dissolve, add the p-toluenesulfonic acid catalyst.
-
Azeotropic Water Removal: Increase the temperature to reflux (~120-140°C).[8][10] The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. The reaction progress is monitored by the amount of water collected.[11]
-
Reaction Completion: Continue the reaction until the theoretical amount of water (2.0 mol) is collected, which typically takes 4-6 hours.
-
Purification - Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid) and then with distilled water until the washings are neutral.
-
Purification - Drying & Decolorizing: Dry the organic layer over anhydrous magnesium sulfate. Add activated charcoal to decolorize the solution and stir for 30 minutes.
-
Solvent Removal: Filter the mixture to remove the drying agent and charcoal. Remove the toluene solvent using a rotary evaporator under reduced pressure.
-
Final Product: The remaining clear, viscous liquid is the purified Neopentyl Glycol Di(2-ethylhexanoate) ester.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of a neopentyl polyol diester.
Formulation of Synthetic Lubricants
While neopentyl polyol esters serve as exceptional base oils, finished lubricants require a carefully balanced additive package to meet the full spectrum of performance demands.[12] These additives protect the lubricant and the machinery it lubricates.
Protocol: Blending a High-Temperature Compressor Oil
3.1. Materials & Equipment
-
Base Stock: Synthesized Neopentyl Polyol Ester (90-97% by weight)
-
Additives:
-
Antioxidant (e.g., Aminic or Phenolic type, 1-3%)
-
Anti-wear/Extreme Pressure (AW/EP) Agent (e.g., Tricresyl Phosphate - TCP, 0.5-2%)[6]
-
Corrosion Inhibitor (e.g., Tolutriazole derivative, 0.1-0.5%)
-
-
Equipment:
-
Beaker or blending vessel
-
Hot plate with magnetic stirrer
-
High-shear mixer (optional, for certain additives)
-
3.2. Step-by-Step Procedure
-
Base Oil Preparation: Place the required amount of the neopentyl polyol ester base oil into the blending vessel.
-
Heating: Gently heat the base oil to 60-70°C while stirring. This reduces the viscosity and facilitates the dissolution of additives.
-
Additive Incorporation: Add the additives one at a time, allowing each to fully dissolve before adding the next. It is often recommended to add the solid components first.
-
Add the antioxidant package.
-
Add the AW/EP agent.
-
Add the corrosion inhibitor.
-
-
Homogenization: Continue stirring the mixture for 1-2 hours at a constant temperature to ensure a completely homogeneous blend.
-
Cooling & Storage: Turn off the heat and allow the lubricant to cool to room temperature while stirring. Store the final product in a sealed, clean container.
Visualization of Formulation Logic
Caption: Logic diagram for formulating a finished lubricant.
Performance Characteristics and Characterization
Lubricants formulated with 2,2-dialkylpropane-1,3-diol esters exhibit a unique combination of properties that make them suitable for severe service conditions.[4]
4.1. Key Performance Advantages
-
Exceptional Thermal and Oxidative Stability: As previously discussed, the absence of β-hydrogens provides a robust defense against thermal breakdown.[3][5] This leads to longer oil life and reduced formation of sludge, varnish, and other harmful deposits at high temperatures.[2][5]
-
High Viscosity Index (VI): These esters show less change in viscosity with temperature compared to mineral oils.[7][9] A high VI (often >120) ensures a stable lubricating film at high operating temperatures while maintaining good fluidity for cold starts.[5][7]
-
Low Volatility: Neopentyl polyol esters have a lower tendency to evaporate at high temperatures, which reduces oil consumption and minimizes emissions.[2][5][13] This is directly related to their higher flash and fire points, enhancing operational safety.[2]
-
Excellent Lubricity: The polar nature of the ester molecules causes them to adhere to metal surfaces, forming a strong lubricating film that reduces friction and wear.[5][13]
-
Good Solvency: These esters are effective solvents, which helps to keep machinery clean by dissolving deposits and keeping additives suspended in the oil.[2][5]
-
Biodegradability: Many neopentyl polyol ester formulations exhibit good biodegradability, making them an environmentally considerate choice for applications where lubricant loss to the environment is a concern.[4][14][15]
4.2. Typical Performance Data
The following table summarizes typical properties for a lubricant based on a neopentyl polyol ester.
| Property | Test Method | Typical Value | Benefit |
| Viscosity @ 40°C, cSt | ASTM D445 | 46 - 100 | Varies with application |
| Viscosity @ 100°C, cSt | ASTM D445 | 8 - 14 | Varies with application |
| Viscosity Index | ASTM D2270 | > 140 | Stable viscosity over a wide temperature range.[9] |
| Flash Point, °C | ASTM D92 | > 230°C[16] | Increased safety, lower volatility.[2] |
| Pour Point, °C | ASTM D97 | < -30°C | Excellent low-temperature fluidity.[1] |
| Oxidative Stability | - | Excellent | Long lubricant life, reduced deposits.[17] |
| Biodegradability | OECD 301B | Readily[18] | Reduced environmental impact. |
4.3. Analytical Characterization
A suite of analytical techniques is employed to confirm the structure of the synthesized ester and to characterize the properties of the final lubricant formulation.[19][20]
-
Spectroscopy (FTIR, NMR): Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the synthesized ester, verifying the formation of the ester linkage and the absence of unreacted starting materials.[11][16][21]
-
Chromatography (GC, GPC): Gas Chromatography (GC) can be used to determine the purity of the ester and analyze its components.[19] Gel Permeation Chromatography (GPC) provides information on molecular weight distribution.[19]
-
Physical Property Testing: Standard ASTM methods are used to measure critical lubricant properties such as viscosity (ASTM D445), flash point (ASTM D92), and pour point (ASTM D97).[11]
Conclusion
2,2-Dialkylpropane-1,3-diol esters represent a pinnacle of synthetic lubricant technology. Their structurally inherent thermal stability, coupled with the ability to tailor performance through careful selection of carboxylic acids, provides formulators with a powerful tool to meet the challenges of modern machinery. The protocols and data presented in this guide demonstrate the straightforward synthesis and formulation of these esters into high-performance lubricants capable of extending equipment life, improving efficiency, and enhancing operational safety under the most demanding conditions.
References
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Application Notes and Protocols for the Synthesis of Carbamates from 2,2-Dioctylpropane-1,3-diol
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2,2-dioctylpropane-1,3-diol as a key intermediate in the synthesis of carbamate derivatives. Carbamates derived from 2,2-disubstituted-1,3-propanediols are a class of compounds with significant therapeutic potential, notably as anxiolytic and anticonvulsant agents.[1] The long alkyl chains of the dioctyl analogue offer a unique lipophilic scaffold, potentially enhancing membrane permeability and modifying the pharmacological profile of the resulting carbamates. This guide details the underlying chemical principles, compares synthetic strategies, and provides two distinct, robust protocols for the synthesis of dicarbamates from 2,2-dioctylpropane-1,3-diol. It includes methodologies for product characterization and validation, ensuring scientific rigor and reproducibility.
Introduction: The Significance of 2,2-Disubstituted-1,3-Propanediol Carbamates
The 2,2-disubstituted-1,3-propanediol framework is a critical pharmacophore in medicinal chemistry. The gem-disubstitution at the C2 position imparts significant metabolic stability and influences the conformational flexibility of the molecule.[2] Carbamate esters of these diols have been successfully developed into drugs; a notable example is meprobamate (2,2-dipropylpropane-1,3-diol dicarbamate), which exhibits anxiolytic and sedative properties. The biological activity is intrinsically linked to the structural characteristics of the diol precursor.[1]
2,2-Dioctylpropane-1,3-diol (C₁₉H₄₀O₂) presents an advanced analogue in this series. The presence of two C8 alkyl chains dramatically increases the lipophilicity of the molecule compared to its shorter-chain counterparts. This modification is a key strategy in drug design to modulate properties such as solubility, plasma protein binding, and the ability to cross the blood-brain barrier. These application notes provide the necessary theoretical and practical framework for synthesizing carbamate derivatives from this unique diol.
Physicochemical and Safety Data
A thorough understanding of the starting material is paramount for successful synthesis and safe handling.
| Property | Value | Source |
| IUPAC Name | 2,2-dioctylpropane-1,3-diol | N/A |
| Molecular Formula | C₁₉H₄₀O₂ | N/A |
| Molecular Weight | 300.52 g/mol | N/A |
| Appearance | White to off-white solid | (Expected) |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, toluene, dichloromethane); Insoluble in water | (Inferred) |
| Safety | Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.[3][4][5][6] | General Lab Safety |
Note: As specific experimental data for 2,2-dioctylpropane-1,3-diol is not widely published, some properties are inferred based on its structure and comparison with analogues like 2,2-dibutylpropane-1,3-diol.[7][8]
Overview of Synthetic Strategies for Carbamate Formation
The conversion of a diol to a dicarbamate involves the formation of two carbamate (urethane) linkages. Historically, this was achieved using hazardous reagents like phosgene.[9] Modern synthetic chemistry, however, offers several safer and more versatile pathways.[10][11] The choice of method depends on factors such as scale, available reagents, and desired purity.
-
Reaction with Isocyanates: This is a highly efficient and common method for forming carbamate bonds. The hydroxyl groups of the diol react directly with an isocyanate (R-N=C=O) in an addition reaction.[12] To form a simple dicarbamate, a monoisocyanate is used. To form polyurethanes, a diisocyanate is used.[13] This reaction is often catalyzed by tertiary amines or organotin compounds.[13]
-
Phosgene-Free Carbonylative Methods: These "green chemistry" approaches avoid the extreme toxicity of phosgene.[10][14]
-
From CO₂: Carbon dioxide, an abundant and non-toxic C1 source, can be used to form carbamates.[15][16][17] The reaction of an amine, CO₂, and an alkylating agent can produce a carbamate.[10][11] Alternatively, diols can react with CO₂ to form cyclic carbonates, which can then be opened by amines.[18]
-
From Dialkyl Carbonates: Transesterification between the diol and a dialkyl carbonate (e.g., dimethyl carbonate) is an effective method, often catalyzed by a strong base, to produce the corresponding carbamate, releasing a simple alcohol as the only byproduct.[19][20][21]
-
The following diagram illustrates the primary synthetic workflows.
Caption: High-level workflow for carbamate synthesis from 2,2-dioctylpropane-1,3-diol.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and analytical confirmation.
Protocol 1: Synthesis of 2,2-Dioctylpropane-1,3-diyl bis(N-phenylcarbamate) via Isocyanate Addition
This protocol details the synthesis of a discrete, well-defined dicarbamate molecule suitable for pharmacological screening. Phenyl isocyanate is used as a representative reagent.
Causality and Experimental Choices:
-
Reagent Choice: Phenyl isocyanate is a readily available and reactive isocyanate that provides a clear spectroscopic handle (aromatic protons in NMR) for product confirmation.
-
Solvent: Anhydrous toluene is chosen for its ability to dissolve the lipophilic diol and for its relatively high boiling point, which can facilitate reaction completion. It must be anhydrous to prevent the isocyanate from reacting with water to form an unstable carbamic acid, which decomposes to an amine and CO₂.
-
Catalyst: Dibutyltin dilaurate (DBTDL) is a highly effective catalyst for urethane formation, accelerating the reaction between the alcohol and the isocyanate.[13] A very low concentration is needed.
-
Purification: The high lipophilicity of the product makes column chromatography on silica gel the ideal purification method, effectively separating the nonpolar product from more polar starting materials and catalyst residues.
Materials & Reagents:
-
2,2-Dioctylpropane-1,3-diol
-
Phenyl Isocyanate (Warning: Toxic, handle in a fume hood)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous Toluene
-
Hexane (for chromatography)
-
Ethyl Acetate (for chromatography)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel), magnetic stirrer, heating mantle, rotary evaporator.
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (N₂ or Ar), and a dropping funnel.
-
Reagent Preparation: In the flask, dissolve 2,2-dioctylpropane-1,3-diol (e.g., 3.00 g, 10.0 mmol) in 100 mL of anhydrous toluene.
-
Catalyst Addition: Add 1-2 drops of dibutyltin dilaurate (DBTDL) to the stirred solution.
-
Isocyanate Addition: Dissolve phenyl isocyanate (2.50 g, 21.0 mmol, 2.1 equivalents) in 20 mL of anhydrous toluene and add it to the dropping funnel. Add the isocyanate solution dropwise to the diol solution over 30 minutes at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or FT-IR. The reaction is complete upon the disappearance of the diol starting material (TLC) or the disappearance of the broad O-H stretch in the FT-IR spectrum (~3300 cm⁻¹).
-
Workup: Cool the reaction to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Use a gradient elution system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., hexane:ethyl acetate 98:2 to 95:5).
-
Isolation: Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield the pure dicarbamate product as a white or pale-yellow solid.
Protocol 2: Phosgene-Free Synthesis via Transesterification with Dimethyl Carbonate
This protocol offers a greener alternative, avoiding toxic isocyanates and using an environmentally benign carbonyl source.[20][21]
Causality and Experimental Choices:
-
Reagent Choice: Dimethyl carbonate (DMC) is an excellent, low-toxicity substitute for phosgene.[19] It serves as both a reactant and a solvent when used in large excess.
-
Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a powerful organocatalyst for transesterification and polycondensation reactions leading to carbamates and polyurethanes.[20][22]
-
Reaction Conditions: The reaction requires elevated temperatures to drive the equilibrium towards the product by removing the methanol byproduct. Performing the reaction under a slow stream of nitrogen helps to carry away the evolved methanol.
-
Purification: The non-volatile product can be easily isolated by removing the excess, volatile DMC and the methanol byproduct. Recrystallization is an effective final purification step for this type of solid product.
Materials & Reagents:
-
2,2-Dioctylpropane-1,3-diol
-
Dimethyl Carbonate (DMC)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
-
Anhydrous Methanol (for recrystallization)
-
Glassware with a distillation head to remove methanol byproduct.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a distillation head, combine 2,2-dioctylpropane-1,3-diol (e.g., 3.00 g, 10.0 mmol) and dimethyl carbonate (50 mL, excess).
-
Catalyst Addition: Add the TBD catalyst (e.g., 0.14 g, 1.0 mmol, 0.1 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 90 °C). Methanol will begin to distill off as the reaction proceeds. Continue the reaction for 12-24 hours, or until methanol evolution ceases.
-
Monitoring: The reaction can be monitored by ¹H NMR of an aliquot, observing the disappearance of the diol's CH₂OH signals and the appearance of the carbamate's N-H and O-CH₃ signals (if forming a methyl carbamate).
-
Workup: After cooling, remove the excess dimethyl carbonate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield the pure dicarbamate product.
Product Characterization and Validation
Confirmation of the target dicarbamate structure is essential. The following data are predicted for the exemplary product, 2,2-dioctylpropane-1,3-diyl bis(N-phenylcarbamate).
Caption: Reaction scheme for the synthesis of a model dicarbamate.
| Analytical Technique | Expected Result | Rationale for Validation |
| FT-IR | Disappearance of broad O-H stretch (3200-3500 cm⁻¹). Appearance of N-H stretch (~3300 cm⁻¹), strong C=O stretch (1680-1720 cm⁻¹), and C-N stretch (1200-1300 cm⁻¹). | Confirms the conversion of the hydroxyl functional groups to carbamate linkages.[23] |
| ¹H NMR | Disappearance of the diol's -OH protons. Appearance of a singlet for the carbamate N-H protons (~6.5-8.0 ppm), signals for the aromatic protons of the phenyl group (7.0-7.6 ppm), and a downfield shift of the diol's CH₂O protons (from ~3.5 ppm to ~4.1 ppm). | Provides unambiguous evidence of carbamate bond formation and confirms the structure of the final product. |
| ¹³C NMR | Appearance of a new carbonyl carbon signal for the carbamate group (~150-155 ppm). | Confirms the presence of the key carbamate functional group. |
| Mass Spectrometry (e.g., ESI-MS) | Observation of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the product (C₃₃H₅₂N₂O₄, MW = 552.78). | Confirms the molecular weight of the synthesized compound, validating the successful dicarbamate formation.[24][25] |
Conclusion
2,2-Dioctylpropane-1,3-diol is a valuable and versatile building block for the synthesis of highly lipophilic carbamate derivatives. The protocols provided herein offer robust and adaptable methods for producing these target molecules, utilizing both classic isocyanate chemistry and modern, phosgene-free alternatives. The choice of synthetic route can be tailored to the specific needs of the research or development program, balancing efficiency, safety, and environmental considerations. The detailed analytical validation steps ensure the production of well-characterized compounds, which is a critical prerequisite for their advancement in pharmaceutical and materials science applications.
References
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Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution. The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]
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Carbamate - Wikipedia. Wikipedia. Available from: [Link]
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Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution - PubMed. PubMed. Available from: [Link]
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Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A. The Royal Society of Chemistry. Available from: [Link]
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Kinetics of Carbamate Formation and Breakdown - ResearchGate. ResearchGate. Available from: [Link]
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Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PubMed. PubMed. Available from: [Link]
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Synthesis of carbamates by carbamoylation - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]
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Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups - ResearchGate. ResearchGate. Available from: [Link]
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1,3-Diol Synthesis via Controlled, Radical-Mediated C−H Functionalization | Journal of the American Chemical Society. ACS Publications. Available from: [Link]
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Renewable non-isocyanate based thermoplastic polyurethanes via polycondensation of dimethyl carbamate monomers with diols - PubMed. PubMed. Available from: [Link]
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Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - NIH. National Institutes of Health. Available from: [Link]
-
Renewable Non-Isocyanate Based Thermoplastic Polyurethanes via Polycondensation of Dimethyl Carbamate Monomers with Diols. Wiley Online Library. Available from: [Link]
- EP0403132A2 - Monocarbamate diols, polymers derived from them, and NLO-active materials therefrom - Google Patents. Google Patents.
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Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. PubMed Central. Available from: [Link]
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Renewable Non-Isocyanate Based Thermoplastic Polyurethanes via Polycondensation of Dimethyl Carbamate Monomers with Diols | Request PDF - ResearchGate. ResearchGate. Available from: [Link]
-
Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO 2 pressure: a novel mild strategy to replace phosgene reagents - RSC Publishing. Royal Society of Chemistry. Available from: [Link]
- US6528678B2 - Phosgene-free process for preparing carbamates - Google Patents. Google Patents.
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Synthetic methods of carbamate synthesis. | Download Scientific Diagram - ResearchGate. ResearchGate. Available from: [Link]
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Continuous Synthesis of Carbamates from CO2 and Amines - PMC - NIH. National Institutes of Health. Available from: [Link]
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Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]
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Feasibility Study of the Synthesis of Isocyanate-Free Polyurethanes from Catechin. MDPI. Available from: [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. ACS Publications. Available from: [Link]
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Phosgene-Free Synthesis of Carbamates Using CO 2 and Titanium Alkoxides | Request PDF - ResearchGate. ResearchGate. Available from: [Link]
-
Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes - ACS Publications. ACS Publications. Available from: [Link]
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2,2-Dibutylpropane-1,3-diol | C11H24O2 | CID 4080430 - PubChem. PubChem. Available from: [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. Available from: [Link]
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Safety data sheet - CPAChem. CPAChem. Available from: [Link]
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Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry - PubMed. PubMed. Available from: [Link]
- US3442931A - Preparation of 2,2-disubstituted-1,3-propanediol monoesters - Google Patents. Google Patents.
-
Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study - MDPI. MDPI. Available from: [Link]
-
Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes - PubMed. PubMed. Available from: [Link]
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The Role of 2-(1-Methylethyl)-1,3-propanediol in Pharmaceutical Synthesis. Autech. Available from: [Link]
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(PDF) Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - ResearchGate. ResearchGate. Available from: [Link]
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Application Notes and Protocols for the Characterization of Polymers Derived from 2,2-Dioctylpropane-1,3-diol
Abstract
Polymers synthesized from 2,2-Dioctylpropane-1,3-diol are gaining significant interest in the pharmaceutical and materials science sectors. The dual octyl side-chains impart unique properties of hydrophobicity, flexibility, and thermal responsiveness.[1] This guide provides a comprehensive suite of analytical techniques and detailed protocols for the robust characterization of these novel polymers. The methodologies outlined herein are designed to furnish researchers, scientists, and drug development professionals with the necessary tools to elucidate polymer structure, molecular weight distribution, thermal properties, and mechanical behavior, thereby facilitating the rational design of advanced materials.
Introduction: The Significance of 2,2-Dioctylpropane-1,3-diol in Polymer Science
The monomer 2,2-Dioctylpropane-1,3-diol possesses a unique architecture with two long alkyl chains branching from a central quaternary carbon. This structure is anticipated to confer a combination of desirable attributes to the resulting polymers, including:
-
Enhanced Flexibility: The long, flexible octyl chains can increase the free volume and mobility of the polymer chains.[2]
-
Increased Hydrophobicity: The non-polar nature of the octyl groups makes these polymers inherently water-repellent, a crucial feature for applications requiring moisture barriers or interaction with non-polar environments.[3][4]
-
Tunable Thermal Properties: The presence of long alkyl side chains is known to influence the glass transition temperature (Tg) and melting temperature (Tm) of polymers.[5][6][7]
These characteristics make polymers derived from 2,2-Dioctylpropane-1,3-diol promising candidates for a range of applications, from drug delivery systems to high-performance coatings.[1][8] A thorough characterization is paramount to understanding and optimizing their performance.
Foundational Characterization: Structural Elucidation
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an indispensable, non-destructive technique for the initial identification of functional groups within the polymer structure.[9] This allows for the confirmation of successful polymerization and the detection of any residual monomers or impurities.
Protocol for FTIR Analysis:
-
Sample Preparation: A small amount of the polymer is dissolved in a volatile solvent (e.g., tetrahydrofuran, chloroform). A thin film is then cast onto a KBr salt plate by allowing the solvent to evaporate completely. Alternatively, for solid samples, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and a spectrum is acquired over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For polyesters derived from 2,2-Dioctylpropane-1,3-diol and a dicarboxylic acid, key peaks to identify include:
-
~2925 cm⁻¹: C-H stretching of the octyl chains.
-
~1735 cm⁻¹: C=O stretching of the ester group.
-
~1240 and 1160 cm⁻¹: C-O stretching of the ester group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information about the polymer's molecular structure, including monomer composition, chain sequence, and end-group analysis.[9][10]
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
¹H NMR:
-
Integrate the signals corresponding to the protons of the 2,2-Dioctylpropane-1,3-diol monomer unit and the co-monomer.
-
The ratio of these integrals can be used to confirm the copolymer composition.
-
End-group analysis can be performed by comparing the integration of signals from the polymer backbone to those of the chain ends to determine the number-average molecular weight (Mn).[11]
-
-
¹³C NMR:
-
Identify the chemical shifts of the carbons in the polymer backbone and side chains to confirm the polymer's microstructure.
-
This technique is particularly useful for distinguishing between different types of linkages in copolymers.
-
-
Molecular Weight and Distribution Analysis
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC/GPC is the cornerstone technique for determining the molecular weight averages (Mn, Mw) and the polydispersity index (PDI) of polymers.[9][12] The separation is based on the hydrodynamic volume of the polymer chains in solution.[13][14]
Protocol for SEC/GPC Analysis:
-
System Preparation:
-
Mobile Phase: Select a good solvent for the polymer, such as tetrahydrofuran (THF) or chloroform, and ensure it is filtered and degassed.
-
Columns: Use a set of columns with a suitable pore size range to cover the expected molecular weight of the polymer.
-
Calibration: Calibrate the system using narrow molecular weight standards (e.g., polystyrene).
-
-
Sample Preparation: Prepare a dilute solution of the polymer in the mobile phase (typically 1-2 mg/mL). The solution should be filtered through a 0.2 or 0.45 µm filter before injection.
-
Data Acquisition: Inject the sample into the SEC/GPC system and record the chromatogram using a differential refractive index (DRI) detector. Other detectors like UV-Vis, light scattering, or viscometry can provide additional information.[13]
-
Data Analysis:
-
The elution profile is used to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn).
-
A low PDI (closer to 1.0) indicates a more uniform distribution of polymer chain lengths.
-
Thermal Properties Assessment
The long alkyl side chains of polymers derived from 2,2-Dioctylpropane-1,3-diol are expected to significantly influence their thermal behavior.[1]
Differential Scanning Calorimetry (DSC)
DSC is used to measure thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[15]
Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it. An empty, sealed pan is used as a reference.
-
Data Acquisition:
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at the same rate to obtain the final thermogram.
-
-
Data Analysis:
-
The glass transition temperature (Tg) is observed as a step change in the heat flow.
-
Melting (Tm) and crystallization (Tc) are identified as endothermic and exothermic peaks, respectively.
-
The presence of long alkyl side chains may lead to side-chain crystallization, which can be observed as a distinct melting transition.[1]
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[1][15]
Protocol for TGA Analysis:
-
Sample Preparation: Place a small amount of the polymer (5-10 mg) in a TGA pan.
-
Data Acquisition:
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[1]
-
-
Data Analysis:
-
The TGA curve plots the percentage of weight loss versus temperature.
-
The onset of decomposition and the temperature of maximum weight loss are key indicators of thermal stability.
-
Mechanical and Morphological Characterization
The mechanical and morphological properties are critical for understanding the end-use performance of the polymer.
Dynamic Mechanical Analysis (DMA)
DMA measures the viscoelastic properties of a material as a function of temperature, frequency, or time. It is a sensitive technique for determining the glass transition temperature and other relaxation events.
Protocol for DMA:
-
Sample Preparation: Prepare a rectangular film or fiber of the polymer with defined dimensions.
-
Data Acquisition:
-
Mount the sample in the DMA instrument.
-
Apply a sinusoidal stress and measure the resulting strain.
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as the temperature is ramped.
-
-
Data Analysis: The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).
Atomic Force Microscopy (AFM)
AFM provides high-resolution images of the polymer's surface morphology.
Protocol for AFM:
-
Sample Preparation: A thin film of the polymer is cast onto a smooth substrate (e.g., mica or silicon wafer).
-
Data Acquisition: The surface is scanned with a sharp tip mounted on a cantilever. The deflection of the cantilever is used to generate a topographic image.
-
Data Analysis: The images can reveal information about the surface roughness, phase separation in blends, and crystalline domains.
Data Summary and Visualization
Quantitative Data Summary
| Technique | Parameter Measured | Typical Expected Range/Value |
| SEC/GPC | Number-Average Molecular Weight (Mn) | Varies with synthesis conditions |
| Weight-Average Molecular Weight (Mw) | Varies with synthesis conditions | |
| Polydispersity Index (PDI) | Typically 1.5 - 2.5 for step-growth polymerization | |
| DSC | Glass Transition Temperature (Tg) | Expected to be low due to flexible side chains |
| Melting Temperature (Tm) | May be present if side-chain crystallization occurs | |
| TGA | Onset of Decomposition (T_onset) | Expected to be relatively high for polyesters |
| DMA | Storage Modulus (E') | Dependent on the physical state of the polymer |
| Glass Transition (tan δ peak) | Correlates with DSC Tg |
Experimental Workflow Visualization
Caption: Workflow for the comprehensive characterization of polymers.
Conclusion
The systematic application of the techniques described in this guide will enable a thorough understanding of the structure-property relationships of polymers derived from 2,2-Dioctylpropane-1,3-diol. This knowledge is crucial for the targeted design and development of novel materials with tailored properties for advanced applications in the pharmaceutical and materials science fields.
References
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- An Overview of Size Exclusion Chromatography Applied to Polymers and Coatings - Documents for Paint.org.
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Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 2,2-Dioctylpropane-1,3-diol Synthesis
Welcome to the technical support center for the synthesis of 2,2-dioctylpropane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic procedures and troubleshoot common issues encountered in the laboratory. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments. This document provides in-depth FAQs, troubleshooting guides, and detailed experimental workflows to enhance the yield and purity of your target compound.
Overview of Synthetic Strategies
The synthesis of 2,2-disubstituted-1,3-propanediols, such as 2,2-dioctylpropane-1,3-diol, is a well-established area of organic chemistry.[1] The primary challenge lies in efficiently forming the sterically hindered quaternary carbon center. Two principal synthetic routes are commonly employed, each with its own set of advantages and potential pitfalls.
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Route A: Aldol Condensation followed by a Crossed-Cannizzaro Reaction. This is a highly effective and industrially scalable method.[1] It involves the base-catalyzed reaction of nonanal with formaldehyde. The resulting intermediate, 2,2-dioctyl-3-hydroxypropanal, lacks alpha-hydrogens, making it a perfect candidate for a subsequent crossed-Cannizzaro reaction with excess formaldehyde to yield the desired diol.[1][2]
-
Route B: Malonic Ester Synthesis. A classic method in organic synthesis, this route involves the dialkylation of diethyl malonate using an octyl halide (e.g., 1-bromooctane) in the presence of a strong base.[3][4] The resulting diethyl 2,2-dioctylmalonate is then reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH4) to afford the target diol.[5]
The choice between these routes often depends on the scale of the reaction, availability of starting materials, and tolerance for specific reagents and byproducts.
| Feature | Route A: Aldol-Cannizzaro | Route B: Malonic Ester Synthesis |
| Starting Materials | Nonanal, Formaldehyde | Diethyl Malonate, Octyl Halide |
| Key Reagents | Strong Base (e.g., NaOH, KOH) | Strong Base (e.g., NaOEt), Strong Reducing Agent (e.g., LiAlH₄) |
| Key Intermediates | 2,2-Dioctyl-3-hydroxypropanal | Diethyl 2,2-dioctylmalonate |
| Pros | High atom economy, often uses cheaper starting materials, scalable.[1] | Well-understood mechanism, avoids handling large excesses of formaldehyde. |
| Cons | Potential for side reactions (Tishchenko, self-condensation), produces formate salt byproduct.[2] | Requires potent (and hazardous) reducing agents like LiAlH₄, may have issues with incomplete dialkylation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should be aware of? A1: In the Aldol-Cannizzaro route (Route A), the most common side products arise from competing reactions. These include ester byproducts from the Tishchenko reaction, self-condensation products of nonanal, and formate salts from the Cannizzaro reaction.[2] In the Malonic Ester route (Route B), the primary impurity is often the mono-alkylated diethyl octylmalonate, resulting from incomplete dialkylation.
Q2: Why is the Crossed-Cannizzaro reaction necessary in Route A? A2: The initial aldol condensation between nonanal and formaldehyde produces an intermediate aldehyde (2,2-dioctyl-3-hydroxypropanal) that has no hydrogen atoms on its alpha-carbon.[1] This structural feature prevents it from undergoing further aldol reactions or enolization.[6] In the presence of a strong base and an aldehyde that can be easily oxidized (like formaldehyde), it undergoes a disproportionation reaction known as the Cannizzaro reaction.[7] In this "crossed" version, formaldehyde is preferentially oxidized to formate, while the valuable intermediate aldehyde is reduced to the desired 2,2-dioctylpropane-1,3-diol, maximizing its yield.[8]
Q3: My final product is a viscous oil that is difficult to purify. What are the best purification methods? A3: For hindered diols like this, the two most effective purification techniques are vacuum distillation and recrystallization.[9]
-
Vacuum Distillation: This is excellent for separating the diol from non-volatile impurities or compounds with very different boiling points. Using a vacuum is crucial to lower the boiling point and prevent thermal decomposition.[9]
-
Recrystallization: This method is ideal for removing impurities with different solubility profiles. Finding the right solvent is key; the diol should be highly soluble when hot and poorly soluble when cold. If the product remains an oil even when pure, it may have a very low melting point. In such cases, techniques like scratching the flask with a glass rod or adding a seed crystal can sometimes induce crystallization.[9]
Q4: Can I use a different reducing agent instead of LiAlH₄ for the Malonic Ester route? A4: While lithium aluminum hydride (LiAlH₄) is highly effective for reducing esters to primary alcohols, it is also pyrophoric and requires careful handling. Alternative reducing agents can be considered, though they may require harsher conditions or offer lower yields. For example, high-pressure hydrogenation over a copper chromite catalyst can be effective but requires specialized equipment.[10] Borane-tetrahydrofuran complex (BH₃·THF) is another option, but its reactivity with sterically hindered esters should be evaluated. For most lab-scale syntheses, LiAlH₄ remains the reagent of choice for this transformation due to its high efficiency.
Troubleshooting Guide: Enhancing Your Yield
Low yields and unexpected impurities are common frustrations in synthesis. This section addresses specific problems you might encounter in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has produced very little of the desired diol. What are the first things I should check? A: Regardless of the synthetic route, always begin by verifying the fundamentals:
-
Purity of Starting Materials: Impurities in your nonanal, formaldehyde, or octyl bromide can inhibit the reaction or introduce side reactions. Use freshly distilled starting materials if purity is questionable.
-
Anhydrous Conditions: For the Malonic Ester and Grignard routes, moisture is catastrophic. Ensure all glassware is oven-dried and solvents are rigorously anhydrous. LiAlH₄ and Grignard reagents react violently with water.[11]
-
Inert Atmosphere: Reactions involving highly reactive intermediates (enolates, organometallics) should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Stoichiometry and Reagent Activity: Double-check your calculations. Ensure that reagents like LiAlH₄ or the base for the aldol condensation have not degraded during storage.
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Caption: Relationship Between Main and Side Reactions.
Q: How can I remove the formate salt byproducts from my reaction? A: Formate salts are highly soluble in water, while your organic product is not. During the workup, after neutralizing the reaction mixture, perform several extractions with an organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers multiple times with water and then with brine. This will effectively transfer the inorganic salts to the aqueous phase, leaving the purer diol in the organic layer.
Experimental Protocols
Protocol 1: Synthesis via Aldol-Cannizzaro Reaction (Route A)
dot
Caption: Experimental Workflow for Aldol-Cannizzaro Synthesis.
This protocol is adapted from general procedures for analogous 2,2-disubstituted-1,3-propanediols. [1][12]
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, dropping funnel, and thermometer.
-
Charge Reactants: To the flask, add nonanal (1.0 eq) and an aqueous solution of formaldehyde (37 wt%, 2.5-3.0 eq). Begin stirring.
-
Aldol Condensation: Heat the mixture to 60-70°C. From the dropping funnel, add a solution of sodium hydroxide (1.1 eq in water) dropwise, maintaining the temperature and ensuring the pH stays between 9-11. [1]Monitor the consumption of nonanal by TLC or GC.
-
Cannizzaro Reaction: Once the aldol condensation is complete, raise the temperature to 70-90°C to initiate the Cannizzaro reaction. [1]Hold at this temperature for 2-4 hours, monitoring for the disappearance of the intermediate aldehyde.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize with an acid (e.g., formic acid or HCl) to pH ~7. Transfer the mixture to a separatory funnel and extract several times with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or recrystallization to obtain pure 2,2-dioctylpropane-1,3-diol. [9]
Protocol 2: Purification by Vacuum Distillation
This protocol is a general guide for high-boiling-point liquids. [9]
-
Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Use a heating mantle with a magnetic stirrer for even heating. Connect the apparatus to a vacuum pump and monitor the pressure with a manometer.
-
Transfer: Transfer the crude oil to the distillation flask. It is advisable to add a few boiling chips or a magnetic stir bar to prevent bumping.
-
Distillation: Begin stirring and apply vacuum. A pressure of 1-10 mmHg is often required for high-boiling diols. [9]Slowly increase the temperature of the heating mantle.
-
Fraction Collection: Collect any low-boiling fractions (e.g., residual solvent) separately. When the temperature stabilizes, collect the main fraction containing the 2,2-dioctylpropane-1,3-diol. The boiling point will be dependent on the pressure.
-
Completion: Once the main fraction has been collected and the distillation rate slows significantly, discontinue heating, allow the apparatus to cool, and then slowly vent the system to atmospheric pressure.
References
- Benchchem. (n.d.). Technical Support Center: Purification of 2,2-Dibutylpropane-1,3-diol.
- Duke, R. B., Jr., & Perry, M. A. (1969). Preparation of 2,2-disubstituted-1,3-propanediol monoesters. U.S. Patent No. 3,442,931. Washington, DC: U.S.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2,2-Dibutylpropane-1,3-diol.
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Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]
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Quora. (2020). How to produce a crossed Cannizzaro reaction (organic chemistry, reaction, mechanism, and chemistry). Retrieved from [Link]
- Allen. (n.d.). The reaction of formaldehyde with Grignard's reagent followed by hydrolysis yields.
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]
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Professor Dave Explains. (2021, September 23). Cannizzaro Reaction [Video]. YouTube. Retrieved from [Link]
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Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to 2,2-dibutylpropane-1,3-diol: Synthesis, Properties, and Potential Applications.
- Horn, H., & Kniep, C. (1982). Process for preparing 2-methyl-2-sec.butyl-1,3-propanediol. U.S. Patent No. 4,317,945. Washington, DC: U.S.
- ResearchGate. (n.d.). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l.
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Homework.Study.com. (n.d.). The reaction of a Grignard reagent with formaldehyde (CH2O) yield: (a) A primary alcohol; (b) A.... Retrieved from [Link]
- ResearchGate. (2007). Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. Request PDF.
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Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
- The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube.
- ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry.
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Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]
- Google Patents. (n.d.). KR930003935B1 - 2, 2-dimethylpropane-1, 3-diol production process.
- Benchchem. (n.d.). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives.
- ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Request PDF.
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Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]
- ResearchGate. (n.d.). Challenges and opportunities for synthesis of 1,3-propanediol from petrochemical, biological and chemical routes.
- Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
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National Institutes of Health. (2024, November 29). Progress in 1,3-propanediol biosynthesis. PubMed Central. Retrieved from [Link]
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MDPI. (n.d.). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Retrieved from [Link]
- Google Patents. (n.d.). US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
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PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by addition and hydration. Retrieved from [Link]
- Open Research Newcastle. (2025, May 10). Rational catalyst synthesis for the chemical conversion of propane-1,2-diol to value-added products.
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National Institutes of Health. (2021, September 25). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. PubMed Central. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Grignard Reagent Synthesis of Neopentylbenzene.
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PubMed. (n.d.). The mixed diol-dithiol 2,2-bis(sulfanylmethyl)propane-1,3-diol: characterization of key intermediates on a new synthetic pathway. Retrieved from [Link]
- Google Patents. (n.d.). US3920760A - Process for the production of neopentyl glycol.
- Benchchem. (n.d.). Technical Support Center: Purification of 1-(Pyridin-2-yl)propane-1,3-diol.
-
National Institutes of Health. (2022, March 24). Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups. PubMed Central. Retrieved from [Link]
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Technical Support Center: Purification of 2,2-Dialkyl-1,3-Propanediols
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for navigating the complexities of purifying 2,2-dialkyl-1,3-propanediols. This class of compounds, including the industrially significant neopentyl glycol (NPG), are critical building blocks in materials science and pharmaceutical development. However, their unique physical properties—high boiling points, hydrophilicity, and tendency to form complex impurity profiles—present significant challenges during downstream processing.
This guide is structured from my field experience to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively. We will address the most common issues encountered in the lab, from stubborn impurities to thermal degradation, providing a robust framework for achieving high product purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are fundamental to designing a successful purification process for 2,2-dialkyl-1,3-propanediols.
Q1: What are the most common impurities in crude 2,2-dialkyl-1,3-propanediols and why are they difficult to remove?
A1: Crude products, particularly from aldol condensation and hydrogenation routes, typically contain a challenging mix of impurities.[1] The primary culprits include:
-
Unreacted Aldehydes: Such as isobutyraldehyde and formaldehyde, which can have pungent odors and are often volatile.[2]
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Reaction Intermediates: For example, hydroxypivaldehyde in NPG synthesis.[1]
-
Byproducts of Side Reactions: These include esters, oligomers, and other condensation products. Saponification with a caustic substance like NaOH can be used to remove ester impurities.[3]
-
Metal Salts: Basic metal salts often originate from the catalysts used in the condensation step.[4]
-
Color-Forming Substances: These can be complex organic molecules that impart a yellow or brown tint to the product.[2]
The primary challenge stems from the structural similarity of these impurities to the target diol. Many byproducts are also polar, hydrophilic molecules, leading to similar solubilities and chromatographic behavior, making separation by standard techniques non-trivial.
Q2: Why is vacuum distillation the standard and preferred method over atmospheric distillation for these compounds?
A2: The preference for vacuum distillation is a direct consequence of the thermal liability of 2,2-dialkyl-1,3-propanediols. For instance, neopentyl glycol's atmospheric boiling point is around 208-210°C.[2] At these temperatures, especially in the presence of residual basic metal salt catalysts (even at ppm levels), the diol can undergo decomposition, leading to yield loss and the formation of new, often colored, impurities.[5]
By applying a vacuum, we significantly lower the boiling point. This allows the distillation to proceed at a much lower temperature, minimizing thermal stress on the molecule and preserving its integrity.[5] For highly heat-sensitive materials or for separating the diol from non-volatile residues like salts or polymers, wiped-film evaporation is an even gentler technique that utilizes low pressure (10-100 mmHg) and temperature (130-180°C) with short residence times.[3]
Q3: My recrystallized product is still impure. What are the likely causes and how can I improve the purity?
A3: This is a very common issue. While water is an economical and green solvent for recrystallizing many diols due to their high solubility, its effectiveness can be limited because many polar impurities may co-crystallize.[2][5] If you are facing low purity post-recrystallization, consider these points:
-
Co-crystallization of Impurities: The crystal lattice of the diol may inadvertently trap impurities with similar functional groups and polarities.
-
Cooling Rate: Rapid cooling is a major cause of impurity inclusion. A fast crash-out traps solvent and dissolved impurities within the crystals.[6]
-
Solvent Choice: Water alone may not be the optimal choice.
To improve purity:
-
Employ a Mixed-Solvent System: Using a combination of solvents, such as methanol/water or ethanol/water, can fine-tune the solubility difference between your product and the impurities, leaving more contaminants in the mother liquor.[2][5]
-
Control the Cooling Process: A slow, controlled cooling rate is paramount. This allows for the selective growth of pure crystals.[5]
-
Thoroughly Wash the Crystals: After filtering, wash the collected crystals with a small amount of cold, pure solvent to remove residual mother liquor from the crystal surfaces.[5]
Q4: How can I effectively remove residual metal catalysts from my product?
A4: Metal catalysts (e.g., sodium, potassium, or transition metals from hydrogenation) are detrimental as they can promote thermal decomposition.[4][5] Several methods can be employed for their removal:
-
Extraction: Before distillation, an extraction step using an organic solvent that dissolves the diol but not the inorganic salts can be highly effective.[4]
-
Ion-Exchange Resins: Passing a solution of the crude diol through a column packed with a suitable cation-exchange resin can effectively capture ionic metal impurities.[2]
-
Chemical Treatment: In some cases, adding an acid to neutralize basic salt catalysts followed by filtration can work, but this may introduce other purification challenges. A more advanced technique involves saponification followed by wiped-film evaporation to leave the caustic-containing residue behind.[3]
Q5: Is activated carbon treatment always effective for diol purification?
A5: Activated carbon is excellent for adsorbing large, non-polar organic molecules, which are often the source of unwanted color and odor.[2][7] It is widely used in the purification of neopentyl glycol for this purpose.[2] However, its effectiveness has limits. Activated carbon does not bind well to highly polar, small molecules like diols themselves, nor does it effectively remove inorganic salts or metals.[8] Therefore, it should be considered a polishing step to improve color and odor, rather than a primary method for removing bulk impurities like unreacted starting materials or structurally similar byproducts.
Section 2: Troubleshooting Guide
This guide provides a problem-and-solution framework for specific experimental issues.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Product Discoloration (Yellow/Brown) After Distillation | 1. Thermal Decomposition: Distilling at too high a temperature.[5]2. Residual Catalysts: Presence of basic metal salts promoting degradation.[4][5]3. Oxygen Presence: Air leaks in the distillation apparatus can lead to oxidation at high temperatures. | 1. Reduce Distillation Temperature: Use a high-quality vacuum pump to lower the system pressure and thus the boiling point.[5]2. Pre-treat the Crude Material: Perform an extraction or ion-exchange step to remove metal salts before distillation.[2][4]3. Ensure an Inert Atmosphere: Check all joints for leaks. Purge the apparatus with an inert gas like nitrogen or argon before heating. |
| Low Yield After Recrystallization | 1. Product is Too Soluble: The chosen solvent or solvent mixture keeps a significant amount of product dissolved even at low temperatures.2. Premature Crystallization: Product crystallizes in the funnel during hot filtration.3. Excessive Washing: Using too much washing solvent or a solvent that is not cold enough, redissolving the product. | 1. Optimize Solvent System: Add an anti-solvent (a solvent in which the diol is less soluble) to the crystallization mixture to decrease solubility. Perform small-scale trials to find the optimal ratio.2. Maintain High Temperature: Use a heated filter funnel or pre-heat the filtration apparatus to prevent cooling during this step.3. Minimize Wash Volume: Use a minimal amount of ice-cold solvent for washing. Test the filtrate to see if a significant amount of product is being lost. |
| Persistent Pungent Odor in Final Product | 1. Residual Aldehydes: Trapped unreacted starting materials like isobutyraldehyde.[2]2. Degradation Byproducts: Small, volatile organic molecules formed during processing. | 1. Improve Distillation Efficiency: Use a fractional distillation column to better separate the lower-boiling aldehydes from the higher-boiling diol.[9]2. Activated Carbon Treatment: Pass a solution of the purified diol through a bed of activated carbon, which is effective at adsorbing odor-causing organic impurities.[2][10] |
| Co-elution of Impurities During Column Chromatography | 1. Similar Polarity: The impurity and the diol have very similar polarities, resulting in poor separation on silica gel.[5]2. Incorrect Solvent System: The mobile phase is not optimized for separation. | 1. Change Stationary Phase: Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.2. Optimize Mobile Phase: Use a shallower gradient or an isocratic elution with a finely-tuned solvent mixture. Perform thorough TLC analysis with various solvent systems first to identify the best conditions. |
| Product Solidifies in the Distillation Condenser | 1. High Melting Point: The diol's melting point is higher than the temperature of the condenser cooling fluid. (e.g., NPG melts at ~127-130°C, 2,2-diethyl-1,3-propanediol at ~59-61°C).[11]2. Cold Spots: Inefficient heat tracing or insulation. | 1. Use Warm Condenser Fluid: Circulate warm water (above the product's melting point) through the condenser instead of cold tap water.2. Insulate the Apparatus: Wrap the distillation head and condenser with glass wool or aluminum foil to prevent heat loss and maintain the temperature above the melting point. |
Section 3: Standardized Purification Protocols
These protocols provide a validated starting point for laboratory-scale purification.
Protocol 1: Purification by Vacuum Fractional Distillation
Objective: To separate the target diol from volatile impurities with lower boiling points and non-volatile impurities with higher boiling points. This method is ideal when impurities have boiling points within 70°C of the product.[9]
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column placed between the boiling flask and the distillation head. Ensure all glass joints are properly sealed with vacuum grease. Attach the apparatus to a vacuum pump with a cold trap in between.
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Charge the Flask: Add the crude diol and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Evacuate the System: Turn on the vacuum pump and allow the system to reach a stable, low pressure.
-
Heating: Begin heating the flask gently using a heating mantle. Stir the contents to ensure smooth boiling.
-
Collect Fractions:
-
Forerun: Collect the initial distillate, which will contain low-boiling impurities (e.g., residual solvents, aldehydes), until the head temperature stabilizes at the boiling point of your target diol at the recorded pressure.
-
Main Fraction: Change the receiving flask and collect the pure product while the head temperature remains constant.
-
Residue: Stop the distillation before the boiling flask is completely dry to avoid charring of high-boiling residues.
-
-
Shutdown: Remove the heating mantle and allow the system to cool before releasing the vacuum to prevent atmospheric oxygen from rushing into the hot apparatus.
Protocol 2: Purification by Recrystallization
Objective: To purify the solid diol by leveraging differences in solubility between the product and impurities in a chosen solvent system.
Methodology:
-
Solvent Selection: Choose an appropriate solvent or solvent pair. Water, methanol, and ethanol are common starting points.[2] For a mixed-solvent system, the diol should be highly soluble in one solvent ("solvent") and poorly soluble in the other ("anti-solvent").
-
Dissolution: Place the crude diol in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the "solvent" part of a mixed system) until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% by weight). Swirl and then remove the carbon by hot filtration.[2]
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation. A slow cooling rate is crucial for high purity.[5][6]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystal cake with a small volume of ice-cold, pure solvent to rinse away any adhering impurities.[5]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature safely below the melting point.
Section 4: Data & Visualization
Table 1: Physical Properties of Common 2,2-Dialkyl-1,3-Propanediols
| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol) | (CH₃)₂C(CH₂OH)₂ | 104.15 | 127 - 130 | 208 - 210 |
| 2,2-Diethyl-1,3-propanediol | (CH₃CH₂)₂C(CH₂OH)₂ | 132.20 | 59 - 61 | 231 |
| 2-Ethyl-2-methyl-1,3-propanediol | (CH₃)(CH₃CH₂)C(CH₂OH)₂ | 118.17 | 44 - 47 | 221 |
(Data sourced from[11])
Diagrams
Caption: General purification workflow for 2,2-dialkyl-1,3-propanediols.
Caption: Decision tree for troubleshooting low purity in crystallization.
References
- Koyon. (2025, July 29).
- Google Patents. (n.d.).
- BenchChem. (2025).
- Google Patents. (n.d.).
- BenchChem. (2025).
- Jiuan Chemical. (2024, August 1). Understanding the Neopentyl Glycol Production Process.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 2,2-Dimethyl-1,3-propanediol.
- Sigma-Aldrich. (n.d.). 2,2-Dimethyl-1,3-propanediol 99%.
- Wikipedia. (n.d.).
- Chemviron. (n.d.). Why is Activated Carbon Important for Liquid Chemicals?
- Achieve Chem. (2024, September 5).
- University of Rochester, Department of Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.). 2,2-Diethyl-1,3-propanediol 99%.
- Proof 33 Provisions. (2018, August 29).
Sources
- 1. jiuanchemical.com [jiuanchemical.com]
- 2. koyonchem.com [koyonchem.com]
- 3. US4935555A - Purification of neopentyl glycol - Google Patents [patents.google.com]
- 4. US4038329A - Process for purification of neopentyl glycol - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. achievechem.com [achievechem.com]
- 7. chemviron.eu [chemviron.eu]
- 8. Activated carbon - Wikipedia [en.wikipedia.org]
- 9. Purification [chem.rochester.edu]
- 10. proof33.com [proof33.com]
- 11. 2,2-Dimethyl-1,3-propanediol | 126-30-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Optimizing Reaction Conditions for the Esterification of 2,2-Dioctylpropane-1,3-diol
Welcome to the technical support center for the esterification of 2,2-dioctylpropane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging esterification reaction. Drawing from established chemical principles and extensive experience with sterically hindered substrates, this document offers practical troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction to the Chemistry of Hindered Diol Esterification
The esterification of 2,2-dioctylpropane-1,3-diol presents a unique set of challenges primarily due to steric hindrance. The presence of two bulky octyl groups on the central carbon atom shields the hydroxyl groups, making them less accessible to the carboxylic acid. This steric hindrance slows down the reaction rate and can lead to incomplete conversion and the formation of monoesters as the primary product.
The fundamental reaction is a Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] To achieve a high yield of the desired diester, the equilibrium must be shifted towards the products. This is typically accomplished by either using an excess of one reactant or by removing the water byproduct as it is formed.[2][4]
Troubleshooting Guide
This section addresses common issues encountered during the esterification of 2,2-dioctylpropane-1,3-diol in a question-and-answer format.
Issue 1: Low or No Product Formation
-
Question: I am not observing any significant product formation, or the yield is extremely low. What are the likely causes?
-
Answer: Low or no product formation in the esterification of a sterically hindered diol like 2,2-dioctylpropane-1,3-diol can often be attributed to several factors:
-
Insufficient Catalyst Activity or Loading: Ensure your acid catalyst is fresh and active. For sterically demanding reactions, a higher catalyst loading (1-5 mol% of the limiting reagent) may be necessary.[5]
-
Low Reaction Temperature: The activation energy for the esterification of hindered alcohols is high. Ensure your reaction temperature is appropriate for the chosen solvent and reactants, often in the range of 110-160°C.[6]
-
Presence of Water: Any water present at the start of the reaction will inhibit the forward reaction. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
-
Reaction Equilibrium: If you are not actively removing water, the reaction may have simply reached its equilibrium point, which may favor the reactants in the case of hindered substrates.
-
Issue 2: Incomplete Conversion to the Diester (High Monoester Content)
-
Question: My reaction produces a significant amount of the monoester but seems to stall before forming the diester. How can I drive the reaction to completion?
-
Answer: This is a classic challenge with sterically hindered diols. The formation of the first ester is generally faster than the second.[7][8] To promote the formation of the diester, consider the following:
-
Increase the Molar Ratio of the Carboxylic Acid: Using a significant excess of the carboxylic acid (3:1 or higher) can help drive the equilibrium towards the diester.[9]
-
Effective Water Removal: The use of a Dean-Stark apparatus with an azeotropic solvent like toluene or xylene is highly recommended to continuously remove water and pull the reaction towards the diester product.[10][11][12]
-
Increase Reaction Time: Due to steric hindrance, the second esterification step is significantly slower. Extended reaction times (24-48 hours) may be necessary.[6]
-
Increase Catalyst Loading: A higher concentration of the acid catalyst can increase the rate of the second esterification.
-
Issue 3: Product Degradation or Side Product Formation
-
Question: I am observing charring or the formation of unexpected byproducts in my reaction mixture. What could be causing this?
-
Answer: Product degradation is often a result of excessively harsh reaction conditions.
-
Excessive Heat: While high temperatures are needed, prolonged exposure to very high temperatures in the presence of a strong acid can lead to dehydration of the alcohol or other side reactions.
-
Strong Acid Catalysts: Concentrated sulfuric acid, while effective, can also promote side reactions. Consider using a milder, solid-supported acid catalyst like Amberlyst 15 or p-toluenesulfonic acid (p-TsOH) which can be easily filtered out.[7][13]
-
Issue 4: Difficulties in Product Purification
-
Question: I am struggling to separate my diester product from the unreacted starting materials and the monoester. What purification strategies are effective?
-
Answer: The high molecular weight and potentially similar polarities of the mono- and diesters can make purification challenging.
-
Column Chromatography: For laboratory-scale purifications, column chromatography on silica gel is often the most effective method to separate the diester from the monoester and unreacted diol. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically required.[14]
-
Vacuum Distillation: If the ester is thermally stable, high-vacuum distillation can be used to separate components based on their boiling points.[6]
-
Work-up Procedure: A thorough aqueous work-up is crucial. Washing the organic layer with a saturated sodium bicarbonate solution will remove the acid catalyst and any unreacted carboxylic acid. Subsequent washes with brine will help remove residual water.[5]
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in the esterification of 2,2-dioctylpropane-1,3-diol.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the esterification of 2,2-dioctylpropane-1,3-diol?
For laboratory-scale synthesis, p-toluenesulfonic acid (p-TsOH) is an excellent choice as it is effective, crystalline, and easier to handle than concentrated sulfuric acid.[13] For industrial applications or to simplify purification, a solid-supported acid catalyst such as Amberlyst 15 can be used and subsequently removed by simple filtration.[7]
Q2: What is the ideal molar ratio of carboxylic acid to diol?
To favor the formation of the diester, a molar ratio of carboxylic acid to diol of at least 2.5:1 is recommended, with 3:1 being a common starting point for optimization.[9] For the synthesis of the monoester, a 1:1 ratio or a slight excess of the diol should be used.
Q3: What is the recommended reaction temperature?
The reaction temperature will depend on the boiling point of the carboxylic acid and any solvent used. Generally, for long-chain fatty acids, temperatures in the range of 140-170°C are effective.[6] When using a Dean-Stark apparatus with toluene, the reaction will proceed at the boiling point of the toluene-water azeotrope (around 110°C).
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by taking small aliquots from the reaction mixture and analyzing them by:
-
Thin-Layer Chromatography (TLC): This allows for a quick qualitative assessment of the consumption of starting materials and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides quantitative information on the relative amounts of starting materials, monoester, and diester.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the disappearance of the diol's hydroxyl protons and the appearance of new signals corresponding to the ester products.[16][17]
Q5: Can I perform this reaction without a solvent?
Yes, a solvent-free (or "neat") reaction is possible, especially if the carboxylic acid is a liquid at the reaction temperature. This can be advantageous for green chemistry principles and can sometimes lead to faster reaction rates. However, using a solvent like toluene is necessary for azeotropic water removal with a Dean-Stark apparatus.
Experimental Protocols
Protocol 1: Synthesis of 2,2-Dioctylpropane-1,3-diyl Distearate using a Dean-Stark Apparatus
This protocol describes the synthesis of the diester of 2,2-dioctylpropane-1,3-diol with stearic acid, a representative long-chain fatty acid.
Materials:
-
2,2-Dioctylpropane-1,3-diol
-
Stearic Acid
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Dean-Stark trap[12]
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reactor Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Reactant Charging: To the flask, add 2,2-dioctylpropane-1,3-diol (1.0 eq), stearic acid (2.5 eq), and p-TsOH (0.05 eq). Add a sufficient volume of toluene to fill the flask to about half its volume and to fill the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected in the trap (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the pure diester.
Protocol 2: Analytical Monitoring of the Reaction by GC-MS
-
Sample Preparation: Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture. Dilute with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Conditions (Typical):
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a suitable temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) at a rate of 10-20°C/min.
-
MS Detector: Scan in a suitable mass range (e.g., 50-800 m/z).
-
-
Data Analysis: Identify the peaks corresponding to the starting materials, monoester, and diester based on their retention times and mass spectra. Quantify the relative peak areas to determine the reaction conversion.
Data Presentation
Table 1: Recommended Reaction Parameters for Esterification of Hindered Diols
| Parameter | Recommended Range | Rationale & Remarks |
| Diol:Acid Molar Ratio | 1:2.5 to 1:5 (for diester) | An excess of the less sterically hindered reactant (the acid) drives the equilibrium towards the product side.[9] |
| Catalyst Loading (p-TsOH) | 1-5 mol% (relative to diol) | Higher loading may be required to overcome the slow reaction rate due to steric hindrance. |
| Temperature | 110-160°C | Dependent on the solvent and reactants. Higher temperatures increase the reaction rate but may lead to side reactions.[6] |
| Reaction Time | 12-48 hours | Significantly longer reaction times are often necessary to achieve high conversion to the diester due to the slow second esterification step.[6] |
Reaction Mechanism Diagram (Fischer-Speier Esterification)
Caption: The acid-catalyzed mechanism of Fischer-Speier esterification, a reversible reaction.[1][3][18]
References
- Benchchem. (2025).
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Ashenhurst, J. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
-
Landis, C. (2006). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. University of Wisconsin-Madison. Retrieved from [Link]
-
RSC Education. (n.d.). Dean-Stark apparatus | Resource. Retrieved from [Link]
-
Vahteristo, K., Maury, S., Laari, A., et al. (n.d.). Kinetics of neopentyl glycol esterification with different carboxylic acids. Aalto University. Retrieved from [Link]
- Buxton, L. O., & Kapp, R. (1949). Purification of High Molecular Weight Fatty Esters. Journal of the American Chemical Society, 71(11), 3830-3831.
- Overcoming the low reactivity of biobased, secondary diols in polyester synthesis.
- Sahoo, G., et al. (2015). Alcohol Cross-Coupling for the Kinetic Resolution of Diols via Oxidative Esterification. The Journal of Organic Chemistry, 80(3), 1777-1783.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Transesterification/Acylation Reactions Catalyzed by Molecular Catalysts. (2025).
- Benchchem. (2025).
-
Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]
- Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids. (2024). Fine Chemical Technologies, 19(2), 122-132.
- Application of Taguchi Method for Optimization of Polyol Ester Production by Esterification of Neopentyl Glycol with Hexanoic Acid. Oriental Journal of Chemistry, 31(3), 1435-1442.
- Vahteristo, K., et al. (2009). Kinetics of Neopentyl Glycol Esterification With Different Carboxylic Acids. Industrial & Engineering Chemistry Research, 48(13), 6237-6247.
-
ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]
-
HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]
- Benchchem. (2025). Application Notes and Protocols: Acid-Catalyzed Esterification of Stearic Acid with 1,3-Propanediol. Benchchem.
- Mass spectrometric analysis of long-chain esters of diols. J Lipid Res10(6), 703-9 (1969).
- Process for the purification of esters. (1985). U.S.
- Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols. Lipids6(7), 492-501 (1971).
- Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. ACS Omega4(1), 2256-2263 (2019).
- Diesters of alkane diols and 2-hydroxy fatty acids: identification and discrimination of isomers with the aid of NMR spectroscopy. Lipids9(10), 762-6 (1974).
- Process for purifying esters. (1981). U.S.
- An Efficient Catalyst Prepared from Residual Kaolin for the Esterification of Distillate from the Deodorization of Palm Oil.
- Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components. Molecules26(19), 5928 (2021).
- Synthesis of Esters Via Steglich Esterific
- Synthesis of mono and di esters from biologically-produced 1,3-propanediol. (2011). U.S.
- Co-production of 1,3 propanediol and long-chain alkyl esters
- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumar
- NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Adv.12, 11463-11467 (2022).
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
- Diol desymmetrization as an approach to the synthesis of unsymmetrical dienyl diesters. (2007). University of South Wales.
- Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Molecules26(1), 123 (2020).
- Stereocontrolled synthesis of acyclic 1,3-diols via condensation of tungsten-syn-pi-pentadienyl complexes with aldehydes. A new Prins reaction via s-trans-diene cationic intermediates. J Am Chem Soc118(24), 5664-5673 (1996).
- Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates. Beilstein J Org Chem13, 566-571 (2017).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids | Chicheva | Fine Chemical Technologies [finechem-mirea.ru]
- 7. cris.vtt.fi [cris.vtt.fi]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 11. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 12. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diesters of alkane diols and 2-hydroxy fatty acids: identification and discrimination of isomers with the aid of NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components [mdpi.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
preventing side reactions in the synthesis of 2,2-Dioctylpropane-1,3-diol
Introduction
Welcome to the technical support guide for the synthesis of 2,2-Dioctylpropane-1,3-diol. This molecule, a sterically hindered neopentyl glycol analogue, is of significant interest in materials science and specialty chemicals for its potential to impart enhanced thermal stability, hydrolysis resistance, and hydrophobicity to polymers such as polyesters and polyurethanes.[1]
The synthesis, while conceptually straightforward, presents several challenges, primarily concerning the prevention of side reactions that can significantly lower yield and complicate purification. This guide provides in-depth, field-proven insights into troubleshooting common issues encountered during the synthesis, structured in a practical question-and-answer format for researchers, scientists, and drug development professionals.
Primary Synthetic Pathway: An Overview
The most common and reliable laboratory-scale synthesis of 2,2-Dioctylpropane-1,3-diol proceeds via a two-step sequence:
-
Malonic Ester Synthesis: A base-mediated dialkylation of diethyl malonate with a suitable 1-octyl halide.
-
Reduction: The reduction of the resulting sterically hindered diester, diethyl 2,2-dioctylmalonate, to the target diol using a powerful hydride reducing agent.
This pathway is illustrated below.
Caption: General workflow for the synthesis of 2,2-Dioctylpropane-1,3-diol.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses specific issues that may arise during the synthesis.
Part 1: Dialkylation of Diethyl Malonate
This step is critical for establishing the quaternary carbon center. The primary goal is to achieve complete and clean dialkylation without competing side reactions.
Q1: My reaction yields a significant amount of the mono-octyl diethyl malonate intermediate. How can I improve the yield of the desired dialkylated product?
A1: The formation of the mono-alkylated product is the most common side product and arises from incomplete reaction.[2] The mono-alkylated malonate still possesses one acidic α-hydrogen, which can be deprotonated to form a new enolate that reacts with a second equivalent of the alkyl halide.[2] To drive the reaction to completion, consider the following:
-
Stoichiometry: Ensure the use of at least two full equivalents of the alkylating agent (1-bromooctane) and the base (sodium ethoxide). A slight excess (2.1 to 2.2 equivalents) of both can help force the second alkylation.
-
Order of Addition: The preferred method is the slow, dropwise addition of the alkyl halide to the pre-formed enolate of diethyl malonate.[2] This maintains a low concentration of the alkylating agent, favoring reaction with the more acidic starting malonate enolate before the mono-alkylated product's enolate.
-
Reaction Time and Temperature: After the addition of the alkyl halide, ensure the reaction is heated to reflux for a sufficient period. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the mono-alkylated intermediate spot is no longer visible.
Q2: I'm observing a low overall yield and have isolated an alkene that appears to be derived from my alkyl halide. What is the cause?
A2: This indicates a competing E2 elimination reaction. The alkoxide base (ethoxide) can act as a nucleophile (for the desired S_N2 reaction) or as a base to abstract a proton from the alkyl halide, leading to an alkene.[2] While primary alkyl halides like 1-bromooctane are less prone to elimination than secondary or tertiary halides, it can still occur, especially under harsh conditions.[3]
-
Temperature Control: Avoid excessively high temperatures. While reflux is necessary, localized overheating can promote elimination. Ensure uniform heating with a suitable heating mantle and good stirring.
-
Base Selection: Sodium ethoxide is the appropriate base for this reaction. Using a bulkier base like potassium tert-butoxide would drastically increase the amount of elimination and should be avoided.
Q3: During workup, I'm isolating a significant amount of octyl- and dioctyl-malonic acid instead of the ester. What happened?
A3: This is due to the hydrolysis of the ester functional groups. This can happen if there is water contamination in your reaction mixture or, more commonly, during a basic workup (e.g., washing with aqueous sodium bicarbonate) if contact time is too long or the solution is too concentrated.[2]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. The reaction of sodium metal with ethanol to produce sodium ethoxide should be performed carefully to exclude atmospheric moisture.
-
Careful Workup: When neutralizing any remaining base or performing extractions, use dilute aqueous solutions and minimize the contact time between the organic and aqueous basic layers.
Q4: Why is it critical to use sodium ethoxide (NaOEt) as the base when using diethyl malonate?
A4: This is to prevent transesterification. If a different alkoxide base were used (e.g., sodium methoxide), it could react with the ethyl ester groups of the diethyl malonate, resulting in a mixture of methyl and ethyl esters.[2] Using the ethoxide ion from NaOEt ensures that even if a transesterification reaction occurs, the starting ester is simply regenerated, leading to no net change.
| Issue | Primary Cause | Troubleshooting & Prevention | Reference(s) |
| Incomplete Dialkylation | Insufficient reagents or reaction time. | Use 2.1-2.2 eq. of base and alkyl halide; ensure complete enolate formation before slow addition of halide; monitor reaction to completion via TLC/GC. | [2] |
| Alkene Formation | E2 Elimination of alkyl halide. | Use primary alkyl halides (1-bromooctane); avoid excessive temperatures; use NaOEt, not a bulkier base. | [2][3] |
| Ester Hydrolysis | Water contamination. | Use anhydrous solvents and reagents; perform workup efficiently with dilute aqueous solutions. | [2] |
| Transesterification | Mismatched alkoxide base and ester. | Always match the alkoxide to the ester's alcohol component (NaOEt for diethyl esters). | [2] |
Part 2: Reduction of Diethyl 2,2-dioctylmalonate
The second step involves the reduction of a sterically hindered diester. The choice of reagent and careful execution of the reaction and workup are paramount for success.
Q1: My reduction with Lithium Aluminum Hydride (LiAlH₄) is incomplete, and I'm isolating hydroxy-ester or aldehyde intermediates. How do I ensure full conversion?
A1: Incomplete reduction is typically due to insufficient reducing agent or deactivation of the reagent. The reduction of an ester to an alcohol requires two hydride additions.[4]
-
Reagent Stoichiometry: Each ester group requires two hydride equivalents for full reduction. Therefore, the diester requires a minimum of four hydride equivalents. LiAlH₄ provides four hydrides, so a 1:1 molar ratio of LiAlH₄ to the diester is theoretically sufficient. However, in practice, a significant excess of LiAlH₄ (e.g., 1.5 to 2.0 molar equivalents) is recommended to account for any reagent deactivation by trace moisture and to ensure the reaction goes to completion.
-
Solvent Purity: LiAlH₄ reacts violently with protic solvents, including water and alcohols.[5] The reaction must be carried out in an anhydrous, non-protic ether solvent like Tetrahydrofuran (THF) or Diethyl Ether. Ensure the solvent is rigorously dried before use.
-
Reaction Temperature & Time: The initial addition of the diester to the LiAlH₄ slurry should be done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. Afterward, the reaction mixture should be allowed to warm to room temperature and then gently refluxed to overcome the steric hindrance of the quaternary center and drive the reduction to completion.
Q2: The workup procedure for the LiAlH₄ reaction is hazardous and gives me a gelatinous precipitate that is difficult to filter. What is the best practice?
A2: The workup of LiAlH₄ reactions is notoriously challenging but can be managed effectively using a standard procedure known as the Fieser workup. This method is designed to produce a granular, easily filterable precipitate of lithium and aluminum salts.
For a reaction using 'X' grams of LiAlH₄ in a solvent like THF:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and cautiously add 'X' mL of water.
-
Slowly add 'X' mL of 15% (w/v) aqueous sodium hydroxide (NaOH).
-
Slowly add '3X' mL of water.
-
Remove the ice bath and stir the mixture vigorously for 15-30 minutes. The precipitate should become white and granular.
-
Filter the solid salts and wash them thoroughly with the ether solvent. The desired diol will be in the combined organic filtrate.
Q3: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄ for this reduction?
A3: No. Sodium borohydride is a much milder reducing agent than LiAlH₄ and is generally not powerful enough to reduce esters or carboxylic acids.[5] It is typically used for the selective reduction of aldehydes and ketones. For the reduction of the sterically hindered diethyl 2,2-dioctylmalonate, the high reactivity of LiAlH₄ is required.[6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 6. adichemistry.com [adichemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting viscosity issues in lubricants with 2,2-Dioctylpropane-1,3-diol
A Specialist Guide for Formulations Containing 2,2-Dioctylpropane-1,3-diol
Welcome to the technical support center for lubricant formulations incorporating 2,2-Dioctylpropane-1,3-diol. This guide is designed for researchers, chemists, and formulation scientists. It provides in-depth, question-and-answer-based troubleshooting for common and complex viscosity-related issues encountered during lubricant development and application.
Section 1: Detailed Troubleshooting Guides
This section addresses specific viscosity problems with detailed explanations of underlying causes, step-by-step diagnostic protocols, and potential solutions.
Issue 1: My lubricant's viscosity is significantly lower than the target specification after adding 2,2-Dioctylpropane-1,3-diol.
A1: Potential Causes & Solutions
A lower-than-expected viscosity, or thinning, can stem from several factors when incorporating a diol like 2,2-Dioctylpropane-1,3-diol. While diols themselves contribute to the viscosity profile, their interaction with the complete formulation is critical.
-
Causality 1: Incompatibility with Viscosity Index (VI) Improvers: The polarity of 2,2-Dioctylpropane-1,3-diol may interfere with the solubility and function of certain polymeric VI improvers.[1][2][3] Viscosity modifiers are high-molecular-weight polymers that function by expanding at high temperatures to counteract the natural thinning of the base oil.[3][4] If the diol disrupts the polymer's solubility, the polymer coils may not expand as designed, leading to a loss of thickening efficiency.[2][3]
-
Troubleshooting Protocol:
-
Compatibility Test: Prepare a small-scale blend of only the base oil, the VI improver, and 2,2-Dioctylpropane-1,3-diol at the target concentrations.
-
Observation: Let the mixture stand for 24 hours at both ambient and elevated temperatures (e.g., 60°C). Look for any signs of haze, separation, or precipitation.
-
Viscosity Measurement: Measure the kinematic viscosity of the test blend at 40°C and 100°C and compare it to a control sample without the diol. A significant drop in viscosity or change in the Viscosity Index points to an incompatibility issue.
-
-
Solution: Consider screening alternative VI improvers with different chemistries, such as polymethacrylates (PMA) or olefin copolymers (OCP), to find one that is compatible with the polarity of your diol-containing formulation.[4]
-
-
Causality 2: Dilution Effect & Base Oil Selection: The addition of any component will volumetrically affect the final viscosity. If 2,2-Dioctylpropane-1,3-diol is replacing a more viscous component or is being added to a very low-viscosity base oil, it may simply be acting as a diluent.
-
Solution: This is a formulation balance issue. You may need to start with a higher viscosity base oil or a blend of base oils to achieve the target grade. It is crucial to select a base oil that provides an adequate lubricating film and is not so high in viscosity that it causes excessive friction.[5]
-
-
Causality 3: Contamination: Accidental contamination with a low-viscosity fluid, such as a solvent or a lower-grade lubricant, can cause significant thinning.[6][7][8]
-
Troubleshooting Protocol:
-
Review Handling Procedures: Trace all handling and mixing steps to identify potential sources of cross-contamination.
-
Component Analysis: If available, use analytical techniques like Gas Chromatography (GC) to analyze a sample of the final lubricant for unexpected volatile components.
-
Routine Sampling: Implement routine sampling and lab testing of lubricants to monitor for contaminants.[7]
-
-
Issue 2: The viscosity of my lubricant increases excessively or gels after adding 2,2-Dioctylpropane-1,3-diol, especially at low temperatures.
A2: Potential Causes & Solutions
An unanticipated increase in viscosity, or thickening, is a critical issue that can lead to lubricant starvation and equipment damage.[9]
-
Causality 1: Poor Low-Temperature Properties (High Pour Point): 2,2-Dioctylpropane-1,3-diol, like other neopentyl glycols, can form esters that exhibit excellent low-temperature properties.[10] However, its own crystallization behavior or its interaction with other components (like certain additives or waxes in Group I base oils) could lead to a high pour point, causing the lubricant to thicken or solidify in cold conditions.
-
Troubleshooting Protocol:
-
Pour Point Test (ASTM D97): Measure the pour point of your final formulation.
-
Differential Scanning Calorimetry (DSC): Use DSC to analyze the formulation for any crystallization or phase transition events at low temperatures. Compare the thermogram to that of the base oil and the diol individually.
-
-
Solution:
-
Add Pour Point Depressants (PPDs): These additives are specifically designed to inhibit the formation of wax crystals in the lubricant, thereby lowering the pour point.[8]
-
Base Oil Selection: Consider using a base oil with better low-temperature properties, such as a Group III or PAO synthetic base oil, which has a naturally lower wax content.[11]
-
Co-solvent/Co-basestock: Introducing a compatible synthetic ester with a very low pour point can help depress the pour point of the entire formulation.
-
-
-
Causality 2: Oxidative Thickening: While neopentyl structures are known for their excellent thermal and oxidative stability, the overall formulation may be prone to oxidation under stress.[12][13] Oxidation leads to the formation of high-molecular-weight polymers, causing a significant increase in viscosity.[11]
-
Troubleshooting Protocol:
-
Oxidation Stability Test (e.g., Rotating Pressure Vessel Oxidation Test - RPVOT, ASTM D2272): Subject your lubricant to an accelerated oxidation test to determine its stability. An oil with poor stability will show a rapid pressure drop and a significant viscosity increase post-test.
-
Acid Number (AN) Test: Measure the Acid Number (or Total Acid Number, TAN) of your lubricant before and after thermal stress. An increase in AN is a strong indicator of oxidative degradation.
-
-
Solution: The antioxidant package in your formulation needs to be optimized. This may involve increasing the concentration of existing antioxidants or introducing a synergistic blend of aminic and phenolic antioxidants to protect the entire formulation.
-
-
Causality 3: Unwanted Chemical Reactions: The hydroxyl (-OH) groups on the diol are reactive and could potentially interact with other additives, especially under high temperatures. For example, they could react with certain anti-wear additives or acidic contaminants to form larger, more viscous molecules.
-
Solution: This requires a systematic review of your additive package. Consult the technical data sheets for all additives to check for potential incompatibilities with diols. Consider running smaller-scale stability tests, omitting one additive at a time, to isolate the problematic component.
-
Issue 3: My lubricant shows poor shear stability, with a permanent loss of viscosity after use.
A3: Potential Causes & Solutions
Shear stability is the lubricant's ability to resist changes in viscosity due to the mechanical stress of operation. A permanent viscosity loss indicates that the VI improver polymers are being physically torn apart.[3]
-
Causality 1: VI Improver Selection: The primary cause of permanent shear loss is the mechanical degradation of the VI improver.[3] High molecular weight polymers are more effective at thickening but are also more susceptible to being broken down by high shear forces.[14] The presence of 2,2-Dioctylpropane-1,3-diol might exacerbate this if it causes the polymer to be in a less stable state within the base oil.
-
Troubleshooting Protocol:
-
Shear Stability Testing (e.g., Kurt Orbahn Test - ASTM D6278, or Sonic Shear - ASTM D2603): Perform a shear stability test on the full formulation. The result is typically reported as the percentage of viscosity loss.
-
-
Solution:
-
Select a More Shear-Stable VI Improver: Switch to a VI improver with a lower molecular weight or a different polymer architecture (e.g., a star polymer) known for better shear stability.[14]
-
Increase VI Improver Treat Rate: Using a higher concentration of a lower molecular weight VI improver can sometimes achieve the same viscosity target with improved shear stability.
-
Formulation Rebalance: Increase the viscosity of the base oil so that less VI improver is needed to meet the target viscosity, reducing the potential for shear loss.
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing viscosity issues in your lubricant formulation.
Sources
- 1. functionalproducts.com [functionalproducts.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. m.youtube.com [m.youtube.com]
- 5. lelubricants.com [lelubricants.com]
- 6. Trouble-Shooting Viscosity Excursions [machinerylubrication.com]
- 7. Troubleshooting Common Industrial Lubrication Problems and Solutions - Valvoline™ Global Europe - EN [valvolineglobal.com]
- 8. A Guide to Understanding Viscosity in Lubricating Oils - Trent Oil Lubricants [trentoil.co.uk]
- 9. Lubricant Viscosity Q&A | Isel [iselinc.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. One moment, please... [crown.co.za]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. EP2663622A1 - Lubricant and functional fluid compositions containing viscosity index improver - Google Patents [patents.google.com]
Technical Support Center: Analytical Methods for 2,2-Dioctylpropane-1,3-diol
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for the analysis of 2,2-Dioctylpropane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and validated protocols for the accurate detection and quantification of this compound. Given its structure—a long, branched aliphatic diol—its analysis presents unique challenges that this guide aims to address directly.
Overview: The Analytical Challenge of 2,2-Dioctylpropane-1,3-diol
2,2-Dioctylpropane-1,3-diol (DOPD) is a large, non-polar molecule with two polar hydroxyl (-OH) groups. This combination of properties makes it challenging for standard chromatographic techniques.
-
Gas Chromatography (GC): Direct analysis is problematic due to its high boiling point and the active hydroxyl groups. The -OH groups can interact with active sites (exposed silanols) in the GC system, leading to poor peak shape (tailing) and low sensitivity.[1] Chemical derivatization is therefore essential to block the hydroxyl groups, reduce polarity, and increase volatility.[2]
-
Liquid Chromatography (LC): While derivatization is not strictly necessary, the lack of a strong chromophore makes UV detection challenging. Therefore, mass spectrometry (MS) detection is preferred. However, electrospray ionization (ESI) can be inefficient for such a non-polar molecule, and matrix effects can significantly impact quantification in complex samples.[3][4]
This guide provides refined methods for both GC-MS and LC-MS, focusing on overcoming these inherent challenges.
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for DOPD analysis, provided that a derivatization step is employed to improve its volatility and chromatographic behavior.[5]
GC-MS Troubleshooting and FAQs
This section addresses common issues encountered during the GC-MS analysis of derivatized DOPD.
Question: Why are my peaks for derivatized DOPD tailing or showing poor symmetry?
Answer: Peak tailing is a frequent issue when analyzing polar compounds like diols, even after derivatization.[1][6] It is primarily caused by secondary interactions between any remaining active hydroxyl groups and active sites within the GC system.
Causality & Solution Workflow:
-
Incomplete Derivatization: The primary suspect is an incomplete reaction. The silylation reaction, typically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), must go to completion.[2]
-
Cause: Insufficient reagent, presence of moisture, incorrect reaction temperature or time. Moisture can decompose the silylating reagent and the formed derivatives.
-
Solution:
-
Ensure your sample extract is completely dry. Use a drying agent like anhydrous sodium sulfate or perform a solvent exchange to an anhydrous solvent.
-
Use a molar excess of the derivatization reagent (e.g., BSTFA with 1% TMCS).[2]
-
Optimize reaction conditions. For a large molecule like DOPD, heating at 70-80°C for at least 60 minutes is a good starting point.[2]
-
-
-
Active Sites in the GC System: If derivatization is complete, the problem likely lies within the instrument.[1]
-
Cause: Exposed silanol groups (Si-OH) on the inlet liner, column, or even metal surfaces can interact with the analyte.[1] Contamination from previous injections can also create active sites.[7]
-
Solution:
-
Use a Deactivated Inlet Liner: Always use a high-quality, deactivated (silanized) inlet liner. Consider a liner with glass wool to trap non-volatile residues, but ensure the wool is also deactivated.
-
Column Conditioning: Properly condition your new column according to the manufacturer's instructions to ensure a uniform, inert surface.
-
Inlet and Column Maintenance: If the system has been in use, perform maintenance. Trim the first 15-30 cm from the inlet side of the column to remove accumulated non-volatile residues.[7] Clean the injector port as per the instrument manual.[8]
-
-
dot
Caption: Troubleshooting workflow for GC peak tailing.
Question: My sensitivity is low, or I have no peak at all. What should I check?
Answer: Low or no signal can be attributed to several factors, from sample loss during preparation to incorrect instrument settings.[6][9]
| Potential Cause | Recommended Action & Explanation |
| Sample Loss | Verify Sample Prep: Ensure the analyte is not lost during extraction or solvent evaporation steps. DOPD is lipophilic, so ensure your extraction solvent is appropriate (e.g., hexane, ethyl acetate). |
| Injector Issue | Check Temperatures: The injector temperature must be high enough to volatilize the derivatized DOPD (a high molecular weight compound) but not so high as to cause thermal degradation. Start around 280-300°C.[5] |
| Derivatization Failure | Confirm Reaction: As discussed above, incomplete derivatization will lead to a non-volatile compound that will not elute from the column. Run a known standard to confirm the derivatization and analysis method is working. |
| Column Bleed / Contamination | Bake Out Column: High column bleed can obscure the analyte peak. Bake out the column at its maximum isothermal temperature (or as recommended by the manufacturer). If bleed remains high, the column may need replacement.[8] |
| Detector Malfunction | Check Detector: For MS, ensure the ion source is clean and the detector is tuned. For FID, ensure gases (H2, Air) are at the correct flow rates and the flame is lit.[9] |
Detailed Protocol: GC-MS Analysis of DOPD via Silylation
This protocol is a self-validating system, incorporating a quality control (QC) check. It is based on established methods for similar diols.[2][10]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Rationale: SPE is used to remove interfering matrix components.[11][12] A diol-bonded silica phase can be effective for trapping polar compounds from non-polar matrices.[13]
-
Steps:
-
Condition a Diol SPE cartridge (e.g., 500 mg) with 5 mL of hexane.
-
Dissolve the sample in a minimal amount of a non-polar solvent (e.g., 1 mL hexane).
-
Load the sample onto the SPE cartridge.
-
Wash with 5 mL of hexane to elute non-polar interferences.
-
Elute the DOPD with 5 mL of a more polar solvent, such as ethyl acetate or dichloromethane.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of anhydrous pyridine or acetonitrile for derivatization.
-
-
-
Derivatization (Silylation):
-
Rationale: Silylation replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[14]
-
Steps:
-
To the 100 µL reconstituted sample, add 100 µL of BSTFA with 1% TMCS.[2]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 75°C for 60 minutes.
-
Cool to room temperature. The sample is ready for injection.
-
-
-
GC-MS Instrumentation and Conditions:
-
Rationale: A non-polar column is chosen to separate compounds based on boiling points. The temperature program is designed to elute the high-boiling derivatized DOPD.
-
Parameters:
Parameter Value Rationale GC Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm) Low-bleed, inert, non-polar phase suitable for MS.[5][15] Injector Splitless, 280 °C Maximizes analyte transfer to the column. Carrier Gas Helium, 1.0 mL/min constant flow Inert and provides good efficiency. Oven Program 100°C (hold 2 min), ramp to 320°C at 15°C/min, hold 10 min Gradual ramp to separate analytes, high final temp to elute DOPD. MS Source Electron Ionization (EI), 70 eV, 230°C Standard ionization for creating reproducible fragmentation patterns. MS Quad 150°C Standard temperature to prevent condensation. | Scan Range | m/z 50-650 | Covers the expected mass range of fragments. |
-
-
Quality Control (Self-Validation):
-
Analyze a derivatized standard of DOPD to confirm retention time and mass spectrum.
-
Prepare a matrix blank (a sample of the same matrix without DOPD) and process it through the entire procedure to check for interferences.
-
Prepare a matrix spike (a matrix blank spiked with a known amount of DOPD) to assess recovery and matrix effects.
-
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a viable alternative, especially for samples in complex biological matrices where minimal sample preparation is desired.
LC-MS Troubleshooting and FAQs
Question: I am seeing significant signal suppression or enhancement (matrix effects). How can I mitigate this?
Answer: Matrix effects are a major challenge in LC-ESI-MS, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate quantification.[3][4][16]
Causality & Solution Workflow:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds before analysis.
-
Cause: Highly abundant matrix components (lipids, salts, polymers) co-elute with the analyte and compete for ionization in the ESI source.[3]
-
Solution: Employ a more rigorous sample preparation method. Use SPE as described in the GC section or a liquid-liquid extraction (LLE) protocol. For biological fluids, protein precipitation followed by SPE is often effective.
-
-
Optimize Chromatography: Separate the analyte from the bulk of the matrix components chromatographically.
-
Cause: Insufficient chromatographic resolution.
-
Solution: Modify the LC gradient. A longer, shallower gradient can improve separation. Test alternative column chemistries (e.g., C18 vs. Phenyl-Hexyl) to alter selectivity.
-
-
Use an Internal Standard: A suitable internal standard (IS) can compensate for signal variability.
-
Cause: Unavoidable variations in ionization efficiency.
-
Solution: The ideal IS is a stable isotope-labeled version of the analyte (e.g., DOPD-d4). If unavailable, a close structural analog that is not present in the samples can be used. The IS must be added at the very beginning of the sample preparation process to account for both extraction efficiency and ionization effects.
-
dot
Caption: General sample preparation workflow for LC-MS analysis.
Question: My sensitivity is poor due to inefficient ionization of DOPD. How can I improve it?
Answer: DOPD lacks easily ionizable functional groups. Optimizing the mobile phase and MS source conditions is key. Derivatization can also be employed in LC-MS to enhance ionization.[17]
| Strategy | Action & Explanation |
| Optimize Mobile Phase | Add Modifiers: Work in positive ion mode. The addition of an ammonium salt (e.g., 5-10 mM ammonium formate or acetate) to the mobile phase can promote the formation of ammonium adducts ([M+NH4]+), which are often more stable and abundant than protonated molecules ([M+H]+) for compounds like diols. |
| Optimize MS Source | Adjust Parameters: Systematically optimize ESI source parameters, including capillary voltage, gas temperatures (nebulizing and drying), and gas flow rates to maximize the signal for an infused DOPD standard. |
| Consider APcI | Alternative Ionization: Atmospheric Pressure Chemical Ionization (APCI) can be more efficient for less polar compounds and may provide better sensitivity for DOPD than ESI. |
| Pre- or Post-Column Derivatization | Enhance Ionization: Reacting the diol with a reagent that introduces a permanently charged or easily ionizable group can dramatically increase sensitivity. For example, derivatization with reagents containing a pyridine or quaternary amine moiety can be effective. Boronic acids can also be used to form cyclic esters that ionize well.[17][18] |
Detailed Protocol: LC-MS/MS Analysis of DOPD
This protocol uses a standard reversed-phase method with MS/MS detection for high selectivity and sensitivity.
-
Sample Preparation:
-
Follow the SPE or LLE procedure outlined previously.
-
After evaporation, reconstitute the sample in 200 µL of 90:10 Methanol:Water.
-
-
LC Instrumentation and Conditions:
-
Rationale: A C18 column provides good retention for the lipophilic DOPD molecule. The gradient is designed to elute it from the column with good peak shape.
-
Parameters:
Parameter Value LC Column C18, 2.1 x 100 mm, 1.8 µm Mobile Phase A Water + 5 mM Ammonium Formate + 0.1% Formic Acid Mobile Phase B Acetonitrile:Methanol (50:50) + 5 mM Ammonium Formate Gradient Start at 70% B, ramp to 100% B over 8 min, hold 3 min Flow Rate 0.3 mL/min Column Temp 40 °C | Injection Vol. | 5 µL |
-
-
MS/MS Instrumentation and Conditions:
-
Rationale: Multiple Reaction Monitoring (MRM) is used to provide specificity and reduce chemical noise, enhancing the signal-to-noise ratio.
-
Parameters:
Parameter Value Ionization Mode ESI Positive Key Ion Ammonium Adduct: [[M+NH4]+] MRM Transitions To be determined by infusing a pure standard. A likely transition would be the precursor ion to a fragment resulting from the loss of water and/or an octyl chain. Source Temp. 150 °C | Desolvation Temp. | 400 °C |
-
-
Method Validation:
-
The performance of the analytical method must be validated to ensure it is fit for purpose.[19][20][21] Key parameters include:
Validation Parameter Description Specificity The ability to detect the analyte unambiguously in the presence of other matrix components.[20] Linearity & Range The concentration range over which the method gives a response directly proportional to the concentration. Accuracy Closeness of the measured value to the true value, assessed via spike-recovery studies.[20] Precision The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability and intermediate precision).[19] Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified. Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. |
-
References
- Application Note: Analysis of 2,2-dibutylpropane-1,3-diol by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
- Comparative Guide to the Structural Confirmation of 2,2-Dibutylpropane-1,3-diol. Benchchem.
- Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Diols. Benchchem.
-
A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. PubMed Central. [Link]
- TROUBLESHOOTING GUIDE. Restek.
- DIO - Diol - Solid Phase Extraction. UCT.
- cis-diol derivatization.
- Application Notes and Protocols for the Analytical Characterization of 2,2-Dibutylpropane-1,3-diol. Benchchem.
- Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS.
- Spectroscopic and Synthetic Profile of 2,2-Dibutylpropane-1,3-diol: A Technical Guide. Benchchem.
-
Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC-MS/MS. PubMed. [Link]
- Solid Phase Extraction Technique – Trends, Opportunities and Applic
-
Derivatization. Chemistry LibreTexts. [Link]
- GC Troubleshooting Guide. GL Sciences.
-
Validation of Analytical Methods. Solubility of Things. [Link]
-
Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. [Link]
-
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC - NIH. [Link]
-
Evaluation of solid phase extraction for downstream separation of propane-1,3-diol and butan-1-ol from fermentation broth. ResearchGate. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
-
Gas Chromatography GC Troubleshooting Guide. SCION Instruments. [Link]
-
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
-
Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. ResearchGate. [Link]
-
GC Column Troubleshooting Guide. Phenomenex. [Link]
-
A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. MDPI. [Link]
- VALID
-
Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. PubMed. [Link]
-
Validation of Analytical Methods. ResearchGate. [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
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- 6. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
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- 10. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
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Technical Support Center: Overcoming Solubility Challenges of 2,2-Dioctylpropane-1,3-diol
Introduction
Welcome to the technical support center for 2,2-dioctylpropane-1,3-diol. This resource is designed for researchers, scientists, and drug development professionals who are navigating the formulation challenges associated with this unique long-chain diol. The structure of 2,2-dioctylpropane-1,3-diol, featuring a stable neopentyl-like core with two long alkyl chains and two primary hydroxyl groups, presents a distinct set of solubility characteristics that can be both advantageous and challenging.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these hurdles in your experiments.
Predicted Physicochemical Properties of 2,2-Dioctylpropane-1,3-diol
Understanding the molecular structure is key to predicting its behavior in different solvent systems. The principle of "like dissolves like" is a fundamental concept in determining solubility.[3]
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₉H₄₀O₂ | Based on chemical structure. |
| Molecular Weight | 300.52 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a waxy solid or viscous liquid at room temperature | The long octyl chains will increase the melting point compared to shorter-chain analogs like 2,2-dibutylpropane-1,3-diol (m.p. 41-43 °C).[4] |
| Water Solubility | Very low to insoluble | The two long, non-polar octyl chains will dominate the molecule's character, significantly reducing its ability to form hydrogen bonds with water, a polar solvent.[5] |
| Solubility in Organic Solvents | Good solubility is expected in non-polar and some polar aprotic solvents. | The long alkyl chains suggest good solubility in non-polar solvents. The hydroxyl groups may allow for some solubility in moderately polar aprotic solvents that can act as hydrogen bond acceptors. |
| Thermal & Chemical Stability | High | The neopentyl-like core, with a central quaternary carbon, imparts significant thermal and chemical stability.[1][2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having difficulty dissolving 2,2-dioctylpropane-1,3-diol in my aqueous formulation. What are my options?
A1: Due to its long octyl chains, 2,2-dioctylpropane-1,3-diol is expected to have very low aqueous solubility. Here are several strategies to address this, ranging from simple to more complex:
-
Co-solvents: The use of co-solvents is a highly effective and common technique to increase the solubility of nonpolar drugs in aqueous solutions.[6][7] Water-miscible organic solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) can reduce the polarity of the solvent system, thereby enhancing the solubility of nonpolar compounds.[7]
-
Expert Insight: Start with a low percentage of the co-solvent and incrementally increase it while monitoring for precipitation. The goal is to find the lowest concentration of co-solvent that maintains the desired concentration of your diol.
-
-
Surfactants: Surfactants can form micelles in aqueous solutions, creating a non-polar microenvironment that can encapsulate poorly soluble molecules.[7] Commonly used pharmaceutical-grade surfactants include polysorbates (e.g., Tween® 80) and poloxamers.
-
Expert Insight: The choice of surfactant and its concentration (above the critical micelle concentration) is crucial. Be mindful that excessive surfactant concentrations can sometimes lead to toxicity.[7]
-
-
pH Adjustment: While 2,2-dioctylpropane-1,3-diol itself does not have ionizable groups, pH adjustment of the formulation can be relevant if other components in your formulation are pH-sensitive and their ionization state affects the overall solubilization capacity of the system.[6]
Q2: Which organic solvents are likely to be most effective for solubilizing 2,2-dioctylpropane-1,3-diol?
A2: Based on its structure, the following solvent classes are predicted to be effective:
-
Non-Polar Solvents: Solvents like hexane, toluene, and other hydrocarbons should readily dissolve 2,2-dioctylpropane-1,3-diol due to the principle of "like dissolves like," where the long octyl chains will have strong van der Waals interactions with the solvent.
-
Polar Aprotic Solvents: Solvents such as acetone, dimethylformamide (DMF), and tetrahydrofuran (THF) may also be effective. While they possess a dipole moment, they can act as hydrogen bond acceptors for the diol's hydroxyl groups.
-
Polar Protic Solvents: Short-chain alcohols like methanol and ethanol are predicted to have good solubility for this compound due to their ability to engage in hydrogen bonding with the hydroxyl groups of the diol.[3]
Q3: My application requires a solid dosage form. How can I formulate 2,2-dioctylpropane-1,3-diol?
A3: For solid dosage forms, you can explore techniques that enhance the dissolution of poorly soluble compounds:
-
Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier matrix at the molecular level.[8] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[8] The goal is to create an amorphous form of the compound, which typically has a higher dissolution rate than the crystalline form.
-
Liquisolid Compacts: This technique involves converting a liquid formulation (the compound dissolved in a non-volatile solvent) into a dry, free-flowing, and compressible powder by blending with suitable carrier and coating materials.[8][9] This method can enhance the wettability and surface area of the compound, leading to improved dissolution.[9]
-
Micronization: Reducing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.[6][9] However, micronization does not increase the equilibrium solubility.[6]
Q4: Are there any potential applications for 2,2-dioctylpropane-1,3-diol in drug development?
A4: While direct applications are not yet widely documented, its structural features suggest several promising areas for research:
-
Scaffold for Novel Therapeutics: The stable and sterically hindered neopentyl-like core can be a desirable feature in drug design to improve metabolic stability.[1]
-
Prodrugs: The two primary hydroxyl groups can be esterified to create prodrugs with modified solubility and pharmacokinetic profiles.[2]
-
Penetration Enhancer: Long-chain aliphatic diols are known to be effective skin penetration enhancers in topical and transdermal formulations.[5]
-
Component in Drug Delivery Systems: Its lipophilic nature could make it a useful component in lipid-based drug delivery systems like solid lipid nanoparticles (SLNs) or self-emulsifying drug delivery systems (SEDDS).[10]
Experimental Protocols
Generalized Protocol for Determining the Solubility of 2,2-Dioctylpropane-1,3-diol
This protocol provides a robust method for experimentally determining the solubility of 2,2-dioctylpropane-1,3-diol in a chosen solvent.
Materials:
-
2,2-Dioctylpropane-1,3-diol
-
Selected solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Shaker or magnetic stirrer
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2,2-dioctylpropane-1,3-diol to a known volume of the selected solvent in a vial.
-
Seal the vial and place it on a shaker or stirrer at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of your analytical method.
-
Analyze the diluted solution using a validated HPLC method (or other appropriate technique) to determine the concentration of 2,2-dioctylpropane-1,3-diol.
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Self-Validation:
-
Ensure that the system has reached equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer increases.
-
Run replicates to ensure the reproducibility of your results.
Visualizations
Caption: Troubleshooting workflow for solubility challenges.
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Validation & Comparative
A Comparative Guide to 2,2-Dioctylpropane-1,3-diol and Other Neopentyl Glycols for High-Performance Applications
In the pursuit of advanced materials with superior stability and performance, the molecular architecture of chemical building blocks is of paramount importance. Among these, neopentyl glycols, a class of 2,2-disubstituted-1,3-propanediols, have carved out a significant niche in the formulation of high-performance polymers and synthetic lubricants.[1] This guide provides an in-depth technical comparison of 2,2-dioctylpropane-1,3-diol with other neopentyl glycols, with a particular focus on the industry-standard neopentyl glycol (NPG), to assist researchers, scientists, and drug development professionals in selecting the optimal diol for their specific applications.
The exceptional chemical and thermal stability of neopentyl glycols is derived from their unique gem-dialkyl structure. The absence of beta-hydrogens in their molecular framework inhibits elimination reactions, a common pathway for thermal degradation in other polyols.[2][3] This structural feature is the cornerstone of their superior performance in demanding environments.
Comparative Analysis of Physicochemical Properties
The choice of a neopentyl glycol is often dictated by the desired physical and chemical properties of the final product. While neopentyl glycol (2,2-dimethylpropane-1,3-diol) is a well-characterized, white crystalline solid, 2,2-dioctylpropane-1,3-diol is anticipated to be a waxy solid or a viscous liquid at room temperature due to its significantly larger alkyl chains. This difference in physical state has profound implications for handling and formulation.
| Property | Neopentyl Glycol (NPG) | 2,2-Dioctylpropane-1,3-diol (Predicted) | Other Neopentyl Glycols |
| IUPAC Name | 2,2-dimethylpropane-1,3-diol | 2,2-dioctylpropane-1,3-diol | e.g., 2,2-diethylpropane-1,3-diol, 2,2-dibutylpropane-1,3-diol |
| CAS Number | 126-30-7[4] | N/A | 115-76-4 (diethyl)[5], 24765-57-9 (dibutyl)[6] |
| Molecular Formula | C5H12O2[4] | C19H40O2 | C7H16O2 (diethyl)[5], C11H24O2 (dibutyl)[6] |
| Molar Mass | 104.15 g/mol [4] | 300.53 g/mol | 132.22 g/mol (diethyl), 188.31 g/mol (dibutyl)[5][6] |
| Melting Point | 129.13 °C[7] | Significantly lower than NPG | 59-62 °C (diethyl)[5] |
| Boiling Point | 208 °C[7] | Significantly higher than NPG | 160 °C @ 50 mmHg (diethyl)[5] |
| Water Solubility | 83 g/100mL at 20°C[7] | Very low | Moderately soluble to low solubility |
| Key Features | High thermal and chemical stability, enhances weather resistance of polyesters.[8] | Expected to impart high hydrophobicity, flexibility, and plasticizing effects. | Intermediate properties between NPG and dioctyl variant. |
| Primary Applications | Polyester resins for coatings, synthetic lubricants, plasticizers.[9] | Potential for specialized lubricants, highly flexible polymers, and applications requiring extreme water resistance. | Lubricants and polymers with tailored flexibility and hydrophobicity. |
The longer octyl chains in 2,2-dioctylpropane-1,3-diol are expected to significantly increase its lipophilicity and, consequently, reduce its water solubility compared to NPG. This enhanced hydrophobicity can be advantageous in applications requiring superior water resistance and hydrolytic stability in the resulting polymers or esters.[10]
Performance Comparison in Key Applications
The performance of neopentyl glycols is best evaluated within the context of their primary applications, namely in the synthesis of polyesters and as polyol backbones for synthetic esters used in lubricants.
Thermal and Hydrolytic Stability
The inherent stability of the neopentyl structure provides a robust foundation for high-performance materials.[11] Polyesters derived from neopentyl glycols exhibit excellent resistance to thermal degradation and hydrolysis.[12][10]
Expertise & Experience Insight: The increased steric hindrance provided by the bulky octyl groups in 2,2-dioctylpropane-1,3-diol is predicted to further enhance the hydrolytic stability of its corresponding esters. The long alkyl chains can effectively shield the ester linkages from attack by water molecules. However, the flexibility of these long chains might lead to a lower thermal decomposition temperature compared to the more rigid and compact structure of NPG-derived polyesters.[6]
Lubricant Performance
In the realm of synthetic lubricants, polyol esters (POEs) derived from neopentyl glycols are prized for their exceptional thermal and oxidative stability, high viscosity index, and good lubricity.[13][14]
Expertise & Experience Insight: The viscosity index (VI) is a critical parameter for lubricants, indicating the stability of viscosity with changing temperature.[15][16] Esters of 2,2-dioctylpropane-1,3-diol are expected to exhibit a very high viscosity index due to the long, flexible octyl chains, which contribute to a more stable viscosity over a wide temperature range. Furthermore, the increased polarity of the ester groups, combined with the long alkyl chains, is likely to result in superior lubricity and film strength.[13]
The workflow for synthesizing and evaluating a neopentyl glycol-based polyester is depicted below.
Caption: Influence of neopentyl glycol alkyl chain length on polymer properties.
Conclusion
2,2-Dioctylpropane-1,3-diol represents a promising, albeit less characterized, member of the neopentyl glycol family. While neopentyl glycol remains the industry standard for applications requiring high thermal stability and weather resistance, the longer alkyl chains of the dioctyl variant are predicted to offer significant advantages in terms of hydrophobicity, flexibility, and hydrolytic stability. The selection of the appropriate neopentyl glycol will ultimately depend on the specific performance requirements of the target application. Further experimental validation of the predicted properties of 2,2-dioctylpropane-1,3-diol and its derivatives is warranted to fully unlock its potential in advanced material formulations.
References
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Wikipedia. Neopentyl glycol.
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Benchchem. A Comparative Guide to 2,2-Disubstituted-1,3-Propanediols: Synthesis, Properties, and Applications.
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Purdue e-Pubs. Improving Hydrolytic Stability of POE Lubricants by the Addition of Acid Catchers.
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Jiuan Chemical. Key Properties of Neopentyl Glycol for Industrial Applications.
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Rumanza Lubricants. What are Polyol Ester Oils & Lubricants – Properties & Applications.
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BobIsTheOilGuy. Polyol Esters for Lubrication.
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DTIC. NEOPENTYL POLYOL ESTERS FOR JET ENGINE LUBRICANTS-EFFECT OF TRICRESYL PHOSPHATE ON THERMAL STABILITY AND CORROSIVITY.
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Camachem. What is Neopentyl Glycol and How to Buy Neopentyl Glycol?
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Benchchem. A comparative study of the thermal stability of different polyol esters.
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ResearchGate. NeoPentyl Glycol (NPG): A Unique Multi Purpose Chemical.
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National Institute of Standards and Technology. Thermal Decomposition Kinetics of Polyol Ester Lubricants.
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Gantrade. 2 Methyl 1, 3 Propanediol (MPO) Uses for Neopentyl Glycol (NPG) Applications.
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Henan J&D Chemical. Hydrolytic Stability of Ester Oils.
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Chorus Lubricants. Polyol Esters: Born for Demanding Lubrications.
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Kluber. How Ester-Based Oils Handle Hydrolysis to Remain the Top EAL for VGP.
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ResearchGate. A Mechanism of Thermooxidative Degradation of Polyol Ester Lubricants.
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Wikipedia. Viscosity index.
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Henan J&D Chemical. The Secret of High Viscosity Index: Structural Advantages of Synthetic Ester Base Oil.
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Emerald Insight. Synthesis and lubricating properties of neopentyl glycol oligoesters based on rapeseed oil.
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Q8Oils. Understanding the viscosity index of a lubricant.
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Valvoline Global. Oil Viscosity Explained: Understanding the Viscosity Index of Motor Oils.
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Interflon. The viscosity index of lubricants explained.
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Benchchem. A Comparative Guide: 2,2-dibutylpropane-1,3-diol vs. Neopentyl Glycol.
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Ataman Kimya. NEOPENTYL GLYCOL.
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Taylor & Francis Online. Neopentyl glycol – Knowledge and References.
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Zibo Anquan Chemical Co., Ltd. What is the degradation of neopentyl glycol?
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IEEE Xplore. Development of palm-based neopentyl glycol diester as dielectric fluid and its thermal aging performance.
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MDPI. The Effect of Glycol Derivatives on the Properties of Bio-Based Unsaturated Polyesters.
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Benchchem. Evaluating the Performance of 2,2-Disubstituted-1,3-Propanediols in Industrial Applications.
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Jiuan Chemical. Comparing Neopentyl Glycol and Ethylene Glycol.
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ResearchGate. Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol.
-
ResearchGate. Optimization and lubrication properties of Malaysian crude palm oil fatty acids based neopentyl glycol diester green biolubricant.
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Journal of the American Chemical Society. Enantioselective Desymmetrization of 2-Aryl-1,3-propanediols by Direct O-Alkylation with a Rationally Designed Chiral Hemiboronic Acid Catalyst That Mitigates Substrate Conformational Poisoning.
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Fisher Scientific. 2,2-Dimethyl-1,3-propanediol, 99%.
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ChemSynthesis. 2,2-diethyl-1,3-propanediol.
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Autechaux. Exploring 2,2-Difluoro-1,3-Propanediol: Properties and Applications.
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Sigma-Aldrich. 2,2-Dimethyl-1,3-propanediol 99%.
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PubChem. 2,2-Dipropyl-1,3-propanediol.
-
PubChem. 2,2-Dinitropropane-1,3-diol.
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Performance Evaluation of 2,2-Dioctylpropane-1,3-diol Based Lubricants: A Comparative Guide
This guide provides an in-depth technical comparison of lubricants formulated with 2,2-Dioctylpropane-1,3-diol, a novel neopentyl polyol ester base stock. Designed for researchers, scientists, and formulation chemists, this document objectively evaluates its performance against established lubricant alternatives, including polyalphaolefins (PAOs) and mineral oils. The information presented herein is a synthesis of established principles of lubricant chemistry, extrapolated data from structurally similar molecules, and publicly available experimental results.
Introduction: The Architectural Advantage of Neopentyl Polyol Esters
Neopentyl polyol esters (NPEs) represent a class of high-performance synthetic lubricants prized for their exceptional thermal and oxidative stability.[1] This stability is a direct consequence of their unique molecular structure. The central quaternary carbon atom in the neopentyl backbone lacks beta-hydrogens, which are susceptible to elimination reactions at elevated temperatures, a common degradation pathway for other ester types.[2] Furthermore, the steric hindrance provided by the alkyl groups shields the ester linkages from hydrolytic attack.[1]
2,2-Dioctylpropane-1,3-diol, the subject of this guide, is a member of the neopentyl polyol family. Its structure, featuring two octyl (C8) chains, is anticipated to confer a unique balance of properties, including excellent thermal stability, favorable low-temperature fluidity, and a high viscosity index. This guide will explore these characteristics in detail, offering a comparative analysis against widely used lubricant base stocks.
Comparative Performance Analysis
The performance of a lubricant is a multifactorial assessment of its physical and chemical properties. In this section, we will compare 2,2-Dioctylpropane-1,3-diol based lubricants with polyalphaolefins (PAOs) of varying viscosities and Group I and Group II mineral oils. The data for the 2,2-Dioctylpropane-1,3-diol ester is an expert projection based on the performance of neopentyl glycol esters with similar C8 acid chains.
Table 1: Comparative Physicochemical Properties of Lubricant Base Stocks
| Property | 2,2-Dioctylpropane-1,3-diol Ester (Projected) | PAO 4 cSt[3][4][5] | PAO 6 cSt[6] | Mineral Oil (Group I)[7][8] | Mineral Oil (Group II)[7][9][10] |
| Kinematic Viscosity @ 40°C (cSt) | ~45 | 16.8 - 19 | 30.9 | 28 - 34 | 28 - 34 |
| Kinematic Viscosity @ 100°C (cSt) | ~8 | 3.8 - 4.1 | 5.86 | 4.9 - 5.6 | 4.9 - 5.6 |
| Viscosity Index | >160 | ~124 | ~137 | 80 - 120 | 80 - 120 |
| Pour Point (°C) | < -40 | -69 to -66 | < -57 | -15 to -9 | -18 to -12 |
| Flash Point (°C) | >230 | ~220 | 239 | >190 | >200 |
| Oxidative Stability | Excellent | Excellent | Excellent | Fair | Good |
| Hydrolytic Stability | Excellent | Excellent | Excellent | Good | Good |
Causality Behind Performance:
-
Viscosity and Viscosity Index: The long, flexible octyl chains of the 2,2-Dioctylpropane-1,3-diol ester are expected to provide a higher viscosity compared to lower molecular weight esters, while the inherent stability of the neopentyl structure contributes to a very high viscosity index (VI). A higher VI indicates a more stable viscosity across a wide range of operating temperatures.[11] PAOs also exhibit high VIs due to their controlled, branched structures.[10] Mineral oils, being complex mixtures of hydrocarbons, generally have lower VIs.[8]
-
Low-Temperature Performance: The branching in the 2,2-Dioctylpropane-1,3-diol structure is anticipated to disrupt crystal lattice formation at low temperatures, resulting in a very low pour point. PAOs are also renowned for their excellent low-temperature fluidity for the same reason.[6] Mineral oils, particularly Group I, contain more linear paraffinic molecules that can solidify at higher temperatures, leading to higher pour points.[7]
-
Thermal and Oxidative Stability: As previously mentioned, the absence of beta-hydrogens in the neopentyl structure of 2,2-Dioctylpropane-1,3-diol provides exceptional resistance to thermal and oxidative breakdown.[1] PAOs, being saturated hydrocarbons with a stable branched structure, also demonstrate excellent stability.[4] Mineral oils, especially Group I, contain more impurities like sulfur and aromatic compounds, which can act as oxidation initiators, reducing their stability.[7] Group II mineral oils are more highly refined and exhibit improved stability.[9]
Tribological Performance: A Focus on Wear Prevention
The primary function of a lubricant is to minimize friction and wear between moving surfaces. The Four-Ball Wear Test is a standard method to evaluate the anti-wear properties of a lubricant.
Table 2: Comparative Four-Ball Wear Test Data (ASTM D4172)
| Lubricant Base Stock | Typical Wear Scar Diameter (mm) |
| Neopentyl Polyol Ester (general)[12] | 0.35 - 0.50 |
| PAO 4 cSt[13] | 0.45 - 0.60 |
| Mineral Oil (Group II)[14] | 0.50 - 0.70 |
Note: Wear scar diameter can be significantly influenced by the additive package used in the final lubricant formulation.
Expert Insights on Tribological Performance:
The polar nature of the ester groups in 2,2-Dioctylpropane-1,3-diol based lubricants is expected to promote strong adsorption to metal surfaces, forming a durable lubricating film. This, combined with the inherent lubricity of esters, should result in excellent anti-wear characteristics, as indicated by a smaller wear scar diameter in the Four-Ball test.[12] While PAOs offer excellent hydrodynamic lubrication, their non-polar nature can sometimes lead to lower boundary lubrication performance without the inclusion of appropriate additives.[13] Mineral oils generally provide adequate wear protection, but their performance can be limited by their lower thermal stability at high loads and temperatures.[14]
Experimental Protocols
To ensure the objective and reproducible evaluation of lubricant performance, standardized test methodologies are essential. The following sections detail the protocols for the key performance tests discussed in this guide.
Kinematic Viscosity and Viscosity Index Determination
Caption: Workflow for Viscosity and Viscosity Index Measurement.
Protocol for Kinematic Viscosity (ASTM D445):
-
Apparatus: Calibrated glass capillary viscometer, constant temperature bath, timing device.
-
Procedure: a. Charge the viscometer with the lubricant sample. b. Place the viscometer in the constant temperature bath maintained at the desired temperature (40°C or 100°C) and allow it to equilibrate. c. Draw the sample up through the capillary to a point above the upper timing mark. d. Release the sample and measure the time it takes for the leading edge of the meniscus to pass from the upper to the lower timing mark. e. Repeat the measurement to ensure repeatability.
-
Calculation: Multiply the average flow time by the viscometer calibration constant to obtain the kinematic viscosity in centistokes (cSt).[15]
Protocol for Viscosity Index (ASTM D2270):
-
Prerequisite: Determine the kinematic viscosity of the lubricant at 40°C and 100°C as per ASTM D445.
-
Procedure: a. Using the kinematic viscosity at 100°C, find the values of 'L' and 'H' from the tables provided in the ASTM D2270 standard. b. 'L' is the kinematic viscosity at 40°C of an oil with a Viscosity Index of 0, and 'H' is the kinematic viscosity at 40°C of an oil with a Viscosity Index of 100.
-
Calculation: Use the following formula to calculate the Viscosity Index (VI): VI = [(L - U) / (L - H)] * 100 Where U is the kinematic viscosity of the sample oil at 40°C.[16]
Low-Temperature Fluidity: Pour Point Determination
Caption: Workflow for Pour Point Determination.
Protocol for Pour Point (ASTM D97):
-
Apparatus: Pour point test jar, thermometer, cooling bath.
-
Procedure: a. Pour the sample into the test jar to the marked level. b. Heat the sample to a specified temperature to dissolve any wax crystals. c. Place the test jar in a cooling bath and cool at a controlled rate. d. At every 3°C interval, remove the jar and tilt it to see if the oil flows. e. The test is complete when the oil shows no movement when the jar is held horizontally for 5 seconds.
-
Result: The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.[7]
Flash Point Determination
Caption: Workflow for Flash Point Determination.
Protocol for Flash Point (ASTM D92 - Cleveland Open Cup):
-
Apparatus: Cleveland open cup apparatus, thermometer, heating source, test flame applicator.
-
Procedure: a. Fill the test cup with the sample to the filling mark. b. Heat the sample at a specified rate. c. As the temperature rises, apply a test flame across the center of the cup at regular intervals. d. The flash point is the lowest temperature at which the application of the test flame causes the vapors above the surface of the liquid to ignite momentarily.[17]
Anti-Wear Characteristics: Four-Ball Method
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A Comparative Guide to Polyesters Derived from 2,2-Dialkyl-1,3-Propanediols: Structure, Performance, and Synthesis
This guide provides a comparative analysis of polyesters synthesized from various 2,2-dialkyl-1,3-propanediols, with a primary focus on neopentyl glycol (NPG, 2,2-dimethyl-1,3-propanediol) and 2-methyl-1,3-propanediol (MPD). We will explore how the subtle yet critical differences in the alkyl substitution on the diol monomer fundamentally influence the synthesis, thermal stability, mechanical performance, and biodegradability of the resulting polymers. This document is intended for researchers and professionals in polymer chemistry, materials science, and drug development who seek to understand and leverage these structure-property relationships for designing materials with tailored characteristics.
Introduction: The Significance of the Gem-Dialkyl Group
Aliphatic polyesters are a cornerstone of biodegradable and biocompatible polymers, finding use in everything from biomedical devices to sustainable packaging.[1][2] The properties of these polymers can be meticulously tuned by the judicious selection of their monomeric constituents—diacids and diols. Within the diol family, 2,2-dialkyl-1,3-propanediols offer a unique structural motif: the presence of alkyl groups on the C2 carbon (a "gem-dialkyl" arrangement).
This structural feature is not merely an incremental change; it imposes significant steric hindrance and alters chain mobility, which profoundly impacts the final polymer's characteristics. The most commercially significant member of this family is neopentyl glycol (NPG), prized for the exceptional thermal and hydrolytic stability it imparts to polyesters.[3] Its asymmetrical cousin, 2-methyl-1,3-propanediol (MPD), provides a valuable alternative, offering different performance profiles, particularly concerning crystallinity and flexibility.[4]
This guide dissects these differences, providing the experimental data and mechanistic explanations necessary to make informed monomer selections.
Caption: Chemical structures of Neopentyl Glycol (NPG) and 2-Methyl-1,3-propanediol (MPD).
Synthesis via Melt Polycondensation: A Practical Approach
The most common and industrially scalable method for synthesizing these polyesters is melt polycondensation. This solvent-free approach is environmentally favorable and typically involves a two-stage process: direct esterification followed by polycondensation under high vacuum to increase the molecular weight.
The choice of diol directly impacts the synthesis conditions. For instance, NPG has a high melting point (~127°C) and a tendency to sublime under vacuum, which can disrupt the stoichiometry of the reaction and clog equipment.[5] This is a critical experimental challenge.
Causality Behind Experimental Choices:
-
Two-Stage Heating: An initial esterification stage at a lower temperature (e.g., 170-190°C) is performed under an inert atmosphere (N2) to produce low molecular weight oligomers and water. This prevents the loss of volatile diols before they can react.
-
Catalyst Selection: Transesterification catalysts like tin(II) octoate (Sn(Oct)₂) or titanium isopropoxide are introduced in the second stage to facilitate the polymerization of oligomers into high molecular weight chains.
-
High Vacuum: The application of a high vacuum in the second, higher-temperature stage (200-240°C) is crucial for removing the condensation byproduct (e.g., water or ethylene glycol), which drives the equilibrium towards the formation of a high molecular weight polymer.
-
Mitigating NPG Sublimation: A common strategy is the addition of a small amount of a lower-boiling glycol. This co-reactant helps to keep the NPG within the reaction vessel, preventing its loss through sublimation and ensuring better control over the final polymer's hydroxyl number.[5]
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comparative analysis of the physicochemical properties of 2,2-dialkylpropane-1,3-diols
An In-Depth Guide to the Physicochemical Properties of 2,2-Dialkylpropane-1,3-diols: A Comparative Analysis
Introduction
The 2,2-dialkylpropane-1,3-diol family of compounds represents a class of molecules with significant industrial and scientific interest. Characterized by a central quaternary carbon atom substituted with two alkyl groups and two hydroxymethyl groups, these diols possess a neopentyl-like core structure.[1][2] This unique structural motif imparts considerable thermal and chemical stability, making them valuable building blocks in various applications.[1][2] Their utility spans from the synthesis of high-performance polyesters, polyurethanes, and lubricants to serving as intermediates in the production of pharmaceuticals.[3][4][5]
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of these diols is paramount. Properties such as melting point, boiling point, solubility, and viscosity dictate their behavior in reaction media, their performance in final formulations, and their potential interactions in biological systems. The choice of the alkyl substituent (e.g., methyl, ethyl, butyl) provides a powerful tool to fine-tune these properties to meet the specific demands of an application.
This guide provides a comparative analysis of the key physicochemical properties of 2,2-dialkylpropane-1,3-diols, focusing on the well-characterized methyl, ethyl, and butyl analogues. We will delve into the standardized experimental protocols for determining these properties, explain the causality behind the methodological choices, and present a logical workflow for characterization. By examining the structure-property relationships, this guide aims to equip professionals with the field-proven insights necessary for informed material selection and process development.
Melting Point and Boiling Point: Indicators of Intermolecular Forces
The melting and boiling points are fundamental thermal properties that provide insight into the strength of intermolecular forces and the efficiency of crystal lattice packing. For 2,2-dialkylpropane-1,3-diols, these properties are influenced by both hydrogen bonding through the hydroxyl groups and van der Waals forces, which vary with the size of the alkyl substituents.
Comparative Data: Thermal Properties
The following table summarizes the melting and boiling points for three common 2,2-dialkylpropane-1,3-diols.
| Property | 2,2-dimethylpropane-1,3-diol (Neopentyl Glycol) | 2,2-diethylpropane-1,3-diol | 2,2-dibutylpropane-1,3-diol |
| Molecular Formula | C₅H₁₂O₂[3] | C₇H₁₆O₂[6] | C₁₁H₂₄O₂[7] |
| Molecular Weight | 104.15 g/mol [3] | 132.20 g/mol [8] | 188.31 g/mol [7] |
| Melting Point (°C) | 129-130[9][10] | 59-61[6][11] | 38-43[5][7] |
| Boiling Point (°C) | 208[3][4] | 160 (at 50 mmHg)[6][12] | 125-130 (at 1 mmHg)[5][7] |
Structure-Property Analysis:
-
Boiling Point: As the alkyl chain length increases from methyl to butyl, the molecular weight and surface area increase significantly. This leads to stronger van der Waals forces between molecules, requiring more energy to transition into the gas phase. Consequently, the boiling point is expected to increase with the size of the alkyl group under constant pressure.
-
Melting Point: The trend for the melting point is inverse to that of the boiling point. 2,2-dimethylpropane-1,3-diol (neopentyl glycol) has an exceptionally high melting point for its molecular weight. This is attributed to its high degree of molecular symmetry and compact, quasi-spherical shape, which allows for very efficient packing into a stable crystal lattice.[9] As the alkyl chains become longer and more flexible (ethyl, butyl), this symmetry is reduced, leading to less efficient crystal packing and, consequently, a lower melting point.
Experimental Protocol: Melting Point Determination
The determination of a melting point range is a critical first step in characterizing a solid organic compound, serving as an indicator of purity.[13] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry, finely powdered diol is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[14][15] The tube is tapped gently to compact the sample.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus (e.g., a Mel-Temp or DigiMelt unit) adjacent to a thermometer.[14]
-
Heating: The apparatus is heated rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Observation: The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted. The melting point is reported as the range T1-T2.[16]
Causality in Experimental Design: A slow heating rate near the melting point is crucial for accuracy. If heated too quickly, the temperature of the heating block will rise faster than the heat can be transferred to the sample, leading to a delayed and erroneously wide melting range.
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A Comparative Guide to the Structural Confirmation of 2,2-Dioctylpropane-1,3-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical comparison of analytical methodologies for the structural confirmation of 2,2-dioctylpropane-1,3-diol and its derivatives. Given the limited availability of specific peer-reviewed data for this particular long-chain diol, this document leverages established principles and spectral data from well-characterized structural analogs, such as neopentyl glycol (2,2-dimethylpropane-1,3-diol) and 2,2-dibutylpropane-1,3-diol, to provide a robust framework for its structural elucidation.[1][2] The methodologies and expected outcomes detailed herein are intended to support researchers in confirming the synthesis, purity, and identity of this and related sterically hindered diols.
The Significance of Structural Confirmation
2,2-Dioctylpropane-1,3-diol, with its neopentyl-like backbone, is a potentially valuable building block in polymer science, lubricant technology, and as a scaffold in medicinal chemistry.[3] The two primary hydroxyl groups offer versatile points for derivatization, allowing for the synthesis of a wide array of molecules, including esters, ethers, and cyclic acetals.[3] The defining feature of this molecule is the quaternary carbon atom bearing two octyl chains, which imparts significant steric hindrance and is expected to confer enhanced thermal and chemical stability to its derivatives.[3] Accurate and unambiguous structural confirmation is a critical prerequisite for any downstream application, ensuring that the unique properties conferred by this sterically hindered diol are indeed present.[1][4]
A Multi-faceted Approach to Structural Elucidation
A combination of spectroscopic techniques is indispensable for the unambiguous structural confirmation of 2,2-dioctylpropane-1,3-diol and its derivatives. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Expected ¹H NMR Spectral Characteristics:
For the parent diol, the proton NMR spectrum is expected to be relatively simple, with key signals corresponding to the protons of the octyl chains and the hydroxymethyl groups. The integration of these signals will confirm the relative number of protons in each environment.
-
Hydroxymethyl Protons (-CH₂OH): A singlet is anticipated for the four protons of the two equivalent hydroxymethyl groups. The chemical shift of this peak will be influenced by the solvent and concentration but is typically expected in the range of 3.4-3.6 ppm.[1]
-
Octyl Chain Protons: A series of multiplets will be observed for the protons of the two octyl chains, typically in the range of 0.8-1.5 ppm. The terminal methyl group (CH₃) will appear as a triplet around 0.9 ppm.
-
Hydroxyl Protons (-OH): The signal for the hydroxyl protons can be broad and its chemical shift is highly variable, depending on factors like solvent, temperature, and concentration. It may be observed as a broad singlet.
Expected ¹³C NMR Spectral Characteristics:
The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
-
Hydroxymethyl Carbon (-CH₂OH): A single peak is expected for the two equivalent hydroxymethyl carbons, typically in the range of 65-75 ppm.[1]
-
Quaternary Carbon (C(CH₂CH₂...)₂): A single peak corresponding to the central quaternary carbon atom is expected around 40-45 ppm.[1]
-
Octyl Chain Carbons: A series of peaks corresponding to the carbons of the octyl chains will be observed in the aliphatic region of the spectrum (approximately 14-40 ppm).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used to piece together the structure. For a diol like 2,2-dioctylpropane-1,3-diol, Electron Ionization (EI) is a common technique.
The molecular ion peak (M⁺) for 2,2-dioctylpropane-1,3-diol (C₁₉H₄₀O₂) would be at m/z 300.5. However, for alcohols, the molecular ion peak is often weak or absent.[5][6] The fragmentation pattern is therefore critical for structural confirmation. Key expected fragments include:
-
Loss of a hydroxymethyl group (-CH₂OH): [M - 31]⁺
-
Loss of an octyl group (-C₈H₁₇): [M - 113]⁺
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols.[5][6]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 2,2-dioctylpropane-1,3-diol, the most characteristic absorption bands are:
-
O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl groups.[7][8]
-
C-H Stretch (Aliphatic): Strong absorptions in the range of 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the octyl and methylene groups.[1]
-
C-O Stretch: A strong band in the region of 1000-1100 cm⁻¹ is characteristic of the C-O stretching vibration of the primary alcohol groups.
Comparative Spectral Data of 2,2-Disubstituted-1,3-Propanediols
The following table provides a comparison of expected spectral data for 2,2-dioctylpropane-1,3-diol based on the known data for its smaller analogs. This comparative approach is essential for validating the experimental results obtained for the target molecule.
| Spectroscopic Data | 2,2-Dimethylpropane-1,3-diol (Neopentyl Glycol) | 2,2-Dibutylpropane-1,3-diol | 2,2-Dioctylpropane-1,3-diol (Expected) |
| ¹H NMR (ppm) | CH₃: ~0.9 (s, 6H), CH₂OH: ~3.3 (s, 4H) | Butyl Chain: ~0.9-1.5 (m), CH₂OH: ~3.4 (s, 4H)[1] | Octyl Chain: ~0.8-1.5 (m), CH₂OH: ~3.4-3.6 (s, 4H) |
| ¹³C NMR (ppm) | CH₃: ~22, Quaternary C: ~36, CH₂OH: ~72 | Butyl Carbons: ~14-30, Quaternary C: ~42, CH₂OH: ~69[1] | Octyl Carbons: ~14-40, Quaternary C: ~40-45, CH₂OH: ~65-75 |
| MS (EI, m/z) | M⁺: 104 (weak), Key Fragments: 89, 73, 57[1] | M⁺: 188 (weak/absent), Key Fragments: 170, 157, 131[1][5] | M⁺: 300 (weak/absent), Key Fragments: 269, 187, and fragments from the octyl chain |
| FTIR (cm⁻¹) | O-H: ~3300 (broad), C-H: ~2870-2960, C-O: ~1040[7] | O-H: ~3300-3400 (broad), C-H: ~2860-2960, C-O: ~1050[1] | O-H: ~3200-3600 (broad), C-H: ~2850-3000, C-O: ~1000-1100 |
Experimental Protocols
The following are detailed protocols for the key analytical techniques. These should be adapted and optimized based on the specific instrumentation available.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Rationale: A deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum. Tetramethylsilane (TMS) is a common internal standard as its protons are highly shielded and appear at 0 ppm.
-
Dissolve 5-10 mg of the purified 2,2-dioctylpropane-1,3-diol in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of TMS as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to specific protons in the molecule.
-
In the ¹³C NMR spectrum, identify the number of unique carbon environments and assign the peaks based on their chemical shifts.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation and Derivatization:
-
Rationale: Direct analysis of diols by GC can be challenging due to their polarity and low volatility. Derivatization with an agent like BSTFA converts the polar hydroxyl groups into less polar and more volatile trimethylsilyl (TMS) ethers, leading to improved chromatographic peak shape and thermal stability.[5]
-
Prepare a dilute solution of the purified diol (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
For derivatization, transfer 100 µL of the solution to a vial and add 50 µL of anhydrous pyridine, followed by 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Allow the sample to cool to room temperature before analysis.
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities.
-
The mass spectrometer should be set to scan a mass range that includes the expected molecular ion and fragment masses.
Data Analysis:
-
Identify the peak corresponding to the derivatized diol in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to determine the molecular weight of the derivatized compound and identify the key fragment ions.
-
Compare the observed fragmentation pattern with the expected pattern for the TMS-derivatized 2,2-dioctylpropane-1,3-diol.
Visualizing the Workflow
The logical flow for the structural confirmation of a synthesized 2,2-dioctylpropane-1,3-diol derivative is outlined below.
Caption: Workflow for the synthesis and structural confirmation of 2,2-dioctylpropane-1,3-diol derivatives.
Conclusion
The structural confirmation of 2,2-dioctylpropane-1,3-diol and its derivatives relies on a synergistic application of modern spectroscopic techniques. While direct experimental data for this specific compound is not widely published, a thorough analysis of its structural analogs provides a solid predictive framework for interpreting NMR, MS, and FTIR data.[1][2] By following the detailed protocols and comparative data presented in this guide, researchers and drug development professionals can confidently verify the identity and purity of their synthesized materials, paving the way for their application in novel materials and therapeutics.
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- Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol.
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A Senior Application Scientist's Guide to Benchmarking Novel Plasticizers: The Case of 2,2-Dioctylpropane-1,3-diol
Introduction: The Imperative for Advanced Plasticizers
In the realm of polymer science, particularly in the formulation of flexible polyvinyl chloride (PVC), plasticizers are indispensable. They impart flexibility, durability, and processability to an otherwise rigid polymer. For decades, phthalate esters like Di(2-ethylhexyl) phthalate (DEHP) were the industry standard. However, growing health and environmental concerns have catalyzed a global shift towards safer, high-performance alternatives.[1][2] This has opened the door for innovation, driving research into novel molecular architectures that can deliver superior performance without the toxicological drawbacks of legacy compounds.
This guide introduces 2,2-Dioctylpropane-1,3-diol , a promising but largely uncharacterized molecule, as a candidate for a next-generation plasticizer. Its unique structure, featuring a sterically hindered neopentyl-like core with long alkyl chains, suggests the potential for excellent thermal stability, low volatility, and high compatibility with PVC.
This document is not merely a datasheet; it is a comprehensive methodological framework. As senior scientists and researchers, our goal is not just to present data, but to establish a robust, self-validating system for evaluation. Here, we will outline the critical performance benchmarks, provide detailed, field-tested experimental protocols based on authoritative standards, and objectively structure the comparative analysis of 2,2-Dioctylpropane-1,3-diol against established non-phthalate alternatives: Dioctyl Terephthalate (DOTP) and Acetyl Tributyl Citrate (ATBC) .
Molecular Rationale: Why 2,2-Dioctylpropane-1,3-diol?
The performance of a plasticizer is intrinsically linked to its molecular structure. The selection of 2,2-Dioctylpropane-1,3-diol as a candidate is deliberate, based on a causal relationship between its architecture and desired properties.
-
Neopentyl Glycol Backbone: The core structure is analogous to neopentyl glycol, known for imparting excellent thermal and hydrolytic stability to polyesters and lubricants. This is due to the absence of a hydrogen atom on the β-carbon, which inhibits elimination reactions—a common degradation pathway.[3]
-
Long Alkyl Chains: The two octyl groups provide the necessary hydrocarbon character to ensure high compatibility (solvency) with the PVC polymer matrix. This is crucial for efficient plasticization and preventing phase separation or "bleeding."
-
Diol Functionality: While the diol itself can act as a plasticizer, it also serves as a versatile building block for synthesizing novel ester-based plasticizers with potentially even lower migration profiles.
The diagram below contrasts the structure of our candidate molecule with industry-standard plasticizers.
Caption: Logical relationship of the candidate and benchmark plasticizers.
The Benchmarking Workflow: A Validating System
To ensure a comprehensive and unbiased evaluation, a structured experimental workflow is essential. Each step is designed to isolate and quantify a critical performance attribute, creating a self-validating system where the results from one test inform and corroborate the findings of another.
Caption: Workflow for the plasticizer volatility test.
Conclusion: Synthesizing a Verdict
The protocols and comparative frameworks detailed in this guide provide a robust system for benchmarking the performance of 2,2-Dioctylpropane-1,3-diol. By systematically generating data for mechanical, thermal, and permanence properties and comparing it against established, high-quality alternatives like DOTP and ATBC, researchers can make a definitive, evidence-based assessment of its viability as a novel plasticizer.
Based on its molecular structure, it is hypothesized that 2,2-Dioctylpropane-1,3-diol will exhibit excellent thermal stability and low volatility, potentially outperforming ATBC and rivaling DOTP. Its plasticizing efficiency will be a key determinant of its commercial viability. The successful execution of this benchmarking program will not only characterize a new molecule but also contribute to the broader scientific goal of developing safer, more effective materials for a new generation of products.
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- PubMed Central. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit.
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- BASTONE. (2025, October 4).
- ResearchGate. (2025, August 10). How about alternatives to phthalate plasticizers?
- P2 InfoHouse. Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. P2 InfoHouse.
- ASTM International. (2019, September 27). D2383 Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions. ASTM.
- Nayakem. PHTHALATE-LESS PLASTICIZERS: Eco-friendly alternative towards a healthier future. Nayakem.
- ASTM International. (2021, June 24).
- Coi Rubber Products. (2024, May 20). Understanding ASTM D412: Tensile Testing Standards. YouTube.
- Qualitest USA LC. (2025, May 21). ASTM D412 Tensile Testing: Method A vs. B, Specimens, and Solutions. Qualitest.
- Kanademy. (2022, July 23). Plasticizer Efficiency & Their Blending. Kanademy.
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A Comparative Guide to the Infrared Spectroscopy of 2,2-Disubstituted Propane-1,3-Diols for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of 2,2-disubstituted propane-1,3-diols using Fourier Transform Infrared (FTIR) spectroscopy. It is designed for researchers, scientists, and drug development professionals who utilize these compounds as building blocks in polymers, lubricants, and pharmaceutical intermediates. Accurate structural elucidation and purity assessment are paramount, and IR spectroscopy offers a rapid and informative tool for this purpose. This guide moves beyond a simple recitation of spectral data, delving into the causal relationships between molecular structure, substituent effects, and the resulting vibrational spectra, with a particular focus on the nuanced effects of hydrogen bonding.
The Significance of the 2,2-Disubstituted Propane-1,3-Diol Motif
The 2,2-disubstituted propane-1,3-diol framework, characterized by a central quaternary carbon flanked by two hydroxymethyl groups, imparts unique physicochemical properties to molecules. The gem-dialkyl substitution, as seen in the archetypal neopentyl glycol (2,2-dimethylpropane-1,3-diol), provides exceptional thermal and chemical stability. The two primary hydroxyl groups are key sites for hydrogen bonding, which governs the physical state, solubility, and reactivity of these diols. Understanding the nature of these hydrogen bonds—whether they are intramolecular (within a single molecule) or intermolecular (between molecules)—is critical for predicting and controlling the behavior of these compounds in various applications.
Experimental Protocol: Acquiring High-Quality IR Spectra
A reliable comparative study begins with robust and reproducible experimental data. For 2,2-disubstituted propane-1,3-diols, which can range from crystalline solids to viscous liquids, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the most suitable and convenient technique.[1]
Step-by-Step ATR-FTIR Protocol
-
Instrument and Accessory Preparation:
-
Ensure the FTIR spectrometer is properly purged to minimize atmospheric water and carbon dioxide interference.
-
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residues.[2]
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere.
-
-
Sample Application:
-
For solid samples (e.g., neopentyl glycol): Place a small amount of the powdered or crystalline sample directly onto the center of the ATR crystal.
-
For liquid or viscous samples: Apply a single drop of the liquid onto the ATR crystal.[1]
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.[3]
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum over the mid-IR range, typically from 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically perform the background subtraction.
-
If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Analyze the resulting spectrum to identify the characteristic absorption bands.
-
Comparative Spectral Analysis
The IR spectra of 2,2-disubstituted propane-1,3-diols are dominated by the vibrations of the hydroxyl groups and the hydrocarbon backbone. The key to a comparative analysis lies in understanding how the nature of the 2,2-substituents influences these vibrations.
The O-H Stretching Region (3600-3200 cm⁻¹): A Probe of Hydrogen Bonding
The most informative region in the IR spectrum of a diol is the O-H stretching region. The position, shape, and breadth of the O-H absorption band provide a wealth of information about the hydrogen bonding environment.
-
Free vs. Hydrogen-Bonded O-H: A "free" (non-hydrogen-bonded) hydroxyl group typically gives rise to a sharp, narrow absorption band in the 3650-3590 cm⁻¹ region. In the condensed phase (solid or liquid), the hydroxyl groups of 2,2-disubstituted propane-1,3-diols are extensively involved in hydrogen bonding, leading to a broad, intense absorption band at lower wavenumbers (typically 3400-3200 cm⁻¹).[4] The broadening is a result of the ensemble of different hydrogen bond strengths and geometries present in the sample.
-
Intramolecular vs. Intermolecular Hydrogen Bonding: 2,2-disubstituted propane-1,3-diols can form both intramolecular and intermolecular hydrogen bonds.
-
Intramolecular hydrogen bonding , where a hydrogen bond forms between the two hydroxyl groups within the same molecule, is possible and can lead to a more stable conformation. This type of bonding is independent of concentration.
-
Intermolecular hydrogen bonding occurs between the hydroxyl groups of different molecules, leading to the formation of dimers, trimers, and larger aggregates. The extent of intermolecular hydrogen bonding is concentration-dependent.
-
The following diagram illustrates the different types of hydrogen bonding possible in this class of compounds.
Caption: Workflow for the Comparative IR Analysis of 2,2-Disubstituted Propane-1,3-diols.
Data Summary and Comparison
The following table summarizes the key IR absorption bands for a selection of 2,2-disubstituted propane-1,3-diols. Note that the exact peak positions can vary slightly depending on the physical state of the sample and the specific instrumentation used.
| Vibrational Mode | 2,2-Dimethylpropane-1,3-diol (Neopentyl Glycol) | 2,2-Diethylpropane-1,3-diol | 2-Methyl-2-propyl-1,3-propanediol | Expected Trends with Increasing Substituent Size |
| O-H Stretch | ~3300 cm⁻¹ (broad, strong) | ~3320 cm⁻¹ (broad, strong) | ~3350 cm⁻¹ (broad, strong) | Shift to higher wavenumber due to increased steric hindrance and reduced intermolecular H-bonding. |
| C-H Stretch | 2960-2870 cm⁻¹ (multiple sharp peaks) | 2965-2875 cm⁻¹ (more complex pattern) | 2960-2870 cm⁻¹ (complex pattern) | Increased complexity of the absorption pattern. |
| C-H Bend | ~1470, 1370 cm⁻¹ | ~1465, 1380 cm⁻¹ | ~1465, 1375 cm⁻¹ | Minor shifts and changes in relative intensities. |
| C-O Stretch | ~1040 cm⁻¹ (strong) | ~1045 cm⁻¹ (strong) | ~1040 cm⁻¹ (strong) | Minor shifts due to changes in vibrational coupling and electronic effects. |
| Fingerprint Region | Complex pattern | Distinct and complex pattern | Unique and complex pattern | Significant changes in the pattern, providing a unique fingerprint for each compound. |
Note: The data for 2,2-diethylpropane-1,3-diol and 2-methyl-2-propyl-1,3-propanediol are based on available spectral data and general trends in vibrational spectroscopy. [5][6]
Conclusion
Infrared spectroscopy is an indispensable tool for the characterization of 2,2-disubstituted propane-1,3-diols. A comparative analysis of their IR spectra reveals clear correlations between the nature of the 2,2-substituents and the resulting vibrational modes. The O-H stretching region serves as a sensitive probe for the intricate network of hydrogen bonds, while the fingerprint region provides a unique identifier for each specific diol. By understanding these structure-spectrum relationships, researchers and drug development professionals can confidently verify the identity and purity of their materials, ensuring the integrity of their downstream applications.
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Evaluating the Economic Feasibility of 2,2-Dioctylpropane-1,3-diol Synthesis Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dioctylpropane-1,3-diol is a member of the 2,2-disubstituted-1,3-propanediol family, a class of compounds recognized for their unique structural characteristics that impart high thermal and chemical stability. While its smaller analogue, neopentyl glycol (2,2-dimethylpropane-1,3-diol), is a widely used industrial chemical, 2,2-Dioctylpropane-1,3-diol, with its long alkyl chains, is of growing interest for applications requiring enhanced hydrophobicity and flexibility, such as in the synthesis of specialty polymers, lubricants, and as a pharmaceutical intermediate. The economic viability of producing this specialty diol is critically dependent on the chosen synthetic pathway.
This guide provides a comprehensive evaluation of the economic feasibility of the primary synthesis methods for 2,2-Dioctylpropane-1,3-diol. Due to the limited availability of direct peer-reviewed studies on this specific molecule, this analysis leverages well-documented synthesis routes for analogous 2,2-disubstituted-1,3-propanediols to provide a robust comparative framework.
Core Synthetic Pathways
The industrial synthesis of 2,2-disubstituted-1,3-propanediols predominantly follows a two-step process: an aldol condensation followed by a reduction of the intermediate aldehyde.[1] For 2,2-Dioctylpropane-1,3-diol, the key starting material would be 2-octyldecanal, which undergoes a crossed aldol condensation with formaldehyde.[2] The resulting intermediate, 2,2-dioctyl-3-hydroxypropanal, can then be converted to the final diol via two primary routes: catalytic hydrogenation or a crossed Cannizzaro reaction.[1][3]
Caption: Primary synthetic pathways to 2,2-Dioctylpropane-1,3-diol.
Economic Feasibility Analysis
The economic feasibility of each synthetic route is determined by a combination of factors, including the cost of raw materials, energy consumption, catalyst cost and lifespan, reaction yield, and purification expenses.
Raw Material Costs
The primary cost driver for the synthesis of 2,2-Dioctylpropane-1,3-diol is the starting aldehyde, 2-octyldecanal. As a specialty chemical, its price is significantly higher than that of isobutyraldehyde used for neopentyl glycol production. Formaldehyde, on the other hand, is a commodity chemical with a relatively low cost.
Table 1: Estimated Raw Material Costs
| Raw Material | Estimated Price (USD/kg) | Key Considerations |
| 2-Octyldecanal | 15 - 30 | Price is highly dependent on supplier and purity. |
| Formaldehyde (37% solution) | 0.5 - 1.5 | Commodity chemical with stable pricing. |
| Hydrogen | 2 - 5 | Price varies with production method and delivery logistics. |
| Sodium Hydroxide | 0.5 - 1.0 | Commodity chemical with stable pricing. |
Note: Prices are estimates and can vary based on market conditions and purchase volume.
Comparison of Synthesis Routes
1. Catalytic Hydrogenation Route
This is the most common industrial method for the production of similar diols.[4] It typically offers high yields and selectivity.
-
Advantages:
-
High product yield (>95%).
-
Avoids the use of stoichiometric amounts of formaldehyde as a reducing agent.
-
Catalysts can often be recycled, reducing long-term costs.
-
-
Disadvantages:
-
Requires high-pressure hydrogenation equipment, leading to higher capital investment.
-
Catalyst costs (e.g., Raney nickel, copper chromite) can be significant.[4]
-
Potential for catalyst poisoning, which can affect efficiency and increase operational costs.[4]
-
Energy-intensive due to high pressure and temperature requirements.
-
2. Crossed Cannizzaro Reaction Route
This route offers an alternative to high-pressure hydrogenation.[3][5] In this process, the intermediate aldehyde is treated with an excess of formaldehyde and a strong base, such as sodium hydroxide.[6][7] Formaldehyde is oxidized to formic acid (as formate), while the intermediate aldehyde is reduced to the desired diol.[7]
-
Advantages:
-
Avoids the need for high-pressure hydrogenation equipment, resulting in lower capital costs.
-
Simpler process control compared to catalytic hydrogenation.
-
-
Disadvantages:
-
The theoretical maximum yield is 50% for the reduction product based on the intermediate aldehyde, although in a crossed reaction with formaldehyde, the more valuable aldehyde is preferentially reduced.[5]
-
Consumes a stoichiometric amount of formaldehyde as a reducing agent, increasing raw material consumption.
-
Generates a significant amount of formate salt as a byproduct, which requires separation and disposal, adding to the downstream processing costs.
-
The reaction is highly exothermic and requires careful temperature control to prevent side reactions.
-
Table 2: Economic and Performance Comparison of Synthesis Routes
| Parameter | Catalytic Hydrogenation | Crossed Cannizzaro Reaction |
| Capital Investment | High (due to high-pressure reactor) | Moderate |
| Raw Material Cost | Lower (less formaldehyde consumed) | Higher (stoichiometric formaldehyde as reductant) |
| Energy Consumption | High (high pressure and temperature) | Moderate (exothermic but requires heating/cooling) |
| Typical Yield | > 95% | ~80-90% (of the valuable aldehyde) |
| Catalyst/Reagent Cost | Moderate to High (catalyst purchase and regeneration) | Low (commodity base) |
| Byproduct Generation | Low | High (formate salts) |
| Purification Complexity | Moderate (distillation) | High (separation of diol from salts) |
| Overall Economic Feasibility | More favorable for large-scale, continuous production | Potentially viable for smaller-scale or batch production where capital investment is a major constraint |
Experimental Protocols
Protocol 1: Synthesis via Aldol Condensation and Catalytic Hydrogenation
This protocol is adapted from established procedures for the synthesis of 2,2-disubstituted-1,3-propanediols.[4][8]
Step 1: Aldol Condensation
-
To a stirred solution of formaldehyde (37% in water, 1.2 equivalents) and a catalytic amount of triethylamine (0.1 equivalents) in an appropriate solvent (e.g., methanol), slowly add 2-octyldecanal (1 equivalent) at a controlled temperature (e.g., 60-80°C).
-
Stir the mixture for several hours until the reaction is complete, as monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
After the reaction, neutralize the catalyst with a dilute acid (e.g., acetic acid).
-
Remove the solvent and excess formaldehyde under reduced pressure to obtain the crude intermediate, 2,2-dioctyl-3-hydroxypropanal.
Step 2: Catalytic Hydrogenation
-
Place the crude 2,2-dioctyl-3-hydroxypropanal in a high-pressure autoclave with a suitable hydrogenation catalyst (e.g., Raney nickel or copper chromite, ~5% by weight).
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm) and heat to the reaction temperature (e.g., 100-150°C).[4]
-
Monitor the reaction by observing the hydrogen uptake.
-
Once the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst.
-
The crude product is then purified by vacuum distillation to yield pure 2,2-Dioctylpropane-1,3-diol.
Caption: Experimental workflow for the hydrogenation route.
Protocol 2: Synthesis via Aldol Condensation and Crossed Cannizzaro Reaction
This protocol is based on the general principles of the crossed Cannizzaro reaction.[3][6]
Step 1: Aldol Condensation
-
Follow Step 1 of Protocol 1 to synthesize the crude 2,2-dioctyl-3-hydroxypropanal.
Step 2: Crossed Cannizzaro Reaction
-
In a reaction vessel equipped with a stirrer and a cooling system, mix the crude 2,2-dioctyl-3-hydroxypropanal with an excess of formaldehyde (at least 2 equivalents).
-
Slowly add a concentrated solution of a strong base, such as sodium hydroxide (approximately 2 equivalents), while maintaining the temperature below 40°C to control the exothermic reaction.
-
Stir the mixture for several hours at room temperature or with gentle heating (e.g., up to 60°C) until the reaction is complete.
-
After the reaction, cool the mixture and add water to dissolve the formate salts.
-
Separate the organic layer containing the 2,2-Dioctylpropane-1,3-diol.
-
Wash the organic layer with water and then with a brine solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Purify the product by vacuum distillation.
Conclusion
The synthesis of 2,2-Dioctylpropane-1,3-diol is technically feasible through established chemical pathways analogous to those used for other 2,2-disubstituted-1,3-propanediols. From an economic perspective, the catalytic hydrogenation route is likely to be more cost-effective for large-scale, continuous production due to its higher yield and lower consumption of formaldehyde, despite the higher initial capital investment.
The crossed Cannizzaro reaction route presents a viable alternative for smaller-scale production or in scenarios where minimizing capital expenditure is a primary concern. However, the lower theoretical yield and the generation of significant salt byproducts are notable drawbacks that impact its overall economic and environmental profile.
Ultimately, the choice of the optimal synthesis method will depend on a detailed techno-economic analysis tailored to the specific production scale, available infrastructure, and raw material costs at a given location.
References
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Spectrum Chemical Manufacturing Corp. 2-Octyl-1-dodecanol. The Lab Depot.
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Monasterska, E., Chrobok, A., Pankalla, E., & Siewniak, A. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Molecules, 26(19), 5822.
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Monasterska, E., Chrobok, A., Pankalla, E., & Siewniak, A. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. ResearchGate.
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Wikipedia. (2025). Aldol–Tishchenko reaction.
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Wikipedia. (2025). Cannizzaro reaction.
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BenchChem. (2025). Synthesis of 2,2-Dimethyl-1,3-dithiane from acetone and 1,3-propanedithiol.
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Pharmaguideline. (2025). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
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Tokyo Chemical Industry Co., Ltd. (2025). 2,2-Dimethyl-1,3-propanediol.
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Törmäkangas, O. P., & Koskinen, A. M. P. (2002). The Tishchenko reaction and its modifications in organic synthesis. Aaltodoc.
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Organic Chemistry Portal. (2025). Tishchenko Reaction.
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Sigma-Aldrich. (2025). 2-Octyl-1-dodecanol.
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Chemistry Steps. (2025). Cannizzaro Reaction.
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Wani, T. A., & Ahmad, Z. (2024). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry, 20, 1024–1060.
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Google Patents. (2019). Method for producing hydroxypivalaldehyde.
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Google Patents. (1999). Process for hydrogenating aqueous aldehyde mixtures.
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Mondal, B., & Roy, S. (2024). The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles. RSC Advances, 14(26), 18671-18683.
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Denmark, S. E. (2015). The Tishchenko Reaction: Recent Advances, Modifications and Applications. Denmark Group.
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Google Patents. (1993). 2, 2-dimethylpropane-1, 3-diol production process.
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Google Patents. (1982). Process for preparing 2-methyl-2-sec.butyl-1,3-propanediol.
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Chula Digital Collections. (2022). Comparison of techno-economic analysis of 1,3-propanediol production from crude glycerol via chemical and biological methods.
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Khan Academy. (2025). Aldol condensation.
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Google Patents. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
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Magritek. (2025). The Aldol Condensation.
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Quora. (2023). Why does formaldehyde never undergo aldol condensation?.
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PharmaCompass. (2025). 2-Octyl-1-Dodecanol Price.
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Li, B., Ge, W., Mu, T., & Fang, H. (2024). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 12, 1346869.
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Google Patents. (1997). Process for the preparation of 2-n-butyl-2-ethyl-1,3-propane diol.
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ResearchGate. (2025). Mechanism of hydroxypivaldehyde formation.
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Organic Syntheses. (1983). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE.
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CP Lab Safety. (2025). Laboratory Chemicals, 2-Octyl-1-dodecanol, 100mL, Each.
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Li, B., Ge, W., Mu, T., & Fang, H. (2024). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 12, 1346869.
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Google Patents. (1978). Process for the preparation of 2-methyl-1,3-propanediol.
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ResearchGate. (2025). Synthetic Methods for the Preparation of 1,3‐Propanediol.
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ResearchGate. (2025). Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol.
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Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry.
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PubMed. (2018). Asymmetric Aldol Reaction with Formaldehyde: a Challenging Process.
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Safety Operating Guide
A Strategic Guide to the Proper Disposal of 2,2-Dioctylpropane-1,3-diol
This document provides a comprehensive operational and disposal plan for 2,2-Dioctylpropane-1,3-diol. As a matter of scientific integrity, it is crucial to note that a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found. Therefore, the following procedures are synthesized from best practices for structurally analogous, non-regulated long-chain diols and overarching chemical safety principles. This guide is intended to empower researchers, scientists, and drug development professionals to manage this chemical waste safely and compliantly.
Foundational Principle: Risk Assessment and Immediate Safety
Before handling 2,2-Dioctylpropane-1,3-diol, a thorough risk assessment is paramount. The absence of specific toxicological data necessitates a cautious approach, treating the compound with the respect due to any novel chemical entity.[1]
Personal Protective Equipment (PPE)
Your first line of defense is robust personal protective equipment. The causality is simple: prevent all direct contact. Given the compound's nature as a diol, skin and eye protection are critical.
| Equipment | Specification | Rationale |
| Eye Protection | Safety goggles or safety glasses with side shields. | Protects against splashes and accidental contact.[2] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents skin absorption and potential irritation.[1][2] |
| Body Protection | Standard laboratory coat. | Protects against incidental spills and splashes.[2] |
Emergency Spill Protocol
In the event of a spill, immediate and correct action prevents escalation.
-
Alert Personnel: Notify colleagues in the immediate vicinity.
-
Isolate the Area: Secure the location of the spill.
-
Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[2][3]
-
Collect: Carefully sweep or scoop the absorbed material into a dedicated, leak-proof waste container.[4]
-
Label: Clearly label the container as "Spill Debris: 2,2-Dioctylpropane-1,3-diol" and include the date.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat the spill debris as chemical waste and follow the disposal procedure outlined below.
The Disposal Workflow: A Step-by-Step Procedural Guide
Proper chemical disposal is a systematic process designed to ensure safety and environmental protection. The workflow below outlines the decision-making and operational steps for managing 2,2-Dioctylpropane-1,3-diol waste.
Sources
Navigating the Unknown: A Guide to Personal Protective Equipment for 2,2-Dioctylpropane-1,3-diol
The proper handling of any chemical, especially one with a largely uncharacterized toxicological profile, is foundational to laboratory safety. For 2,2-Dioctylpropane-1,3-diol, a cautious and methodical approach to personal protective equipment (PPE) is paramount to minimize exposure and ensure the well-being of laboratory personnel.
Core Principles for Safe Handling
Given the absence of specific toxicity data, we must operate under the precautionary principle. The recommendations below are based on the potential hazards associated with similar long-chain diols, which include skin and eye irritation.[1]
Engineering Controls: Your First Line of Defense
Before considering personal protective equipment, appropriate engineering controls should be implemented to minimize the risk of exposure.
-
Ventilation: All work with 2,2-Dioctylpropane-1,3-diol should be conducted in a well-ventilated area. For procedures that may generate aerosols or vapors, a chemical fume hood is mandatory.[1]
Personal Protective Equipment (PPE): A Comprehensive Approach
A multi-faceted approach to PPE is necessary to protect against potential dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement for eye protection.[1][2] If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[1] For prolonged contact or immersion, it is advisable to consult glove manufacturer data for compatibility. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and provide an additional layer of protection against splashes.[1][2]
-
-
Respiratory Protection: Under normal handling conditions with adequate engineering controls, respiratory protection may not be necessary. However, if there is a potential for significant inhalation exposure, such as during large-scale handling or if the substance is heated, a NIOSH-approved respirator with an organic vapor cartridge should be used.[1]
Operational and Disposal Plans
A clear plan for the entire lifecycle of the chemical in the laboratory, from receipt to disposal, is critical for safety and compliance.
Step-by-Step Handling Procedure
-
Preparation: Before handling 2,2-Dioctylpropane-1,3-diol, ensure you are wearing the appropriate PPE as outlined above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a designated, well-ventilated area to minimize the risk of inhaling any dust or vapors.
-
During Use: Avoid contact with skin, eyes, and clothing.[1] In case of accidental contact, follow the first aid measures outlined in the table below.
-
Post-Handling: Thoroughly wash your hands with soap and water after handling the chemical, even if you were wearing gloves.[1]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure the safety of waste handlers.
-
Waste Characterization: Any waste containing 2,2-Dioctylpropane-1,3-diol must be treated as hazardous waste.
-
Containerization: Use a dedicated, leak-proof, and clearly labeled waste container. The label should include the full chemical name: "2,2-Dioctylpropane-1,3-diol".[2]
-
Segregation: Do not mix 2,2-Dioctylpropane-1,3-diol waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[2]
-
Storage: Store the sealed waste container in a designated satellite accumulation area.
-
Pickup: Follow your institution's procedures for chemical waste pickup. Do not pour 2,2-Dioctylpropane-1,3-diol down the drain or dispose of it in regular trash. [2]
Summary of Safety Information
| Category | Recommendation | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield | Protects against potential eye irritation from splashes.[1] |
| Skin Protection | Nitrile gloves and a lab coat | Prevents skin contact and potential irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area; NIOSH-approved respirator with organic vapor cartridge if inhalation risk is high | Minimizes inhalation of potential vapors or aerosols.[1] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. | To rinse away the chemical and minimize damage.[1] |
| First Aid (Skin) | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops. | To remove the chemical from the skin.[1] |
| First Aid (Inhalation) | Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. | To remove from the source of exposure. |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | To avoid aspiration of the chemical into the lungs.[1] |
| Spill Cleanup | Absorb with an inert, non-combustible material and collect into a suitable, labeled container for disposal. | To safely contain and remove the spilled chemical.[2] |
PPE Selection Workflow for Uncharacterized Compounds
Caption: PPE selection workflow for chemicals with limited safety data.
References
- Benchchem. (n.d.). Navigating the Safety Profile of 2,2-dibutylpropane-1,3-diol: An In-Depth Technical Guide.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
- PPG. (2025, July 15). SAFETY DATA SHEET.
- Carl ROTH. (2024, March 3). Safety Data Sheet: 2,2-Dimethyl-1,3-propanediol.
- Spectrum Chemical. (2019, June 11). SAFETY DATA SHEET.
- Benchchem. (n.d.). Prudent Disposal of 2,2-Dibutylpropane-1,3-diol: A Guide to Safe Laboratory Practices.
- Chem Service. (2016, January 29). SAFETY DATA SHEET.
- CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
- ChemicalBook. (2025, August 30). Chemical Safety Data Sheet MSDS / SDS - 2,2-Bis(bromomethyl)propane-1,3-diol.
Sources
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